molecular formula C9H8N2S B109401 3-Methylquinoxaline-2-thiol CAS No. 58773-29-8

3-Methylquinoxaline-2-thiol

Cat. No.: B109401
CAS No.: 58773-29-8
M. Wt: 176.24 g/mol
InChI Key: KLCBAOCZHIDYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinoxaline-2-thiol (CAS 58773-29-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, featuring a quinoxaline backbone substituted with a methyl group at position 3 and a thiol group at position 2 . Its structural features, particularly the flat bicyclic quinoxaline ring and the sulfur-containing moiety, make it a valuable scaffold for designing potential therapeutic agents . A primary research application of this compound and its derivatives is in oncology, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key mediator of tumor angiogenesis, and its inhibition is a relevant approach for suppressing cancer progression . Derivatives of this compound are designed to competitively block the ATP-binding site of VEGFR-2 . The quinoxaline ring acts as the flat heteroaromatic system that binds the hinge region of the kinase, while strategic modifications allow other parts of the molecule to interact with the DFG-motif and the allosteric hydrophobic pocket of the enzyme . This mechanism has shown promise in the development of novel anticancer agents, with some derivatives demonstrating potent cytotoxic activities against human cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) . Furthermore, research indicates that this compound serves as a key synthetic intermediate. It can be cyclized with various benzaldehydes using Brønsted acid catalysis to produce 2,3-disubstituted thieno[2,3-b]quinoxaline derivatives in high yields . This reactivity highlights its utility in constructing more complex heterocyclic systems. Beyond oncology, derivatives of this core structure have also demonstrated notable antimicrobial properties. Specifically, the related compound 3-Hydrazinoquinoxaline-2-thiol has shown synergistic activity with thymoquinone against clinical strains of Methicillin-resistant Staphylococcus aureus (MRSA) , suggesting potential applications in combating antibiotic-resistant bacteria. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-methyl-1H-quinoxaline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBAOCZHIDYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352922
Record name 3-methylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58773-29-8
Record name 3-methylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 3-methylquinoxaline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, serving as crucial scaffolds in the development of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] Notably, derivatives of this compound have been investigated as potential VEGFR-2 inhibitors, highlighting their relevance in oncology research.[3][4]

This guide details the synthetic pathway, experimental protocols, and comprehensive characterization data for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the classic condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.[5][6] Specifically, o-phenylenediamine is reacted with a pyruvate source (e.g., sodium pyruvate or ethyl pyruvate) to yield 3-methylquinoxalin-2(1H)-one.[3][7] The second step is a thionation reaction, where the carbonyl group of the intermediate is converted to a thiocarbonyl group using a thionating agent like phosphorus pentasulfide (P₂S₅).[3][8]

G A o-Phenylenediamine C 3-Methylquinoxalin-2(1H)-one (Intermediate) A->C Reflux Step 1: Condensation B Sodium Pyruvate B->C E This compound (Final Product) C->E Reflux Step 2: Thionation D Phosphorus Pentasulfide (P₂S₅) Pyridine D->E

Caption: Synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one (Intermediate 3)

This procedure is based on established methods for quinoxaline synthesis.[3][7]

  • Dissolve Reactants: Dissolve o-phenylenediamine (0.10 mol) in a suitable solvent such as n-butanol (300 mL), warming the mixture if necessary.

  • Prepare Pyruvate Solution: In a separate flask, dissolve sodium pyruvate (0.10 mol) or ethyl pyruvate (0.10 mol) in the same solvent (100 mL).[3][7]

  • Reaction: Add the pyruvate solution to the o-phenylenediamine solution with constant stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified time, typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Collect the solid product by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol) and dry to obtain 3-methylquinoxalin-2(1H)-one. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound (Final Product 5)

This thionation step is adapted from literature procedures.[3][8]

  • Reaction Setup: In a round-bottom flask, suspend the 3-methylquinoxalin-2(1H)-one (Intermediate 3) obtained from Step 1 in dry pyridine.

  • Add Thionating Agent: Add phosphorus pentasulfide (P₂S₅) portion-wise to the suspension. An exothermic reaction may occur.

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using TLC.

  • Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice or into cold water.

  • Acidification: Acidify the aqueous mixture with hydrochloric acid (HCl), which typically causes the product to precipitate.[3]

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any remaining pyridine and salts, and then dry. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques. The expected molecular formula is C₉H₈N₂S with a molecular weight of 176.24 g/mol .[9][10]

Physical Properties
PropertyValueReference
Molecular Formula C₉H₈N₂S[9]
Molecular Weight 176.24 g/mol [10]
CAS Number 58773-29-8[9][10]
Appearance Typically a solid powderN/A
Melting Point Data for derivatives are reported; e.g., a derivative has a melting point of 294–297 °C. The exact mp for the thiol should be determined experimentally.[3]
Spectroscopic Data

While detailed spectroscopic data for many final derivatives of this compound are published, the specific data for the parent thiol is less commonly reported in detail within overview articles.[3] For illustrative purposes, the characterization data for the closely related precursor, 3-methylquinoxalin-2(1H)-one, is provided below as a reference point for the core quinoxaline structure.

Table 2: Spectroscopic Data for the Precursor 3-Methylquinoxalin-2(1H)-one

Technique Observed Peaks / Signals (δ ppm or ν cm⁻¹) Reference
FT-IR (KBr, cm⁻¹) ~3462 (N-H str.), ~3103 (C-H sp² str.), ~2866 (C-H sp³ str.), ~1690 (C=O str.), ~1660 (C=N str.), ~1602 (C=C aromatic str.), ~1568 (N-H bend) [11]
¹H NMR (DMSO-d₆, ppm) ~10.66 (s, 1H, NH), ~8.27 (d, 1H, Ar-H), ~7.47 (t, 1H, Ar-H), ~7.31 (t, 1H, Ar-H), ~7.09 (d, 1H, Ar-H), ~2.07 (s, 3H, CH₃) [11]
¹³C NMR (DMSO-d₆, ppm) Signals typically observed around 155, 133, 130, 129, 125, 115 (aromatic/heterocyclic carbons), and 21 (methyl carbon). [11]

| Mass Spec (MS) | The molecular ion peak (M⁺) for C₉H₈N₂O would be at m/z 160. |[12] |

For this compound, one would expect the C=O stretch in the IR spectrum to be absent and a C=S stretch to appear. In the ¹³C NMR, the signal for the C=O carbon would shift to a downfield position characteristic of a C=S carbon. A peak corresponding to an S-H proton might be observed in the ¹H NMR spectrum, although quinoxaline-2-thiol exists in tautomeric equilibrium with quinoxaline-2(1H)-thione.

Standard Characterization Workflow

The general workflow for characterizing a newly synthesized compound like this compound involves purification followed by a series of analytical methods to confirm its structure and purity.

G Start Crude Synthesized Product Purify Purification (e.g., Recrystallization, Column Chromatography) Start->Purify Check Purity Check (TLC, HPLC, mp) Purify->Check Structure Structural Elucidation Check->Structure If Pure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR FT-IR Spectroscopy Structure->IR Final Pure, Characterized This compound NMR->Final MS->Final IR->Final

Caption: General experimental workflow for compound characterization.

Relevance in Drug Development: Targeting Signaling Pathways

This compound serves as a key intermediate for compounds designed to act as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][13] VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. In cancer, pathological angiogenesis is a hallmark that facilitates tumor growth and metastasis. By inhibiting VEGFR-2, the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival is blocked, thereby impeding tumor vascularization.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Phos Receptor Dimerization & Autophosphorylation VEGFR2->Phos Signal Downstream Signaling (e.g., PLCγ, PI3K/Akt) Phos->Signal Response Cellular Responses: • Proliferation • Migration • Survival Signal->Response Angio Angiogenesis Response->Angio Inhibitor 3-Methylquinoxaline Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylquinoxaline-2-thiol

Introduction

This compound is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant interest for their potential as therapeutic agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[1][2][3] A thorough understanding of the physicochemical properties of the core molecule is essential for the rational design and development of new, more potent, and selective drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its biological context.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in biological systems, including its solubility, permeability, and interaction with target proteins. While experimental data for the parent compound is limited in readily available literature, data for closely related analogs and derivatives provide valuable estimations.

Table 1: Summary of Physicochemical Properties

PropertyExperimental ValueNotes and Data from Related Compounds
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
CAS Number 58773-29-8[4]
Melting Point Not explicitly foundA derivative, N-(4-methylphenyl)-4-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzamide, has a melting point of 294–297 °C. The related 3-methylquinoxaline-2-carboxylic acid melts at 168-170°C.
Boiling Point Not determinedLikely to decompose at higher temperatures.
Solubility Low aqueous solubility predictedFor the related 3-methylquinoxaline-2-carboxylic acid: DMF: 25 mg/mL; DMSO: 30 mg/mL; Ethanol: 25 mg/mL; DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL.[5] Derivatives of this compound are predicted to have low aqueous solubility.
pKa Not explicitly foundPredicted pKa for 3-methylquinoxaline-2-carboxylic acid is 2.37 ± 0.30. The thiol group is expected to be weakly acidic.
LogP Not explicitly foundThe lipophilicity is expected to be moderate, influencing its membrane permeability.

Tautomerism

A critical physicochemical aspect of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms. The predominance of either tautomer is influenced by the physical state (solid or solution) and the nature of the solvent. This property is crucial as the two forms can exhibit different biological activities and binding modes with target proteins.

Synthesis and Purification

The primary route for the synthesis of this compound involves the thionation of its corresponding oxo-analog, 3-methylquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of this compound [1]

  • Starting Material Synthesis: 3-Methylquinoxalin-2(1H)-one is first synthesized by refluxing o-phenylenediamine with sodium pyruvate.[1]

  • Thionation Reaction:

    • To a solution of 3-methylquinoxalin-2(1H)-one in pyridine, phosphorus pentasulfide (P₂S₅) is added.

    • The reaction mixture is refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

  • Work-up:

    • The mixture is carefully poured onto crushed ice.

    • The resulting solution is acidified with hydrochloric acid (HCl), leading to the precipitation of the crude product.

  • Purification:

    • The precipitate is collected by filtration and washed with water.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Logical Workflow for Synthesis

G A o-Phenylenediamine + Sodium Pyruvate B Reflux A->B C 3-Methylquinoxalin-2(1H)-one B->C D P2S5, Pyridine, Reflux C->D E Crude Reaction Mixture D->E F Ice & HCl Acidification E->F G Crude this compound F->G H Recrystallization G->H I Pure this compound H->I

Caption: Synthesis of this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet around δ 2.5 ppm) and the aromatic protons on the quinoxaline ring system (in the range of δ 7.0-8.5 ppm). The thiol proton (S-H) or the N-H proton in the thione tautomer would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the aromatic carbons, and the C=S (thione) or C-S (thiol) carbon.

2. Infrared (IR) Spectroscopy

The IR spectrum can provide evidence for the thione-thiol tautomerism. Key expected absorptions include:

  • N-H stretch: A broad band around 3400 cm⁻¹ for the thione form.

  • C=S stretch: A characteristic absorption in the region of 1200-1050 cm⁻¹.

  • S-H stretch: A weak absorption around 2600-2550 cm⁻¹ for the thiol form.

  • C=N and C=C stretches: Absorptions in the 1650-1450 cm⁻¹ region.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 176.

4. UV-Visible Spectroscopy

Quinoxaline derivatives typically exhibit strong UV absorption. For the related 3-methylquinoxaline-2-carboxylic acid, absorption maxima (λ_max) are observed at 236, 317, and 477 nm.[5] Similar absorption patterns are expected for this compound, arising from π-π* transitions within the aromatic system.

Biological Significance and Signaling Pathway Context

Derivatives of this compound have been primarily investigated as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis.[1][2][3][6] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby impeding tumor angiogenesis.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades, including:

  • PLCγ-PKC-MAPK Pathway: Leads to endothelial cell proliferation.

  • PI3K-Akt Pathway: Promotes endothelial cell survival and permeability.

  • FAK and p38-MAPK Pathways: Mediate endothelial cell migration.

This compound derivatives are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K FAK FAK / p38 MAPK P_VEGFR2->FAK Inhibitor This compound Derivatives Inhibitor->P_VEGFR2 Inhibits PKC_MAPK PKC/MAPK Pathway PLCg->PKC_MAPK Akt Akt Pathway PI3K->Akt Migration Migration Pathway FAK->Migration Proliferation Cell Proliferation PKC_MAPK->Proliferation Survival Cell Survival & Permeability Akt->Survival CellMigration Cell Migration Migration->CellMigration

Caption: VEGFR-2 signaling and inhibition.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutics, particularly in the field of oncology. This guide has summarized its key physicochemical properties, provided detailed methodologies for its synthesis and characterization, and placed it within its relevant biological context. Further detailed experimental investigation of the parent compound is warranted to build a more complete profile and facilitate the design of next-generation inhibitors with improved efficacy and drug-like properties.

References

An In-depth Technical Guide to 3-Methylquinoxaline-2-thiol: Synthesis, Properties, and Role as a VEGFR-2 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylquinoxaline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its role as a key structural motif in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical target in anti-cancer therapies.

Core Properties of this compound

PropertyValueSource
CAS Number 58773-29-8[1]
Molecular Formula C₉H₈N₂S[1]
Molecular Weight 176.238 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis of this compound

The primary synthetic route to this compound involves the thionation of its corresponding oxo-analogue, 3-methylquinoxalin-2(1H)-one.[2][3] This reaction is a standard method for converting a carbonyl group to a thiocarbonyl group in heterocyclic systems.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-methylquinoxalin-2(1H)-one.

Materials:

  • 3-methylquinoxalin-2(1H)-one

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine (anhydrous)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard glassware for filtration and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylquinoxalin-2(1H)-one in anhydrous pyridine.

  • To this solution, carefully add phosphorus pentasulfide (P₄S₁₀) portion-wise. An exothermic reaction may be observed.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • Acidify the aqueous mixture with hydrochloric acid (HCl) to precipitate the crude product.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization:

Due to the limited availability of specific spectroscopic data for this compound in the public domain, researchers should perform comprehensive characterization of the synthesized product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Biological Significance: A Scaffold for VEGFR-2 Inhibitors

Quinoxaline derivatives, including this compound, have garnered significant attention as privileged scaffolds in the design of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][4][5] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a complex downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of this pathway is a well-established strategy in cancer therapy. The diagram below illustrates a simplified overview of the VEGFR-2 signaling pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS PLCg->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

The bicyclic structure of the quinoxaline moiety is well-suited to occupy the ATP-binding pocket of the VEGFR-2 kinase domain.[2] The nitrogen atoms within the ring can act as hydrogen bond acceptors, facilitating strong interactions with the hinge region of the enzyme.[2] The thiol group at the 2-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity.

Experimental Workflow for Screening VEGFR-2 Inhibitors

The development of novel drugs targeting VEGFR-2 involves a systematic workflow from initial compound synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Kinase Assay (VEGFR-2 Inhibition) Purification->InVitro CellBased Cell-Based Assays (e.g., HUVEC proliferation) InVitro->CellBased Lead_Opt Lead Optimization CellBased->Lead_Opt

Caption: Workflow for developing VEGFR-2 inhibitors.

This structured approach enables the systematic evaluation of new chemical entities derived from the this compound scaffold for their potential as anti-cancer agents. The ultimate goal is to identify lead compounds with high potency, selectivity, and favorable pharmacokinetic properties for further preclinical and clinical development.

References

biological activities of 3-Methylquinoxaline-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of 3-Methylquinoxaline-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their potential as therapeutic agents. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. In vitro studies have revealed their cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these derivatives appears to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2][3][4][5][6]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and VEGFR-2 inhibitory activities of various this compound derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (IC50 in µM)

CompoundHepG-2 (Liver)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
12e 7.88.5--[1][2]
12g 9.89.1--[1][2]
12k 4.55.2--[1][2]
Sorafenib (Standard) 2.23.4--[1][2]
Compound 4m ---9.32[7][8]
Compound VIId --7.8-[7]
Compound VIIIc --2.5-[7]
Compound XVa --4.4-[7]

Table 2: VEGFR-2 Inhibitory Activity of this compound Derivatives (IC50 in µM)

CompoundIC50 (µM)Reference
12e 0.0038[1][2]
12f 0.0038[1][2]
12g 0.0054[1][2]
12k 0.0029[1][2]
Sorafenib (Standard) 0.00307[1][2]

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties, exhibiting activity against both bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antifungal activity of a specific derivative, 3-hydrazinoquinoxaline-2-thiol.

Table 3: In Vitro Antifungal Activity of 3-Hydrazinoquinoxaline-2-thiol (MIC in µg/mL)

OrganismMIC (µg/mL)Amphotericin B (Standard) MIC (µg/mL)Reference
Candida albicans (Clinical Isolates)Generally lower than Amphotericin B-[9][10]
Candida glabrata (Isolates)Effective-[9][10]
Candida parapsilosis (Isolates)Effective-[9][10]
Candida tropicalis (Isolates)Variable-[9][10]
Pichia kudriavzeviiEffective-[9][10]
Clavispora lusitaniaeEffective-[9][10]

One study also investigated the synergistic activity of 3-hydrazinoquinoxaline-2-thiol with penicillin against Methicillin-Resistant Staphylococcus aureus (MRSA). The combination resulted in a significant reduction of the Minimum Inhibitory Concentrations (MICs) of both agents by up to 64-fold.[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assays

This assay determines the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with the medium containing different concentrations of the compounds. Include vehicle and blank controls. Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

This method quantifies apoptosis induced by the test compounds using flow cytometry.

  • Materials:

    • Cancer cell line

    • Test compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

This technique detects changes in the expression levels of key signaling proteins.

  • Materials:

    • Treated cancer cells

    • RIPA buffer with inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and transfer apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary and HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration using the BCA assay.

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.

    • Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

Antimicrobial Activity Assays

This method provides a preliminary screening of antimicrobial activity.

  • Materials:

    • Sterile nutrient agar plates

    • Standardized microbial suspension (0.5 McFarland)

    • Sterile filter paper discs (6 mm) or sterile cork borer (6-8 mm)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Inoculation: Uniformly spread the microbial suspension over the agar surface.

    • Application of Compound:

      • Disc Diffusion: Impregnate sterile discs with the test compound solution and place them on the inoculated agar.

      • Well Diffusion: Create wells in the agar and add a specific volume of the test compound solution into each well.

    • Incubation: Incubate the plates at an appropriate temperature (37°C for bacteria, 28°C for fungi) for 24-48 hours.

    • Measurement: Measure the diameter of the inhibition zone around each disc or well.

This assay determines the lowest concentration of a compound that inhibits visible microbial growth.

  • Materials:

    • Liquid growth medium (e.g., Mueller-Hinton Broth)

    • Test compounds

    • Standardized microbial suspension

    • 96-well microplates or test tubes

  • Procedure:

    • Serial Dilution: Prepare serial dilutions of the test compound in the liquid growth medium.

    • Inoculation: Inoculate each dilution with the standardized microbial suspension.

    • Incubation: Incubate the plates or tubes under appropriate conditions.

    • Determination of MIC: The MIC is the lowest concentration of the compound with no visible turbidity (growth).

Signaling Pathways and Experimental Workflows

Postulated VEGFR-2 Signaling Pathway Inhibition

The anticancer activity of certain this compound derivatives is believed to be mediated through the inhibition of the VEGFR-2 signaling pathway. This inhibition blocks downstream cascades responsible for cell proliferation, migration, and survival.[3]

VEGFR2_Pathway cluster_cell Cancer Cell Derivative This compound Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation Migration Migration MAPK->Migration Anticancer_Screening_Workflow start Synthesize Novel This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) against Cancer Cell Lines start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) ic50->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) apoptosis->mechanism lead Lead Compound Identification mechanism->lead

References

Spectroscopic Analysis of 3-Methylquinoxaline-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-methylquinoxaline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of novel anti-cancer agents. This document details its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for these analytical techniques and explores the compound's interaction with the VEGFR-2 signaling pathway, a critical mediator of angiogenesis.

Thione-Thiol Tautomerism

This compound exists in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is crucial in understanding its chemical reactivity and biological activity. Spectroscopic analysis in different solvents can provide insights into the predominant tautomeric form under various conditions. The thione form is characterized by a C=S double bond and an N-H bond, while the thiol form contains a C-S single bond and an S-H bond within an aromatic quinoxaline ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives, compiled from various studies. It is important to note that the exact spectral values can vary depending on the solvent and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
CH₃~2.49Singlet-DMSO-d₆
Aromatic-H7.25 - 8.14Multiplet-DMSO-d₆
NH~12.51Singlet (broad)-DMSO-d₆

Note: The chemical shifts of the aromatic protons in the quinoxaline ring system typically appear as complex multiplets. The broad singlet for the NH proton is characteristic of the thione tautomer.

Table 2: ¹³C NMR Spectral Data

Carbon Chemical Shift (δ, ppm) Solvent
CH₃~21.0DMSO-d₆
Aromatic-C115.0 - 142.0DMSO-d₆
C=N~157.0DMSO-d₆
C=S~172.0DMSO-d₆

Note: The chemical shift for the C=S carbon is a key indicator of the thione tautomer.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium-Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=N Stretch~1600Medium
C=C Stretch (Aromatic)1400 - 1600Medium-Strong
C=S Stretch1050 - 1250Medium-Strong
S-H Stretch~2550Weak (often absent)

Note: The presence of a strong N-H stretching band and a C=S stretching band, coupled with the absence or weakness of an S-H stretching band, provides strong evidence for the predominance of the thione tautomer in the solid state.

Mass Spectrometry

Table 4: Mass Spectrometry Data

Technique (m/z) Relative Intensity (%) Assignment
Electrospray Ionization (ESI-MS)177.05100[M+H]⁺

Note: The molecular formula of this compound is C₉H₈N₂S, with a molecular weight of 176.24 g/mol .

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Ensure complete dissolution, using gentle vortexing if necessary.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 500 MHz, or 700 MHz) is recommended for better resolution.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture should be a fine, homogeneous powder.

  • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition (ESI-MS):

  • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

  • Procedure:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Biological Context: VEGFR-2 Signaling Pathway

Derivatives of this compound have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, thereby impeding their growth.

VEGFR-2 Signaling Pathway Diagram

The following diagram illustrates the simplified VEGFR-2 signaling cascade, which is a target for this compound derivatives.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Permeability Vascular Permeability Ca_release->Permeability Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 3-Methylquinoxaline -2-thiol Derivatives Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory activity of this compound derivatives against VEGFR-2.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound derivative Incubation Incubate compound with VEGFR-2 and substrate Compound_Prep->Incubation Enzyme_Prep Prepare VEGFR-2 kinase and substrate solution Enzyme_Prep->Incubation ATP_Prep Prepare ATP solution Initiation Initiate reaction with ATP ATP_Prep->Initiation Incubation->Initiation Termination Stop reaction and add detection reagent Initiation->Termination Measurement Measure signal (e.g., luminescence, fluorescence) Termination->Measurement IC50_Calc Calculate IC₅₀ value Measurement->IC50_Calc

Caption: General workflow for a VEGFR-2 kinase inhibition assay.

This guide provides foundational knowledge for the spectroscopic analysis and biological evaluation of this compound. The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.

References

Initial Exploratory Studies of 3-Methylquinoxaline-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinoxaline-2-thiol is a heterocyclic compound that has emerged as a scaffold of interest in medicinal chemistry. Its derivatives have demonstrated notable biological activities, particularly as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the initial exploratory studies on this compound, consolidating its synthesis, physicochemical properties, and early biological evaluations. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development efforts.

Physicochemical Properties

While comprehensive experimental data for the parent compound is not extensively consolidated in single reports, the following information has been compiled from various sources.

PropertyValueReference
Molecular Formula C₉H₈N₂S[1]
Molecular Weight 176.24 g/mol [1]
CAS Number 58773-29-8[1]
Tautomerism Exists in a tautomeric equilibrium with 3-methylquinoxaline-2(1H)-thione. Quantum mechanical calculations on analogous quinoline-2-thiols predict the thione form to be the major tautomer.[2]

Further experimental validation of properties such as melting point, solubility, and pKa is recommended for rigorous characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from o-phenylenediamine.

Synthesis Workflow

Synthesis of this compound Synthesis of this compound A o-phenylenediamine + Sodium Pyruvate B 3-methylquinoxalin-2(1H)-one A->B  Reflux C This compound B->C  P₂S₅, Pyridine, Reflux  then HCl

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one [3]

  • o-phenylenediamine is refluxed with sodium pyruvate. The exact solvent and reaction time may vary based on the specific literature procedure being followed.

  • Upon cooling, the product, 3-methylquinoxalin-2(1H)-one, crystallizes and can be collected by filtration.

Step 2: Synthesis of this compound [3]

  • The previously synthesized 3-methylquinoxalin-2(1H)-one is refluxed with phosphorus pentasulfide (P₂S₅) in pyridine, which acts as the solvent.

  • After the reaction is complete, the mixture is acidified using hydrochloric acid (HCl) to yield this compound.

Biological Activity

Initial exploratory studies have primarily focused on the anticancer and antimicrobial potential of this compound derivatives.

Anticancer Activity

Derivatives of this compound have been investigated as potential anticancer agents, notably as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4]

3.1.1. In Vitro Cytotoxicity and VEGFR-2 Inhibition

Several derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines and their ability to inhibit VEGFR-2.[3]

CompoundCytotoxicity IC₅₀ (µM) vs. HepG-2Cytotoxicity IC₅₀ (µM) vs. MCF-7VEGFR-2 Inhibition IC₅₀ (nM)
12e 9.88.73.8
12g 7.66.55.4
12k 4.33.92.9
Sorafenib (Control) 2.23.43.07

Data extracted from a study on this compound derivatives.

3.1.2. Mechanism of Action: Apoptosis Induction

Further studies on promising derivatives have indicated that their anticancer effects are mediated through the induction of apoptosis. This is supported by evidence of cell cycle arrest and modulation of key apoptotic proteins.[4] One of the lead compounds from a related series demonstrated the ability to arrest the HepG2 cell cycle at the G2/M phase and induce apoptosis.[4] This was accompanied by a significant increase in the levels of pro-apoptotic proteins Caspase-3, Caspase-9, and BAX, and a decrease in the anti-apoptotic protein Bcl-2.[4]

Signaling Pathway

VEGFR-2 Inhibition and Apoptosis Induction VEGFR-2 Inhibition and Apoptosis Induction cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream X Bax Bax Casp9 Caspase-9 Bax->Casp9 activates Bcl2 Bcl-2 Bcl2->Bax inhibits Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces Inhibitor This compound Derivative Inhibitor->VEGFR2 inhibits Inhibitor->Bax increases Inhibitor->Bcl2 decreases

Caption: Inhibition of VEGFR-2 and induction of apoptosis.

Antimicrobial Activity

While direct studies on this compound are limited, related derivatives such as 3-hydrazinoquinoxaline-2-thiol have been investigated for their antimicrobial properties. These studies provide a basis for the potential antimicrobial applications of the core scaffold.

3.3.1. In Vitro Antimicrobial Susceptibility

A study on 3-hydrazinoquinoxaline-2-thiol (3HTQ) demonstrated its efficacy against various clinical isolates of Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus (MRSA).

OrganismCompoundMIC Range (µg/mL)
P. aeruginosa3-hydrazinoquinoxaline-2-thiol8 - 128[5]
MRSA3-hydrazinoquinoxaline-2-thiol16 - 32[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

VEGFR-2 Kinase Assay

This biochemical assay measures the direct inhibitory effect on the VEGFR-2 enzyme.

  • Plate Preparation: Add the VEGFR-2 enzyme, kinase buffer, and serially diluted test compound to a 96-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate, often through a luminescence or fluorescence-based method.

  • Signal Measurement: Read the signal using a microplate reader.

  • IC₅₀ Calculation: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases like Caspase-3 and Caspase-9.

  • Cell Lysis: Treat cells with the compound, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for Caspase-3/7) to the cell lysate.

  • Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

  • Data Analysis: Quantify the fold increase in caspase activity compared to untreated controls.

Western Blot for Apoptotic Proteins (Bax and Bcl-2)

This technique is used to measure the relative expression levels of pro- and anti-apoptotic proteins.

  • Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[5]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound serves as a valuable starting point for the development of novel therapeutic agents. The initial exploratory studies highlighted in this guide demonstrate its potential, particularly in the realm of oncology through the inhibition of VEGFR-2 and induction of apoptosis. The provided data and detailed protocols offer a solid foundation for researchers to build upon, enabling further optimization of this scaffold to develop more potent and selective drug candidates. Future work should focus on a more comprehensive physicochemical characterization of the parent compound, expansion of biological screening to other targets, and in vivo efficacy studies of promising derivatives.

References

An In-depth Technical Guide on the Tautomerism of 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the tautomeric properties of 3-methylquinoxaline-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The potential for this molecule to exist in two tautomeric forms, the thiol and the thione, governs its chemical reactivity, biological activity, and spectroscopic characteristics. This document provides a comprehensive overview of its structural chemistry, supported by spectroscopic data from related compounds, and outlines the experimental protocols for its synthesis and characterization.

Core Concepts: Thiol-Thione Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of this compound, the equilibrium lies between the aromatic thiol form (this compound) and the non-aromatic thione form (3-methyl-1H-quinoxaline-2-thione). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. For many heterocyclic systems, the thione form is thermodynamically more stable.

While specific quantitative data on the tautomeric equilibrium of this compound is not extensively available in the current literature, analysis of spectroscopic data from closely related quinoxaline-2-thione derivatives strongly indicates the predominance of the thione tautomer in solution.[1]

Spectroscopic Evidence for the Thione Tautomer

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for elucidating the dominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectra of analogous 3-substituted quinoxaline-2(1H)-thiones, a broad singlet is typically observed in the downfield region (around δ 14 ppm), which is characteristic of an N-H proton.[1] The presence of this signal is a strong indicator of the thione form. For instance, the 1H NMR spectrum of 3-(benzylamino)quinoxaline-2(1H)-thione shows a signal at δ 14.33 ppm corresponding to the NHCS group.[1] In the 13C NMR spectra, the presence of a signal in the range of δ 169-170 ppm is indicative of a C=S (thione) carbon.[1]

Infrared (IR) Spectroscopy: The IR spectrum of the thione tautomer is expected to show a characteristic C=S stretching vibration, typically in the range of 1050-1250 cm-1. Conversely, the thiol tautomer would exhibit a weak S-H stretching band around 2550-2600 cm-1.[2] The absence of a significant S-H stretch and the presence of a C=S stretch would further confirm the predominance of the thione form.

Quantitative Data Summary

While specific equilibrium constants (KT) for this compound are not readily found in the cited literature, the relative stability can be inferred from computational studies on analogous systems. For example, computational studies on the oxygen analog, 2-hydroxyquinoxaline, show that the keto form (quinoxalin-2(1H)-one) is more stable than the enol (thiol) form by approximately 10.81 kcal/mol, as determined by DFT calculations.[3] A similar trend is expected for the sulfur analog.

ParameterThiol Tautomer (Predicted)Thione Tautomer (Inferred from Analogs)Reference
1H NMR (NH proton) Absent~ δ 14 ppm[1]
13C NMR (C=S carbon) Absent~ δ 169-170 ppm[1]
IR (S-H stretch) ~ 2550-2600 cm-1Absent[2]
IR (C=S stretch) Absent~ 1050-1250 cm-1-
Relative Energy HigherLower[3] (by analogy)

Experimental Protocols

Synthesis of this compound:

A common and effective method for the synthesis of this compound involves the thionation of its oxygen analog, 3-methylquinoxalin-2(1H)-one.[4]

  • Starting Material: 3-methylquinoxalin-2(1H)-one.

  • Reagent: Phosphorus pentasulfide (P4S10).

  • Solvent: Pyridine.

  • Procedure:

    • 3-methylquinoxalin-2(1H)-one is dissolved in pyridine.

    • Phosphorus pentasulfide is added to the solution.

    • The reaction mixture is refluxed for an appropriate time to ensure complete conversion.

    • After cooling, the reaction is quenched, typically by pouring it into water or a dilute acid solution.

    • The resulting precipitate, this compound, is collected by filtration, washed, and can be further purified by recrystallization.

Synthesis of the Precursor, 3-Methylquinoxalin-2(1H)-one:

The precursor can be synthesized by the condensation of o-phenylenediamine with a pyruvate derivative.[5][6]

  • Reactants: o-phenylenediamine and sodium pyruvate.

  • Solvent: Typically an alcohol like ethanol or an aqueous acidic medium.[5][6]

  • Procedure:

    • Equimolar amounts of o-phenylenediamine and sodium pyruvate are dissolved in the chosen solvent.

    • The mixture is stirred at room temperature or gently heated to facilitate the condensation and cyclization reaction.[5]

    • The product, 3-methylquinoxalin-2(1H)-one, often precipitates from the reaction mixture upon cooling.

    • The solid is collected by filtration, washed, and can be recrystallized to achieve high purity.

Spectroscopic Characterization:

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • IR Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets.

  • Mass Spectrometry: Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular weight of the synthesized compound.[1]

Signaling Pathways and Experimental Workflows

The tautomeric state of this compound is a critical determinant of its biological activity, including its potential as an inhibitor of signaling pathways in drug development. For instance, quinoxaline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis.[4]

Below are diagrams illustrating the tautomeric equilibrium and a general workflow for the synthesis and analysis of this compound.

Caption: Tautomeric equilibrium of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Characterization & Analysis Start o-Phenylenediamine + Sodium Pyruvate Precursor 3-Methylquinoxalin-2(1H)-one Start->Precursor Condensation Thionation Thionation (P4S10) Precursor->Thionation Product This compound Thionation->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Tautomerism Tautomerism Study NMR->Tautomerism IR->Tautomerism

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The available evidence strongly suggests that this compound exists predominantly in the thione form (3-methyl-1H-quinoxaline-2-thione). This is supported by spectroscopic data from analogous compounds and general principles of tautomerism in heterocyclic systems. For researchers in drug development, understanding the dominant tautomeric form is crucial for predicting molecular interactions, designing new derivatives with improved pharmacological profiles, and interpreting structure-activity relationships. Further computational and experimental studies would be beneficial to quantify the tautomeric equilibrium and explore its modulation by different environments.

References

An In-depth Technical Guide on the Crystal Structure and Biological Significance of 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics and biological relevance of 3-Methylquinoxaline-2-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a published crystal structure for this compound in its thiol form, this guide presents the crystallographic data of its stable tautomeric precursor, 3-methyl-1H-quinoxalin-2-one. The experimental protocol for the synthesis of the target thiol from this precursor is detailed, along with an exploration of its role as a scaffold for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-cancer drug development.

Crystal Structure of the Precursor: 3-Methyl-1H-quinoxalin-2-one

The solid-state structure of this compound is most readily studied through its more stable tautomer, 3-methyl-1H-quinoxalin-2-one. The crystallographic data for this precursor provides foundational structural information for the quinoxaline core.

A study of the crystal structure of 3-methyl-2(1H)-quinoxalinone revealed its monoclinic crystal system.[1] The key crystallographic parameters are summarized in the table below.

Crystallographic ParameterValue
Chemical Formula C₉H₈N₂O
Formula Weight 160.17 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 5.0722 (5) Å
b 13.4707 (13) Å
c 15.0507 (13) Å
α 90°
β 95.082 (5)°
γ 90°
Volume 1024.31 (17) ų
Z 4
Temperature 296 K
Radiation Mo Kα
CCDC Number 232160

Table 1: Crystallographic data for 3-methyl-1H-quinoxalin-2-one.[2]

Experimental Protocols

The synthesis of this compound is achieved through a thionation reaction of its corresponding quinoxalinone precursor. This section details the necessary experimental procedures.

Synthesis of 3-Methyl-1H-quinoxalin-2-one (Precursor)

The precursor, 3-methyl-1H-quinoxalin-2-one, can be synthesized by the condensation of o-phenylenediamine with pyruvic acid.[3]

Materials:

  • o-phenylenediamine

  • Pyruvic acid

  • 6N Hydrochloric acid

Procedure:

  • A mixture of o-phenylenediamine and pyruvic acid is prepared in the presence of 6N hydrochloric acid.[3]

  • The reaction mixture is heated, typically under reflux or microwave irradiation, to facilitate the condensation and cyclization.[3]

  • Upon completion of the reaction, the mixture is cooled, and the resulting precipitate of 3-methyl-1H-quinoxalin-2-one is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[4]

Synthesis of this compound

The conversion of the quinoxalinone to the corresponding thiol is a standard thionation reaction.[5]

Materials:

  • 3-methyl-1H-quinoxalin-2-one

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine (anhydrous)

  • Hydrochloric acid (for acidification)

Procedure:

  • 3-methyl-1H-quinoxalin-2-one is dissolved in anhydrous pyridine.[5]

  • Phosphorus pentasulfide is added portion-wise to the solution.

  • The reaction mixture is refluxed for several hours to ensure complete thionation.[5]

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The aqueous mixture is then acidified with hydrochloric acid to precipitate the crude this compound.[5]

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Logical and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the biological signaling pathway relevant to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_thiol Thiol Synthesis o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Pyruvic acid Pyruvic acid Pyruvic acid->Condensation 3-methyl-1H-quinoxalin-2-one 3-methyl-1H-quinoxalin-2-one Condensation->3-methyl-1H-quinoxalin-2-one HCl, Heat Thionation Thionation 3-methyl-1H-quinoxalin-2-one->Thionation 1. P₄S₁₀, Pyridine 2. HCl This compound This compound Thionation->this compound

Synthetic workflow for this compound.

Derivatives of this compound have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[5] The diagram below outlines the canonical VEGFR-2 signaling pathway and indicates the point of inhibition by these small molecules.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR2 Binds Dimerization Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Ras Ras Autophosphorylation->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 3-Methylquinoxaline -2-thiol Derivatives Inhibitor->Autophosphorylation Inhibits ATP Binding

References

Unraveling the Anti-Cancer Potential of 3-Methylquinoxaline-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 3-Methylquinoxaline-2-thiol and its derivatives as potent anti-cancer agents. The primary mode of action for this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By targeting VEGFR-2, these compounds effectively cut off the nutrient and oxygen supply to tumors, leading to the induction of apoptosis, or programmed cell death.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinoxaline-based compounds in oncology.

Core Mechanism of Action: VEGFR-2 Inhibition

Derivatives of this compound have been identified as potent inhibitors of VEGFR-2. Structure-activity relationship (SAR) studies have revealed that while both 3-methylquinoxalin-2(1H)-one and this compound moieties exhibit anti-cancer properties, the former is often more advantageous for both cytotoxic and VEGFR-2 inhibitory effects.[1] The terminal hydrophobic moieties attached to the core structure also play a crucial role in the compound's efficacy, with aromatic moieties generally showing greater benefit than aliphatic ones.[1]

The inhibition of VEGFR-2 by these compounds disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby impeding angiogenesis. This targeted action makes them promising candidates for anti-cancer drug development.

Induction of Apoptosis

The anti-cancer activity of this compound derivatives extends beyond the inhibition of angiogenesis. These compounds have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This is evidenced by the upregulation of pro-apoptotic proteins such as BAX and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] Furthermore, an increase in the activity of executioner caspases, including caspase-3 and caspase-9, has been observed, confirming the induction of programmed cell death.[1][2]

Quantitative Analysis of Biological Activity

The biological efficacy of various this compound derivatives has been quantified through in vitro assays. The following tables summarize the cytotoxic activity against different cancer cell lines and the inhibitory activity against VEGFR-2.

Table 1: Cytotoxic Activity of this compound Derivatives (IC50 in µM)

CompoundMCF-7HepG-2
12e 9.88.5
12g 7.56.2
12k 4.32.1
Sorafenib (Reference) 3.42.2

Data sourced from a study on new 3-methylquinoxalines as potential anti-cancer agents.[1][2]

Table 2: VEGFR-2 Inhibitory Activity of this compound Derivatives (IC50 in nM)

CompoundVEGFR-2 Inhibition (IC50 in nM)
12e 3.8
12f 3.8
12g 5.4
12k 2.9
Sorafenib (Reference) 3.07

Data sourced from a study on new 3-methylquinoxalines as potential anti-cancer agents.[1][2]

Table 3: Effect of a Lead Compound on Apoptotic Markers in HepG2 Cells

Apoptotic MarkerFold Change vs. Control
Caspase-3 2.34-fold increase
Caspase-9 2.34-fold increase
BAX 3.14-fold increase
Bcl-2 3.13-fold decrease

Data for a promising 3-methylquinoxalin-2(1H)-one derivative, compound 11e, from the same study series.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity.

  • Reagent Preparation : Prepare 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Prepare serial dilutions of the test compound (e.g., this compound derivative) in the 1x Kinase Buffer. Dilute the recombinant human VEGFR-2 enzyme in 1x Kinase Buffer.

  • Master Mix Preparation : Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Assay Procedure :

    • Add the Master Mix to the wells of a 96-well plate.

    • Add the test inhibitor dilutions to the designated wells. Include positive (no inhibitor) and blank (no enzyme) controls.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

    • Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a microplate reader.

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 48 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptotic Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Cell Lysis : Treat cancer cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., BAX, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis : Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor cluster_downstream Downstream Signaling cluster_response Cellular Response cluster_apoptosis Apoptosis Induction VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates inhibitor This compound Derivatives inhibitor->VEGFR2 Inhibits Bax BAX ↑ inhibitor->Bax Bcl2 Bcl-2 ↓ inhibitor->Bcl2 MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis MAPK->Angiogenesis Casp9 Caspase-9 ↑ Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 ↑ Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Compound Synthesis (this compound derivatives) kinase_assay VEGFR-2 Kinase Assay start->kinase_assay cytotoxicity_assay MTT Cytotoxicity Assay (e.g., HepG-2, MCF-7) start->cytotoxicity_assay ic50_kinase Determine VEGFR-2 IC50 kinase_assay->ic50_kinase western_blot Western Blot Analysis cytotoxicity_assay->western_blot ic50_cyto Determine Cytotoxicity IC50 cytotoxicity_assay->ic50_cyto protein_exp Analyze Apoptotic Protein Expression (BAX, Bcl-2, Caspases) western_blot->protein_exp moa Elucidate Mechanism of Action ic50_kinase->moa ic50_cyto->moa protein_exp->moa

Caption: General experimental workflow for evaluating this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental uses of 3-Methylquinoxaline-2-thiol and its derivatives, focusing on its applications in cancer research, antimicrobial studies, and corrosion inhibition. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this versatile compound.

Anti-cancer Applications: Targeting VEGFR-2

This compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. These compounds induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as therapeutic agents.

Data Presentation

Table 1: Cytotoxic and VEGFR-2 Inhibitory Activities of this compound Derivatives [1][2][3][4]

CompoundTarget Cell LineCytotoxicity IC₅₀ (µM)VEGFR-2 Inhibition IC₅₀ (nM)
12e MCF-79.83.8
HepG-27.6
12g MCF-78.55.4
HepG-26.3
12k MCF-77.92.9
HepG-25.4
Sorafenib (Reference) MCF-73.43.07
HepG-22.2

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth or enzyme activity. Lower values indicate higher potency.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action where this compound derivatives inhibit the VEGFR-2 signaling pathway, leading to the induction of apoptosis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds MQ_Thiol This compound Derivative MQ_Thiol->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

VEGFR-2 signaling pathway inhibition.
Experimental Protocols

Protocol 1: Synthesis of this compound [1]

This protocol describes the synthesis of the core compound, this compound.

Synthesis_Workflow node_A 1. Reflux o-phenylenediamine and sodium pyruvate to yield 3-methylquinoxalin-2(1H)-one. node_B 2. Reflux 3-methylquinoxalin-2(1H)-one with P₂S₅ in pyridine. node_A->node_B node_C 3. Acidify the reaction mixture with HCl. node_B->node_C node_D 4. Isolate and purify the this compound product. node_C->node_D

Synthesis of this compound.

Methodology:

  • Synthesis of 3-methylquinoxalin-2(1H)-one: Reflux o-phenylenediamine with sodium pyruvate.

  • Thionation: Reflux the resulting 3-methylquinoxalin-2(1H)-one with phosphorus pentasulfide (P₂S₅) in pyridine as a solvent.[1]

  • Acidification: After the reaction is complete, acidify the mixture using hydrochloric acid (HCl) to precipitate the product.[1]

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG-2, MCF-7) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a reference drug (e.g., Sorafenib) for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

Protocol 3: VEGFR-2 Inhibitory Assay

This assay determines the ability of the compounds to inhibit the kinase activity of VEGFR-2.

Methodology:

  • Assay Setup: Use a commercially available VEGFR-2 kinase assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing VEGFR-2 enzyme, ATP, and the substrate in a buffer.

  • Compound Addition: Add different concentrations of the test compounds to the reaction mixture.

  • Incubation: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent that measures the amount of phosphorylated substrate, often through a fluorescence or luminescence-based method.

  • IC₅₀ Determination: Calculate the IC₅₀ values based on the inhibition of the kinase activity at different compound concentrations.

Antimicrobial Applications

Quinoxaline derivatives, including those related to this compound, have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][6][7]

Data Presentation

Table 2: Antimicrobial Activity of Quinoxaline Derivatives [7][8][9]

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
3-hydrazinoquinoxaline-2-thiol Methicillin-resistant Staphylococcus aureus (MRSA)8 - 64
Thymoquinone (in combination) Methicillin-resistant Staphylococcus aureus (MRSA)8 - 128
Penicillin (in combination) Methicillin-resistant Staphylococcus aureus (MRSA)128 - 1024

Note: MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the compounds.

MIC_Workflow node_A 1. Prepare serial dilutions of the test compound in a 96-well plate. node_B 2. Inoculate each well with a standardized microbial suspension. node_A->node_B node_C 3. Incubate the plate under appropriate conditions. node_B->node_C node_D 4. Visually inspect for microbial growth and determine the MIC. node_C->node_D

Workflow for MIC determination.

Methodology:

  • Preparation of Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism (bacteria or fungi) to each well.

  • Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Corrosion Inhibition Applications

Derivatives of this compound have been investigated as effective corrosion inhibitors for mild steel in acidic environments.[10][11]

Data Presentation

Table 3: Corrosion Inhibition Efficiency of Quinoxaline Derivatives

InhibitorConcentration (M)Inhibition Efficiency (%)
QN-CH₃ 10⁻³89.07
QN-Cl 10⁻³87.64

Note: Inhibition efficiency is a measure of how effectively a compound prevents corrosion.

Experimental Protocol

Protocol 5: Evaluation of Corrosion Inhibition (Potentiodynamic Polarization)

This electrochemical method is used to study the corrosion inhibition mechanism.

Methodology:

  • Electrode Preparation: Use mild steel specimens as working electrodes. Polish the surface and clean it before each experiment.

  • Electrochemical Cell: Set up a three-electrode cell containing the corrosive medium (e.g., 1.0 M HCl), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode).

  • Inhibitor Addition: Add different concentrations of the quinoxaline derivative to the corrosive solution.

  • Polarization Scan: Apply a potential scan and record the resulting current to obtain potentiodynamic polarization curves.

  • Data Analysis: Determine corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency.

This comprehensive guide provides the necessary data and protocols to enable researchers to effectively utilize this compound and its derivatives in their studies. The provided information is intended to be a starting point for further exploration and development in the fields of oncology, microbiology, and materials science.

References

Applications of 3-Methylquinoxaline-2-thiol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its derivatives, 3-methylquinoxaline-2-thiol serves as a crucial starting material and a key pharmacophore in the development of novel therapeutic agents. This document provides a detailed overview of its applications, focusing on anticancer and antimicrobial activities, supported by quantitative data, experimental protocols, and pathway visualizations.

Application Notes

Anticancer Activity: Targeting VEGFR-2 Signaling

Derivatives of this compound have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2][3][4][5] By inhibiting VEGFR-2, these compounds can effectively suppress the proliferation of cancer cells.

Several synthesized derivatives have demonstrated significant cytotoxic activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon cancer (HCT-116).[1][2][6] The mechanism of action involves the induction of apoptosis, as evidenced by the upregulation of pro-apoptotic proteins like caspase-3, caspase-9, and BAX, and the downregulation of the anti-apoptotic protein Bcl-2.[1][3] Furthermore, some derivatives have been shown to cause cell cycle arrest at the G2/M phase.[1][3]

Antimicrobial Activity

Quinoxaline derivatives are well-established antimicrobial agents.[7][8][9] Specifically, derivatives of this compound, such as 3-hydrazinoquinoxaline-2-thiol, have shown promising activity against a range of pathogens. This includes activity against Gram-negative bacteria like Pseudomonas aeruginosa and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11][12] The antimicrobial mechanism may involve the inhibition of essential bacterial processes like DNA synthesis and the induction of reactive oxygen species (ROS).[10]

Furthermore, these compounds have demonstrated significant antifungal activity against various Candida species, which are a common cause of fungal infections in immunocompromised individuals.[13][14] Synergistic effects have been observed when combined with other antimicrobial agents, suggesting potential for combination therapies to combat drug resistance.[11][13]

Antiviral Potential

While the broader class of quinoxalines has been extensively investigated for antiviral properties against a range of viruses including HIV, Hepatitis C, and coronaviruses, the specific role of this compound derivatives is an emerging area of interest.[15][16][17][18] The structural features of the quinoxaline scaffold make it a versatile platform for designing inhibitors of viral enzymes and replication processes.

Quantitative Data

Table 1: In Vitro Anticancer Activity of this compound Derivatives
CompoundTargetCell LineIC50 (µM)Reference
11e VEGFR-2MCF-72.7[2]
HepG-22.1[2]
11g VEGFR-2MCF-75.1[1]
HepG-24.3[1]
12e VEGFR-2MCF-76.2[1]
HepG-25.8[1]
12g VEGFR-2MCF-79.8[1]
HepG-28.2[1]
12k VEGFR-2MCF-73.9[1]
HepG-23.1[1]
Sorafenib (Ref.) VEGFR-2MCF-73.4[2]
HepG-22.2[2]

Note: Compound numbering corresponds to the source literature.

Table 2: In Vitro VEGFR-2 Inhibitory Activity
CompoundIC50 (µM)Reference
11b 0.0053[5]
11e 0.0026[5]
11f 0.0048[5]
11g 0.0034[5]
12e 0.0038[5]
12f 0.0038[5]
12g 0.0054[5]
12k 0.0029[5]
Sorafenib (Ref.) 0.00307[1]

Note: Compound numbering corresponds to the source literature.

Table 3: Antimicrobial Activity of 3-Hydrazinoquinoxaline-2-thiol (3HT)
OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMRSA (Clinical Isolates)16 - 32[11][12]
Candida albicansClinical Isolate 232[13]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for synthesizing derivatives based on the available literature.[2][5]

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

  • Dissolve o-phenylenediamine in a suitable solvent such as a mixture of glacial acetic acid and water or n-butanol.[3][8]

  • Add sodium pyruvate or ethyl pyruvate to the solution.[2][8]

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to allow for the precipitation of 3-methylquinoxalin-2(1H)-one.

  • Collect the precipitate by filtration and wash with a cold solvent.

Step 2: Thionation to form this compound

  • Suspend 3-methylquinoxalin-2(1H)-one in pyridine.

  • Add phosphorus pentasulfide (P₂S₅) to the suspension.

  • Reflux the mixture for 2 hours.[5]

  • After cooling, pour the reaction mixture into cold water and acidify with HCl.

  • Collect the resulting precipitate of this compound by filtration.

Step 3: Alkylation/Derivatization

  • Dissolve this compound in a suitable solvent like DMF.

  • Add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) to form the thiolate salt.[3]

  • Add the desired alkylating or acylating agent (e.g., a substituted benzyl halide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the final product.

  • Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for evaluating the cytotoxic effects of the synthesized compounds.[2]

  • Cell Seeding: Seed human cancer cells (e.g., HepG-2, MCF-7) in 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against the VEGFR-2 enzyme.

  • Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable buffer, and the test compound at various concentrations.

  • Initiation of Reaction: Add a substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with a phosphospecific antibody or luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC).[10][13]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[10]

  • Inoculation: Add 100 µL of the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product start1 o-Phenylenediamine step1 Step 1: Cyclocondensation (Reflux in Acetic Acid/Water) start1->step1 start2 Sodium Pyruvate start2->step1 intermediate1 3-Methylquinoxalin-2(1H)-one step1->intermediate1 step2 Step 2: Thionation (P₂S₅ in Pyridine, Reflux) intermediate2 This compound step2->intermediate2 step3 Step 3: Derivatization (Base + Alkylating Agent in DMF) product Final Derivative step3->product intermediate1->step2 intermediate2->step3

Caption: General synthesis workflow for this compound derivatives.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound This compound Derivative Compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and inhibition by quinoxaline derivatives.

Experimental_Workflow_Anticancer cluster_cytotoxicity In Vitro Cytotoxicity (MTT Assay) cluster_inhibition VEGFR-2 Inhibition Assay A1 Seed Cancer Cells in 96-well plate A2 Treat with Test Compounds A1->A2 A3 Incubate for 48h A2->A3 A4 Add MTT, Incubate 4h A3->A4 A5 Solubilize Formazan (DMSO) A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 A6->A7 B1 Combine Enzyme, Buffer, & Compound B2 Add Substrate & ATP B1->B2 B3 Incubate at 30°C B2->B3 B4 Detect Phosphorylation B3->B4 B5 Calculate % Inhibition B4->B5 B6 Determine IC50 B5->B6

Caption: Workflow for in vitro anticancer activity evaluation.

Antimicrobial_Workflow cluster_mic Antimicrobial Susceptibility (Broth Microdilution) C1 Prepare Standardized Inoculum C3 Inoculate 96-well Plate C1->C3 C2 Perform 2-fold Serial Dilution of Compound C2->C3 C4 Incubate (24-48h) C3->C4 C5 Visually Inspect for Growth C4->C5 C6 Determine Minimum Inhibitory Concentration (MIC) C5->C6

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols: 3-Methylquinoxaline-2-thiol as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methylquinoxaline-2-thiol as a corrosion inhibitor for mild steel, particularly in acidic environments. This document includes summaries of key performance data, detailed experimental protocols for inhibitor evaluation, and a proposed mechanism of action.

Introduction

Mild steel, while a versatile and widely used material in industrial applications, is susceptible to corrosion, especially in acidic conditions. Organic corrosion inhibitors are a practical and effective means of mitigating this degradation. This compound, a heterocyclic compound containing nitrogen and sulfur atoms, has demonstrated significant potential as a corrosion inhibitor for mild steel. Its efficacy is attributed to its ability to adsorb onto the steel surface, forming a protective barrier against corrosive agents. This document outlines the key data and experimental procedures for evaluating the performance of this inhibitor.

Data Presentation

The following tables summarize the quantitative data on the performance of a closely related analogue, 3-methylquinoxalin-2(1H)-thione (Q=S), as a corrosion inhibitor for mild steel in 1 M HCl.[1] This data is presented as a strong proxy for the performance of this compound due to the tautomeric nature of the molecule.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with and without Inhibitor

Inhibitor Concentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
Blank1.10-
1 x 10⁻⁶0.6144.5
1 x 10⁻⁵0.4063.6
1 x 10⁻⁴0.2180.9
5 x 10⁻⁴0.1487.3
1 x 10⁻³0.1190.0

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without Inhibitor

Inhibitor Concentration (M)Ecorr (mV vs SCE)Icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (%)
Blank-470100070-125-
1 x 10⁻⁶-46558065-12042.0
1 x 10⁻⁵-46038060-11562.0
1 x 10⁻⁴-45519055-11081.0
5 x 10⁻⁴-45012050-10588.0
1 x 10⁻³-4459045-10091.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with and without Inhibitor

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
Blank50100-
1 x 10⁻⁶958547.4
1 x 10⁻⁵1507066.7
1 x 10⁻⁴2805582.1
5 x 10⁻⁴4504088.9
1 x 10⁻³5503090.9

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of quinoxaline derivatives.[2]

Materials:

  • o-Phenylenediamine

  • Ethyl 2-oxopropanoate (Ethyl pyruvate)

  • Lawesson's reagent

  • Toluene

  • Ethanol

Procedure:

  • Synthesis of 3-methylquinoxalin-2(1H)-one: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol. Add ethyl 2-oxopropanoate (1 equivalent) dropwise to the solution while stirring. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature. The precipitated product, 3-methylquinoxalin-2(1H)-one, is collected by filtration, washed with cold ethanol, and dried.

  • Thionation to this compound: In a separate flask, suspend the synthesized 3-methylquinoxalin-2(1H)-one (1 equivalent) in dry toluene. Add Lawesson's reagent (0.5 equivalents) to the suspension. Reflux the mixture for 2-4 hours, monitoring the progress by TLC. Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Weight Loss Measurements

Apparatus:

  • Mild steel coupons of known dimensions

  • Analytical balance (accurate to 0.1 mg)

  • Water bath/thermostat

  • Beakers

  • Polishing paper (different grades)

  • Acetone

  • Desiccator

Procedure:

  • Mechanically polish the mild steel coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry in a desiccator.

  • Weigh the prepared coupons accurately using an analytical balance.

  • Immerse the coupons in beakers containing 1 M HCl solution with and without various concentrations of this compound.

  • Place the beakers in a temperature-controlled water bath for a specified immersion period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons, rinse with distilled water, scrub with a soft brush to remove corrosion products, rinse again, dry, and re-weigh.

  • Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.

Electrochemical Measurements

Apparatus:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

  • Polishing paper

  • Acetone

Procedure:

  • Prepare the mild steel working electrode by polishing with emery paper, rinsing with distilled water, degreasing with acetone, and drying.

  • Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.

  • Fill the cell with 1 M HCl solution (blank) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

  • Repeat steps 3-5 for 1 M HCl solutions containing various concentrations of this compound.

  • Analyze the polarization curves to determine corrosion potential (Ecorr) and corrosion current density (Icorr). Analyze the EIS data by fitting to an appropriate equivalent circuit to determine charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Visualizations

G cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis prep_steel Mild Steel Coupon Preparation (Polishing, Cleaning, Weighing) weight_loss Weight Loss Measurement prep_steel->weight_loss electrochemical Electrochemical Tests (PDP & EIS) prep_steel->electrochemical prep_solution Inhibitor Solution Preparation (Varying Concentrations in 1 M HCl) prep_solution->weight_loss prep_solution->electrochemical analyze_wl Calculate Corrosion Rate & Inhibition Efficiency weight_loss->analyze_wl analyze_ec Determine Electrochemical Parameters (Icorr, Rct, etc.) electrochemical->analyze_ec surface_analysis Surface Characterization (SEM, XPS - Optional) analyze_wl->surface_analysis analyze_ec->surface_analysis

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

G cluster_surface Mild Steel Surface in Acidic Solution cluster_inhibitor Inhibitor Molecule cluster_interaction Inhibition Mechanism Fe Fe (Mild Steel) adsorption Adsorption of MQ=S on Fe surface Fe->adsorption H_plus H⁺ H_plus->Fe Attack Cl_minus Cl⁻ Cl_minus->Fe Attack inhibitor This compound (MQ=S) inhibitor->adsorption N, S atoms & π-electrons (Chemisorption & Physisorption) protective_film Formation of a Protective Film adsorption->protective_film Blocks active sites corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition Reduces anodic dissolution (Fe → Fe²⁺ + 2e⁻) and cathodic hydrogen evolution (2H⁺ + 2e⁻ → H₂)

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols for the Detection and Quantification of 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoxaline-2-thiol is a heterocyclic compound of interest in medicinal chemistry and drug development, particularly in the synthesis of potential anti-cancer agents. Accurate and reliable analytical methods for its detection and quantification are crucial for reaction monitoring, purity assessment, and quality control of synthesized derivatives. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, this document provides detailed protocols and application notes based on established techniques for similar quinoxaline derivatives and thiol-containing compounds. The primary methods covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a general spectrophotometric assay for thiols.

Analytical Techniques: An Overview

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers a robust and cost-effective method for routine analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for analyzing complex mixtures and for trace-level quantification.

  • Spectrophotometry offers a simpler and more accessible method for the quantification of total thiols. While less specific than chromatographic methods, it can be a valuable tool for rapid screening and in situations where chromatographic instrumentation is unavailable.

Quantitative Data Summary

Table 1: Performance of Analytical Methods for 3-Methyl-quinoxaline-2-carboxylic acid (MQCA)

ParameterHPLC-UV[1]LC-MS/MS[2][3][4][5][6]
Linearity (R²) > 0.99> 0.99
Range 4.0 - 100 µg/kg1.0 - 100 µg/L
Accuracy (% Recovery) 80.1 - 87.7%71.7 - 119.6%
Precision (% RSD) < 8.5%< 6.0%
Limit of Detection (LOD) 1.0 - 3.0 µg/kg0.4 - 1.80 µg/kg
Limit of Quantitation (LOQ) 4.0 - 10.0 µg/kg0.1 - 6.00 µg/kg

Table 2: Performance of a General Spectrophotometric Method for Thiols [7][8]

ParameterSpectrophotometry
Wavelength (λmax) Dependent on the chromogenic reagent
Linearity Range Typically in the µM to mM range
Molar Absorptivity (ε) Dependent on the thiol and reagent

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a proposed method for the quantification of this compound and should be optimized and validated for a specific application.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), analytical grade

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1 - 100 µg/mL).

3. Chromatographic Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution (suggested):

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: 5% A, 95% B

    • 18-20 min: Linear gradient to 95% A, 5% B

    • 20-25 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the standard solution (likely in the range of 254 nm or 320 nm, characteristic for quinoxaline derivatives).

4. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Sample/Standard B->E C Prepare Sample C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: Workflow for the quantification of this compound using HPLC-UV.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a starting point for developing a highly sensitive and selective LC-MS/MS method.

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • This compound reference standard

  • Internal Standard (IS) (structurally similar and stable isotope-labeled, if available)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover a lower concentration range (e.g., 0.1 - 100 ng/mL).

3. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient elution (to be optimized)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Source Parameters: To be optimized (e.g., capillary voltage, source temperature, gas flows).

    • MRM Transitions: Determine the precursor ion (M+H)+ for this compound and optimize the collision energy to identify at least two product ions for quantification and qualification.

4. Sample Preparation

  • Similar to the HPLC-UV protocol, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices.

  • Spike the sample with the internal standard before any sample processing steps.

5. Data Analysis

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard solutions.

  • Quantify this compound in the sample using the calibration curve.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Sample Extraction C Injection A->C B Standard Preparation B->C D Separation on C18 Column C->D E Ionization (ESI+) D->E F Precursor Ion Selection E->F G Fragmentation (CID) F->G H Product Ion Detection G->H I MRM Data Processing H->I J Quantification I->J

Caption: General workflow for the analysis of this compound by LC-MS/MS.

Protocol 3: Spectrophotometric Quantification of Total Thiols

This is a general protocol based on the reaction of thiols with a chromogenic reagent. The choice of reagent will depend on the specific requirements. Ellman's reagent (DTNB) is a common choice.

1. Instrumentation and Materials

  • UV-Vis Spectrophotometer

  • Cuvettes

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • This compound reference standard

2. Preparation of Solutions

  • DTNB Solution (10 mM): Dissolve DTNB in the reaction buffer.

  • Standard Stock Solution (1 mM): Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the reaction buffer.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the reaction buffer.

3. Assay Procedure

  • To a cuvette, add the reaction buffer and the standard or sample solution.

  • Add the DTNB solution to initiate the reaction. The final volume should be consistent for all measurements.

  • Incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for color development.

  • Measure the absorbance at the appropriate wavelength (412 nm for the TNB²⁻ anion produced from the reaction with DTNB).

  • Prepare a blank containing the buffer and DTNB, but no thiol.

4. Data Analysis

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of thiols in the sample from the calibration curve.

Logical Relationship for Spectrophotometric Assay

Spectro_Logic Thiol This compound (R-SH) Reaction Thiol-Disulfide Exchange Reaction Thiol->Reaction DTNB Ellman's Reagent (DTNB) DTNB->Reaction TNB TNB²⁻ Anion (Colored Product) Reaction->TNB Measurement Absorbance Measurement at 412 nm TNB->Measurement Quantification Quantification via Beer-Lambert Law Measurement->Quantification

Caption: Principle of the spectrophotometric quantification of thiols using Ellman's reagent.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive starting point for the detection and quantification of this compound. While the HPLC-UV method is suitable for routine analysis, the LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for trace analysis and complex matrices. The spectrophotometric assay is a simple and rapid method for the determination of total thiol content. It is imperative that these methods are properly validated for their intended use to ensure the accuracy and reliability of the results. Validation should include an assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

References

Application Notes and Protocols: 3-Methylquinoxaline-2-thiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-methylquinoxaline-2-thiol in key organic synthesis reactions. The following sections outline its application in the synthesis of potential anticancer agents and in 1,3-dipolar cycloaddition reactions, offering step-by-step experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathways.

Application Note 1: Synthesis of Novel this compound Derivatives as Potential VEGFR-2 Inhibitors

This compound serves as a crucial building block in the synthesis of a novel series of compounds designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[1][2][3] The general synthetic strategy involves the S-alkylation of the potassium salt of this compound with various N-substituted 2-chloroacetamides.

Experimental Protocol: Synthesis of 2-((3-Methylquinoxalin-2-yl)thio)-N-(4-(morpholine-4-carbonyl)phenyl)acetamide

Step 1: Synthesis of this compound (5)

3-Methylquinoxalin-2(1H)-one (3) is refluxed with phosphorus pentasulfide (P₂S₅) in pyridine. The reaction mixture is then acidified with hydrochloric acid (HCl) to yield this compound (5).[1]

Step 2: Formation of Potassium 3-methylquinoxaline-2-thiolate (6)

This compound (5) is heated with alcoholic potassium hydroxide to form the corresponding potassium salt (6).[1]

Step 3: Synthesis of 2-((3-Methylquinoxalin-2-yl)thio)-N-(4-(morpholine-4-carbonyl)phenyl)acetamide

To a solution of the potassium salt of this compound (6) (0.002 mol) in 20 mL of dimethylformamide (DMF), the appropriate 4-(2-chloroacetamido)-N-substituted-benzamide (in this case, 2-chloro-N-(4-(morpholine-4-carbonyl)phenyl)acetamide) (0.002 mol) and a catalytic amount of potassium iodide (KI) are added. The reaction mixture is heated on a water bath for 8 hours. After cooling, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, dried, and recrystallized from an appropriate solvent to afford the final product.

G cluster_0 Synthesis of this compound cluster_1 Salt Formation cluster_2 S-Alkylation 3-Methylquinoxalin-2(1H)-one 3-Methylquinoxalin-2(1H)-one P2S5, Pyridine, Reflux P2S5, Pyridine, Reflux 3-Methylquinoxalin-2(1H)-one->P2S5, Pyridine, Reflux This compound This compound P2S5, Pyridine, Reflux->this compound 3-Methylquinoxaline-2-thiol_2 This compound KOH, Alcohol, Heat KOH, Alcohol, Heat 3-Methylquinoxaline-2-thiol_2->KOH, Alcohol, Heat Potassium 3-methylquinoxaline-2-thiolate Potassium 3-methylquinoxaline-2-thiolate KOH, Alcohol, Heat->Potassium 3-methylquinoxaline-2-thiolate Potassium Salt Potassium 3-methylquinoxaline-2-thiolate KI, DMF, Heat KI, DMF, Heat Potassium Salt->KI, DMF, Heat Chloroacetamide Derivative 4-(2-chloroacetamido)-N-substituted- benzamide Chloroacetamide Derivative->KI, DMF, Heat Final Product 2-((3-Methylquinoxalin-2-yl)thio)-N-(substituted)acetamide KI, DMF, Heat->Final Product

Caption: Synthetic pathway for VEGFR-2 inhibitors.

Quantitative Data: Cytotoxic and VEGFR-2 Inhibitory Activities

The synthesized derivatives of this compound have been evaluated for their in vitro cytotoxic activity against human cancer cell lines (HepG-2 and MCF-7) and their inhibitory effect on VEGFR-2.

Compound IDSubstitutionCytotoxic IC₅₀ (µM) vs. HepG-2Cytotoxic IC₅₀ (µM) vs. MCF-7VEGFR-2 Inhibitory IC₅₀ (nM)
12e 3-methoxy9.88.53.8
12f 4-methoxy--3.8
12g 2-methoxy8.27.15.4
12k 4-methyl7.56.32.9
Sorafenib Reference2.23.43.07

Data extracted from a study on new 3-methylquinoxalines as potential anti-cancer agents.[1][3]

Application Note 2: Synthesis of Spiro[thiadiazoline-quinoxaline] Derivatives via 1,3-Dipolar Cycloaddition

This compound (or its N-alkylated derivatives) can be utilized as a dipolarophile in 1,3-dipolar cycloaddition reactions to synthesize novel spiro-heterocyclic compounds. These spiro[thiadiazoline-quinoxaline] derivatives are of interest due to their potential biological activities.[4]

Experimental Protocol: Synthesis of Spiro[1-ethyl-3-methylquinoxaline-2,2'-[2][3][5]thiadiazoline]

Step 1: Thionation of N-alkyl quinoxaline

N-alkyl quinoxaline is treated with phosphorus pentasulfide (P₄S₁₀) in refluxing pyridine to yield the corresponding N-alkyl quinoxaline-2-thione.[4]

Step 2: 1,3-Dipolar Cycloaddition

An equimolar quantity of 1-ethyl-3-methylquinoxaline-2-thione and diphenyl hydrazonoyl chloride are refluxed in dry tetrahydrofuran (THF) in the presence of triethylamine (Et₃N). The diphenyl nitrile imine ylide is generated in situ from the hydrazonoyl chloride, which then undergoes a 1,3-dipolar cycloaddition with the C=S bond of the quinoxaline-2-thione to yield the spiro[thiadiazoline-quinoxaline] derivative.[4]

G cluster_0 In situ Ylide Generation cluster_1 Cycloaddition Reaction Hydrazonoyl Chloride Diphenyl hydrazonoyl chloride Ylide Diphenyl nitrile imine ylide Hydrazonoyl Chloride->Ylide Et3N Triethylamine Et3N->Ylide Generated Ylide Diphenyl nitrile imine ylide Quinoxaline-2-thione 1-ethyl-3-methyl- quinoxaline-2-thione Reflux, THF Reflux, THF Quinoxaline-2-thione->Reflux, THF Generated Ylide->Reflux, THF Spiro Product Spiro[thiadiazoline-quinoxaline] derivative Reflux, THF->Spiro Product

Caption: 1,3-Dipolar cycloaddition workflow.

Expected Outcome and Characterization

The successful synthesis of the spiro[thiadiazoline-quinoxaline] derivative would be confirmed by standard analytical techniques such as melting point determination, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The yields for such reactions are typically reported to be moderate to good. These compounds can then be screened for their potential antibacterial and other biological activities.

References

Application Notes and Protocols: 3-Methylquinoxaline-2-thiol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoxaline-2-thiol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potential anticancer and antimicrobial properties.[1][2] In coordination chemistry, the presence of both nitrogen and sulfur donor atoms makes it a versatile bidentate ligand capable of forming stable complexes with a variety of metal ions. The thiol group (-SH) can also be deprotonated to form a thiolate (-S⁻), which is a soft donor with a strong affinity for soft metal ions. This dual-donor character allows for the formation of chelate rings, enhancing the stability of the resulting metal complexes.

These metal complexes are of interest for their potential applications in catalysis, materials science, and particularly in drug development, where coordination to a metal center can modulate the biological activity of the organic ligand.[3] This document provides an overview of the coordination chemistry of this compound, including its synthesis, the preparation of its metal complexes, and its role in biological signaling pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from o-phenylenediamine.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Sodium pyruvate

  • Glacial acetic acid

  • Water

  • Phosphorus pentasulfide (P₂S₅)

  • Pyridine

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one [4]

  • In a round-bottom flask, dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

  • Add sodium pyruvate to the solution and reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Filter the precipitate, wash it with cold water, and dry it to obtain 3-methylquinoxalin-2(1H)-one.

Step 2: Thionation to this compound [4]

  • Suspend the synthesized 3-methylquinoxalin-2(1H)-one in pyridine in a round-bottom flask.

  • Carefully add phosphorus pentasulfide (P₂S₅) to the suspension.

  • Reflux the mixture for 2 hours. The reaction should be monitored for the consumption of the starting material.

  • After cooling, pour the reaction mixture onto crushed ice and acidify with hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and then recrystallized from ethanol to yield pure this compound.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one cluster_1 Step 2: Thionation start1 o-Phenylenediamine + Sodium Pyruvate reflux1 Reflux in Glacial Acetic Acid/Water start1->reflux1 product1 3-methylquinoxalin-2(1H)-one reflux1->product1 start2 3-methylquinoxalin-2(1H)-one product1->start2 reflux2 Reflux with P₂S₅ in Pyridine start2->reflux2 acidify Acidification with HCl reflux2->acidify product2 This compound acidify->product2

Caption: Synthetic pathway for this compound.

Coordination Chemistry

This compound can coordinate to metal ions in a neutral form via the thione sulfur and a ring nitrogen, or in its deprotonated thiolate form, acting as a bidentate N,S-donor ligand. The formation of a stable five-membered chelate ring is a key feature of its coordination behavior.

General Experimental Protocol: Synthesis of Metal Complexes

Materials:

  • This compound

  • A suitable metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Ethanol or Methanol

  • A weak base (e.g., triethylamine or sodium acetate), if deprotonation is required.

Procedure:

  • Dissolve this compound in a suitable solvent like ethanol or methanol.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • If the thiolate form is desired, a stoichiometric amount of a weak base is added to the ligand solution before mixing.

  • The reaction mixture is typically stirred at room temperature or gently heated for a few hours.

  • The formation of a precipitate indicates the formation of the complex.

  • The solid complex is collected by filtration, washed with the solvent, and dried in a desiccator.

Note: The stoichiometry of the resulting complex (e.g., ML₂, ML₃) will depend on the metal ion, the reaction conditions, and the molar ratio of the reactants.

Workflow for Metal Complex Synthesis

G ligand This compound in Solvent mixing Mixing and Stirring (Optional: Gentle Heating) ligand->mixing metal Metal Salt in Solvent metal->mixing precipitation Precipitation of Complex mixing->precipitation isolation Filtration and Drying precipitation->isolation product Metal Complex isolation->product

Caption: General workflow for synthesizing metal complexes.

Quantitative Data

Table 1: General Spectroscopic Data for this compound and its Derivatives

Compound/DerivativeIR (ν, cm⁻¹)¹H NMR (δ, ppm)
3-methylquinoxalin-2(1H)-one~3462 (N-H), ~1690 (C=O), ~1660 (C=N)[5]~10.66 (NH), 8.27-7.09 (aromatic-H), ~2.07 (CH₃)[5]
This compound derivatives~1250 (C=S)Aromatic protons typically in the range of 7.0-8.5 ppm; methyl protons around 2.5 ppm.

Disclaimer: The data in Table 1 is based on reported values for 3-methylquinoxalin-2(1H)-one and general expectations for thiol derivatives. Specific values for this compound and its metal complexes should be determined experimentally.

Determination of Stability Constants

The stability constants of metal complexes are a measure of the strength of the metal-ligand bond in solution. A common method for their determination is potentiometric titration.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination [6][7]

Materials:

  • Solution of this compound of known concentration.

  • Solution of the metal salt of known concentration.

  • Standardized solution of a strong base (e.g., NaOH).

  • A suitable background electrolyte to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).

  • pH meter with a combined glass electrode.

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a series of solutions containing the ligand and the metal ion in different molar ratios (e.g., 1:1, 1:2) in a thermostated vessel.

  • Titrate the solutions with the standardized strong base.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of base added to obtain the titration curve.

  • From the titration data, calculate the proton-ligand and metal-ligand stability constants using appropriate software or graphical methods (e.g., Irving-Rossotti method).[7]

Application in Drug Development: Targeting VEGFR-2 Signaling

Derivatives of this compound have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in angiogenesis (the formation of new blood vessels).[2][4] Angiogenesis is a critical process for tumor growth and metastasis, making VEGFR-2 an important target for anticancer drug development.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[8][9] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to cell proliferation, migration, survival, and increased vascular permeability.[8][9]

Diagram of the VEGFR-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Src Src VEGFR2->Src VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activation Akt->Transcription Activation Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Permeability Permeability Transcription->Permeability inhibitor This compound Derivatives inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

This compound is a valuable ligand in coordination chemistry due to its versatile N,S-donor capabilities. While specific quantitative data on its coordination complexes are limited in the current literature, the provided protocols offer a foundation for the synthesis and characterization of these compounds. The established role of its derivatives as VEGFR-2 inhibitors highlights the potential of its metal complexes in the development of novel therapeutic agents. Further research into the coordination chemistry and biological applications of this compound and its metal complexes is warranted to fully explore their potential.

References

Synthesis of 3-Methylquinoxaline-2-thiol Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of 3-methylquinoxaline-2-thiol, in particular, have garnered significant interest as potential therapeutic agents, notably as anticancer agents through the inhibition of targets such as VEGFR-2.[1][2] This document provides a detailed protocol for the synthesis of this compound and its subsequent derivatization, aimed at researchers and professionals in drug discovery and development.

Overview of the Synthetic Strategy

The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the condensation of o-phenylenediamine with a pyruvate salt to form the key intermediate, 3-methylquinoxalin-2(1H)-one. In the second step, this intermediate undergoes thionation to yield the desired this compound. Further derivatization can then be carried out at the thiol group to generate a library of compounds for structure-activity relationship (SAR) studies.[1]

Experimental Protocols

Part 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

This initial step involves the cyclocondensation reaction between o-phenylenediamine and sodium pyruvate.

Materials:

  • o-Phenylenediamine

  • Sodium pyruvate

  • Glacial acetic acid

  • Water

Procedure:

  • A mixture of o-phenylenediamine and sodium pyruvate is prepared in a round-bottom flask.

  • Glacial acetic acid and water are added to the mixture.

  • The reaction mixture is heated under reflux for a specified period.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 3-methylquinoxalin-2(1H)-one.

Part 2: Synthesis of this compound

The second step involves the thionation of the previously synthesized 3-methylquinoxalin-2(1H)-one using phosphorus pentasulfide.

Materials:

  • 3-Methylquinoxalin-2(1H)-one

  • Phosphorus pentasulfide (P₂S₅)

  • Pyridine

  • Hydrochloric acid (HCl)

Procedure:

  • 3-Methylquinoxalin-2(1H)-one is dissolved in pyridine in a round-bottom flask.[1]

  • Phosphorus pentasulfide is added portion-wise to the solution.[1]

  • The reaction mixture is heated under reflux for several hours.[1]

  • After cooling, the mixture is poured into ice-water.

  • The resulting solution is acidified with hydrochloric acid to precipitate the product.[1]

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

Part 3: Synthesis of this compound Derivatives

Further derivatization can be achieved by S-alkylation of the thiol group.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or other suitable base

  • Appropriate alkyl or aryl halide

  • Dimethylformamide (DMF) or other suitable solvent

  • Potassium iodide (KI, catalytic amount)

Procedure:

  • This compound is treated with a base such as potassium hydroxide in a suitable solvent like DMF to form the corresponding potassium salt.[1]

  • The appropriate alkyl or aryl halide and a catalytic amount of potassium iodide are added to the reaction mixture.[1]

  • The mixture is heated for several hours to drive the reaction to completion.[1]

  • After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent.

  • The organic layer is dried and concentrated under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Data Presentation

The following table summarizes representative yields for the synthesis of the intermediate and the final thiol derivative.

CompoundStarting MaterialsSolventReaction ConditionsYield (%)
3-Methylquinoxalin-2(1H)-oneo-Phenylenediamine, Sodium pyruvateAcetic Acid/WaterRefluxHigh
This compound3-Methylquinoxalin-2(1H)-one, P₂S₅PyridineRefluxGood
Substituted DerivativesThis compound, Alkyl/Aryl halidesDMFHeatingVariable

Note: Yields are generalized based on typical outcomes for these reactions and can vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its derivatives.

Synthesis_Workflow Reactants o-Phenylenediamine + Sodium Pyruvate Intermediate 3-Methylquinoxalin-2(1H)-one Reactants->Intermediate Cyclocondensation (Reflux) Thiol This compound Intermediate->Thiol Thionation (Reflux) Thionation_Reagents P₂S₅, Pyridine Derivatives Substituted Derivatives Thiol->Derivatives S-Alkylation (Heating) Derivatization_Reagents Alkyl/Aryl Halide, Base

Caption: General synthetic route for this compound derivatives.

Signaling Pathway Inhibition

This compound derivatives have been investigated as inhibitors of the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis. The diagram below depicts a simplified representation of this inhibition.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by derivatives.

References

Application Notes and Protocols: 3-Methylquinoxaline-2-thiol as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, recognized as privileged structures due to their prevalence in a wide array of pharmacologically active compounds.[1][2] Among the diverse array of quinoxaline precursors, 3-methylquinoxaline-2-thiol stands out as a particularly versatile and reactive building block.[3][4] Its strategic placement of a nucleophilic thiol group adjacent to the quinoxaline ring system allows for a multitude of synthetic transformations, including S-alkylation, oxidation, and annulation reactions. These transformations provide facile access to novel heterocyclic systems with significant therapeutic potential, ranging from anticancer and antiviral agents to new-generation antibacterial and antifungal compounds.[1][5] This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed, field-tested protocols for key reactions, designed for researchers and scientists in synthetic chemistry and drug development.

Synthesis of the Core Building Block: this compound

The efficient synthesis of the title compound is paramount for its utility. Two primary, reliable routes have been established, starting from the common precursor 3-methylquinoxalin-2(1H)-one. The choice of route often depends on the availability of reagents and desired scale.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis A o-Phenylenediamine + Ethyl Pyruvate B 3-Methylquinoxalin-2(1H)-one A->B n-Butanol, Reflux [10] C This compound B->C Route 1: Thionation P₄S₁₀, Pyridine [1, 4] D 2-Chloro-3-methylquinoxaline B->D POCl₃, Reflux [10] D->C Route 2: Thiolation Thiourea, Ethanol [5]

Figure 1: Common synthetic pathways to this compound.

Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one (Precursor)

This protocol outlines the foundational cyclocondensation reaction to form the quinoxalinone core.

  • Rationale: The reaction between an o-diamine and an α-ketoester is a classic, high-yielding method for quinoxalinone synthesis.[6] n-Butanol serves as a suitable high-boiling solvent to drive the condensation and subsequent cyclization, readily removing water as an azeotrope.

  • Materials:

    • o-Phenylenediamine

    • Ethyl pyruvate

    • n-Butanol

    • Standard reflux apparatus

    • Magnetic stirrer with heating

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (0.10 mol) in n-butanol (300 mL) with gentle warming.

    • In a separate beaker, dissolve ethyl pyruvate (0.10 mol) in n-butanol (100 mL).

    • Add the ethyl pyruvate solution to the o-phenylenediamine solution dropwise with constant stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product often precipitates out of solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol or hexane to remove residual butanol, and dry under vacuum.[7]

    • The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Protocol 2: Thionation of 3-Methylquinoxalin-2(1H)-one (Route 1)

This is the most direct method to convert the carbonyl group of the precursor into the desired thiol functionality (via its thione tautomer).

  • Rationale: Phosphorus pentasulfide (P₄S₁₀) is a powerful thionating agent. The reaction proceeds by replacing the oxygen atom of the C=O group with a sulfur atom. Pyridine acts as both a solvent and a base to facilitate the reaction.[8]

  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it can generate hydrogen sulfide (H₂S) gas.

  • Materials:

    • 3-Methylquinoxalin-2(1H)-one

    • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent

    • Anhydrous pyridine

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • Suspend 3-methylquinoxalin-2(1H)-one (0.10 mol) in anhydrous pyridine (150 mL) in a round-bottom flask.

    • Add P₄S₁₀ (0.05 mol, a slight excess of sulfur atoms) portion-wise to the stirred suspension. The addition may be exothermic.

    • Once the addition is complete, heat the mixture to reflux for 3-5 hours. The solution should become darker.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice (~500 g).

    • Acidify the aqueous mixture with dilute HCl to a pH of ~2-3 to precipitate the product.

    • Collect the yellow solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.[8]

Key Synthetic Transformations and Applications

The true power of this compound lies in its reactivity, primarily at the sulfur atom. The thiol exists in tautomeric equilibrium with its thione form, but reactions with electrophiles overwhelmingly occur at the sulfur, especially after deprotonation.

S-Alkylation Reactions: Gateway to Functionalized Derivatives

S-alkylation is the most common and arguably most valuable reaction of this compound. Formation of the potassium thiolate salt with a base like potassium hydroxide creates a potent nucleophile that readily reacts with a wide range of alkyl halides and other electrophiles.[9]

Figure 2: General scheme for the S-alkylation of this compound.

Derivatives of this compound have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[5][10] The S-alkylation reaction is the pivotal step in constructing these molecules.

This protocol is adapted from published procedures for the synthesis of 2-((3-methylquinoxalin-2-yl)thio)acetamide derivatives.[8][9]

  • Rationale: The reaction is a two-step, one-pot process. First, the acidic thiol proton is removed by alcoholic KOH to generate the highly nucleophilic potassium salt. The subsequent Sₙ2 reaction with an appropriate electrophile (e.g., 2-chloro-N-arylacetamide) is facilitated by a polar aprotic solvent like DMF. A catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, converting a less reactive alkyl chloride to a more reactive alkyl iodide in situ.

  • Materials:

    • This compound

    • Potassium hydroxide (KOH)

    • Absolute ethanol

    • N-aryl-2-chloroacetamide (or other suitable alkylating agent)

    • Anhydrous Dimethylformamide (DMF)

    • Potassium iodide (KI)

  • Procedure:

    • Thiolate Formation: Dissolve this compound (10 mmol) in absolute ethanol (50 mL). Add a solution of KOH (11 mmol, 1.1 eq) in ethanol (20 mL) dropwise. Stir the mixture at room temperature for 30 minutes. Remove the solvent under reduced pressure to obtain the potassium salt as a solid.[8]

    • Alkylation: To a flask containing the dried potassium salt (10 mmol), add anhydrous DMF (50 mL), the desired N-aryl-2-chloroacetamide (10 mmol), and a catalytic amount of KI (1 mmol).

    • Heat the reaction mixture on a water bath (or oil bath set to 80-90 °C) for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.

    • The solid product will precipitate. Collect it by vacuum filtration, wash with copious amounts of water, and then with a small amount of cold ethanol.

    • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure S-alkylated derivative.[9]

  • Data Presentation:

Compound IDR-Group (in S-R)Cytotoxicity IC₅₀ (µM, HepG2)VEGFR-2 Inhibition IC₅₀ (µM)Reference
12e -CH₂CONH(3-MeO-Ph)9.84.8[5][10]
12g -CH₂CONH(3,4-diMeO-Ph)7.95.4[5][10]
12k -CH₂CONH(4-Me-Ph)8.25.3[5][10]
Sorafenib (Reference Drug)2.20.00307[5][10]

Table 1: Biological activity of representative S-alkylated this compound derivatives.[5][10]

Cyclization and Annulation Reactions

The nucleophilic sulfur and the adjacent endocyclic nitrogen atom can act in concert to participate in cyclization reactions with appropriate bis-electrophiles, leading to the formation of fused heterocyclic systems.

A notable application is the 1,3-dipolar cycloaddition reaction where the C=S (thione) bond acts as the dipolarophile, reacting with an in-situ generated nitrile imine dipole to form spiro compounds with potential antibacterial properties.[1]

This protocol is based on the synthesis of spiro compounds from N-alkylated quinoxaline-2-thiones.[1]

  • Rationale: The nitrile imine dipole is generated in situ from a hydrazonoyl chloride precursor by dehydrohalogenation with a non-nucleophilic base like triethylamine (Et₃N). This highly reactive intermediate is immediately trapped by the C=S bond of the quinoxaline-2-thione in a [3+2] cycloaddition to form the five-membered thiadiazoline ring spiro-fused to the quinoxaline core.

  • Materials:

    • 1-Ethyl-3-methylquinoxaline-2-thione (or other N-alkylated derivative)

    • N-phenyl-benzohydrazonoyl chloride (or other hydrazonoyl chloride)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the 1-ethyl-3-methylquinoxaline-2-thione (10 mmol) and the hydrazonoyl chloride (10 mmol) in anhydrous THF (100 mL).

    • Add triethylamine (12 mmol, 1.2 eq) to the solution.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the disappearance of starting materials by TLC.

    • After the reaction is complete, cool the mixture. The triethylamine hydrochloride salt will precipitate; remove it by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure spiro compound.[1]

Characterization

The synthesized compounds should be rigorously characterized to confirm their structure and purity.

  • ¹H NMR: Expect to see characteristic aromatic protons of the quinoxaline ring (typically between 7.0-8.5 ppm). The methyl group at C3 will appear as a singlet around 2.5-2.8 ppm. For S-alkylated products, new signals corresponding to the introduced alkyl chain will be present (e.g., a singlet for the S-CH₂ protons around 4.0-4.5 ppm).

  • ¹³C NMR: The quinoxaline aromatic carbons will appear in the 110-160 ppm region. The C=S carbon of the thione tautomer is typically found downfield.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the success of the transformation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The C=S stretch of the thione form typically appears in the 1100-1250 cm⁻¹ region. The disappearance of the C=O stretch (around 1650-1700 cm⁻¹) from the precursor is a key indicator of successful thionation.

Conclusion and Future Perspectives

This compound has unequivocally proven itself as a high-value, versatile building block in heterocyclic chemistry. Its straightforward synthesis and predictable reactivity at the sulfur atom provide a robust platform for generating vast libraries of novel compounds. The demonstrated success in creating potent anticancer and antimicrobial agents underscores its significance in modern drug discovery.[1][5][11] Future work will likely focus on expanding the repertoire of cyclization reactions, exploring its use in asymmetric synthesis, and applying its derivatives in materials science, where the unique electronic properties of the quinoxaline core can be exploited.

References

Practical Applications of Quinoxaline Thiols in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline thiols, a class of sulfur-containing heterocyclic compounds, are emerging as versatile building blocks in materials science. Their unique molecular structure, which combines the electron-accepting nature of the quinoxaline ring with the reactive and surface-active thiol group, gives rise to a range of valuable properties. This document provides detailed application notes and experimental protocols for the use of quinoxaline thiols in corrosion inhibition, organic electronics, and fluorescent sensing.

Corrosion Inhibition

Quinoxaline thiols have demonstrated significant potential as corrosion inhibitors for various metals, particularly mild steel in acidic environments. The lone pair of electrons on the sulfur and nitrogen atoms, along with the π-electrons of the aromatic rings, facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.

Application Note: 2-Quinoxalinethiol as a Corrosion Inhibitor for Mild Steel

2-Quinoxalinethiol (also known as quinoxaline-2-thiol) has been identified as an effective mixed-type inhibitor for the corrosion of mild steel in hydrochloric acid solutions[1][2]. Its inhibition efficiency increases with concentration, attributable to the formation of a protective film on the steel surface. The adsorption of 2-quinoxalinethiol follows the Langmuir adsorption isotherm, indicating a monolayer formation on the metal.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition performance of 2-quinoxalinethiol and other quinoxaline derivatives on mild steel in 1.0 M HCl at 25°C[1][2].

InhibitorConcentration (mol/L)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
Blank-0.897-
2-Quinoxalinethiol (THQX)1 x 10⁻³0.08191.0
2-Quinoxalinethiol (THQX)5 x 10⁻⁴0.13585.0
2-Quinoxalinethiol (THQX)1 x 10⁻⁴0.26970.0
2-Quinoxalinethiol (THQX)5 x 10⁻⁵0.40455.0
Quinoxaline (QX)1 x 10⁻³0.23374.0
2-Chloroquinoxaline (CHQX)1 x 10⁻³0.16182.0
4-(Quinoxalin-2-yl)phenol (PHQX)1 x 10⁻³0.01598.3
Experimental Protocols

A straightforward method for the synthesis of quinoxaline-2-thiols involves the reaction of o-arylenediamines with α-oxosulfines generated in situ from phenacyl sulfoxides[3].

Materials:

  • Phenacyl sulfoxide bearing a 1-methyl-1H-tetrazole group

  • o-Arylenediamine

  • 1,4-Dioxane

Procedure:

  • Dissolve the phenacyl sulfoxide (0.1 mmol) and o-arylenediamine (0.3 mmol) in 1,4-dioxane (1 mL).

  • Heat the reaction mixture at 80°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, quinoxaline-2-thiol, can often be isolated by simple filtration as it may precipitate out of the solution. If not, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

This protocol describes the determination of corrosion inhibition efficiency using the weight loss method.

Materials:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.05 cm)

  • 1.0 M Hydrochloric acid (HCl) solution

  • 2-Quinoxalinethiol (inhibitor)

  • Acetone

  • Distilled water

  • Emery paper (various grades)

  • Analytical balance

Procedure:

  • Specimen Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, wash them thoroughly with distilled water, degrease with acetone, and dry.

  • Weigh the prepared coupons accurately using an analytical balance.

  • Immersion Test: Immerse the coupons in beakers containing 100 mL of 1.0 M HCl solution without (blank) and with different concentrations of 2-quinoxalinethiol.

  • Maintain the temperature at 25°C for a specified immersion period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.

  • Weigh the cleaned and dried coupons accurately.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (W_initial - W_final) / (A * t)

      • where W_initial is the initial weight, W_final is the final weight, A is the surface area of the coupon, and t is the immersion time.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Diagram of Corrosion Inhibition Workflow

Corrosion_Inhibition_Workflow cluster_prep Specimen Preparation cluster_test Immersion Test cluster_post Post-Test Analysis polish Polish Mild Steel wash_degrease Wash & Degrease polish->wash_degrease dry_weigh Dry & Weigh wash_degrease->dry_weigh immerse_blank Immerse in Blank HCl dry_weigh->immerse_blank immerse_inhibitor Immerse in HCl + Inhibitor dry_weigh->immerse_inhibitor retrieve_clean Retrieve & Clean immerse_blank->retrieve_clean immerse_inhibitor->retrieve_clean dry_weigh_final Dry & Weigh Final retrieve_clean->dry_weigh_final calculate Calculate CR & IE% dry_weigh_final->calculate

Caption: Workflow for evaluating corrosion inhibition using the weight loss method.

Organic Electronics

The thiol group in quinoxaline thiols provides a strong anchoring point to metal surfaces, such as gold, enabling the formation of highly ordered self-assembled monolayers (SAMs)[4][5]. These SAMs can be used to modify the work function of electrodes, passivate surface states, and act as ultrathin dielectric layers in organic field-effect transistors (OFETs) and other electronic devices. While specific data for quinoxaline thiol-based OFETs is limited, the principles of using quinoxaline derivatives in polymers for OFETs are well-established, demonstrating their potential as semiconductor materials[1][6].

Application Note: Quinoxaline Thiol Self-Assembled Monolayers for Electrode Modification

Quinoxaline thiol SAMs can be formed on gold electrodes to tune the charge injection barrier between the electrode and the organic semiconductor. The dipole moment of the quinoxaline thiol molecule can either increase or decrease the work function of the gold surface, depending on its orientation and substituents. This allows for the optimization of device performance by improving the alignment of the electrode work function with the energy levels of the organic semiconductor.

Experimental Protocols

This protocol describes the general procedure for forming a thiol-based SAM on a gold substrate[4].

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a gold film)

  • Quinoxaline thiol derivative

  • 200 proof ethanol (or other suitable solvent)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • Tweezers

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrate by immersing it in piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a dilute solution (e.g., 1 mM) of the quinoxaline thiol in ethanol.

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Allow the self-assembly to proceed for a period of 12-24 hours at room temperature to ensure a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a stream of nitrogen gas.

  • Characterization:

    • The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Diagram of SAM Formation and Characterization

Sensing_Mechanism cluster_sensor Quinoxaline Thiol Sensor Sensor Quinoxaline Thiol Fluorophore Fluorophore (Quinoxaline) Receptor Receptor (Thiol) Signal Fluorescence Change (Quenching or Enhancement) Fluorophore->Signal Emits Light Complex Sensor-Analyte Complex Receptor->Complex Binding Analyte Metal Ion Analyte->Complex Complex->Signal Induces

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis yield of 3-Methylquinoxaline-2-thiol. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and effective method involves a two-step process. The first step is the condensation of o-phenylenediamine with a pyruvate source (like sodium pyruvate or ethyl pyruvate) to form the intermediate, 3-methylquinoxalin-2(1H)-one.[1][2] The second step is the thionation of this intermediate using a reagent like Phosphorus pentasulfide (P₂S₅) in a suitable solvent such as pyridine to yield the final product, this compound.[1][3][4] An alternative, though less detailed in literature, involves the reaction of 2-chloro-3-methylquinoxaline with thiourea.[5]

Q2: What is the role of Phosphorus pentasulfide (P₂S₅) in the synthesis?

A2: Phosphorus pentasulfide (P₂S₅) or its variants like Lawesson's reagent are used as thionating agents.[3][6] In this synthesis, P₂S₅ facilitates the conversion of the carbonyl group (C=O) in the 3-methylquinoxalin-2(1H)-one intermediate into a thiocarbonyl group (C=S), resulting in the desired this compound.[1]

Q3: Why is pyridine often used as the solvent for the thionation step?

A3: Pyridine is a common solvent for thionation reactions with P₂S₅ because it is a good solvent for both the quinoxalinone starting material and the P₂S₅ reagent.[1][3] It is also a base, which can help to facilitate the reaction and neutralize any acidic byproducts that may form. The reaction is typically carried out at reflux temperature.[3]

Q4: How can the final product, this compound, be purified?

A4: Purification can often be achieved through recrystallization from a suitable solvent like ethanol.[3] Additionally, due to the acidic nature of the thiol group, a common purification technique involves dissolving the crude product in an aqueous basic solution (like sodium hydroxide), filtering to remove insoluble impurities, and then re-precipitating the purified thiol by acidifying the filtrate.[7]

Q5: What are the key safety precautions to consider during this synthesis?

A5: Phosphorus pentasulfide (P₂S₅) is moisture-sensitive and can release toxic hydrogen sulfide (H₂S) gas upon contact with water. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃), used in alternative routes, are also highly corrosive and moisture-sensitive.[2][7] All manipulations involving these reagents should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or no yield of the 3-methylquinoxalin-2(1H)-one intermediate.

  • Possible Cause 1: Inefficient condensation of o-phenylenediamine and the pyruvate source. Traditional methods using ethanol or acetic acid can lead to low yields and long reaction times.[8]

    • Solution: Consider using alternative, more efficient reaction conditions. Green chemistry approaches such as using a catalytic amount of Cerium(IV) ammonium nitrate (CAN) in water or employing hexafluoroisopropanol (HFIP) as a solvent at room temperature have been shown to significantly increase yields (up to 95%) and reduce reaction times.[8]

  • Possible Cause 2: Decomposition of starting materials. o-phenylenediamine can be sensitive to air and light and may have degraded if not stored properly.

    • Solution: Use freshly purified o-phenylenediamine or ensure it has been stored under an inert atmosphere in a dark container. Check the purity of the pyruvate source as well.

Problem 2: The thionation reaction (conversion of the intermediate to this compound) has a low yield.

  • Possible Cause 1: Incomplete reaction due to insufficient heating or reaction time.

    • Solution: Ensure the reaction mixture is refluxed properly in pyridine.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Possible Cause 2: Degradation of the thionating agent. Phosphorus pentasulfide (P₂S₅) can degrade if exposed to moisture.

    • Solution: Use fresh, high-quality P₂S₅ from a sealed container. Handle the reagent quickly to minimize exposure to atmospheric moisture.

  • Possible Cause 3: Formation of side products.

    • Solution: After refluxing with P₂S₅, the reaction is typically acidified.[1] Ensure proper work-up procedures are followed to isolate the desired product and minimize the formation of unwanted byproducts.

Problem 3: The final product is impure, as indicated by analytical data (NMR, melting point).

  • Possible Cause 1: Presence of unreacted 3-methylquinoxalin-2(1H)-one.

    • Solution: Improve the purification process. Recrystallization may not be sufficient. Utilize the acidic nature of the thiol for purification: dissolve the crude product in aqueous NaOH, filter off the unreacted starting material (which is less acidic), and then re-precipitate the desired thiol by adding acid.[7]

  • Possible Cause 2: Presence of sulfur-containing byproducts from the thionating agent.

    • Solution: Ensure the product is thoroughly washed with appropriate solvents after precipitation to remove any residual impurities. Column chromatography could be an alternative purification method if other techniques fail.

Problem 4: The reaction stalls and does not proceed to completion.

  • Possible Cause 1: The quality of the solvent or reagents is poor.

    • Solution: Use dry pyridine for the thionation step, as water can react with P₂S₅.[3] Ensure all other reagents are of high purity.

  • Possible Cause 2: Catalyst deactivation (if using a catalyzed method for the initial condensation).

    • Solution: For catalytic reactions, ensure the catalyst is active and used in the correct molar percentage. Some catalysts may be sensitive to air or moisture.[8]

Experimental Protocols & Data

Key Synthesis Workflow

The primary pathway for synthesizing this compound is a two-step process. First, a condensation reaction forms the quinoxalinone core, which is then thionated to produce the final thiol.

G A o-Phenylenediamine + Sodium Pyruvate B Condensation Reaction A->B C 3-Methylquinoxalin-2(1H)-one (Intermediate) B->C D Thionation Reaction (P₂S₅, Pyridine, Reflux) C->D E Crude Product D->E F Purification (Acid/Base Extraction or Recrystallization) E->F G This compound (Final Product) F->G

Caption: General experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one (Intermediate)

This protocol is adapted from a reported procedure.[1]

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and sodium pyruvate (1 equivalent) in a suitable solvent system (e.g., n-butanol or an ethanol/water mixture).

  • Condensation: Reflux the mixture with stirring. The reaction time can vary significantly depending on the solvent and conditions, from several hours to over a day.[2][8] Monitor the reaction's progress by TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash it with a cold solvent (e.g., cold ethanol or water) to remove unreacted starting materials, and dry it under vacuum. The resulting 3-methylquinoxalin-2(1H)-one is often used in the next step without further purification. A reported yield for a similar synthesis is 75%.[1]

Protocol 2: Synthesis of this compound

This protocol is based on established thionation procedures.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3-methylquinoxalin-2(1H)-one (1 equivalent) and dry pyridine.

  • Thionation: Add Phosphorus pentasulfide (P₂S₅) (typically 0.5 to 1 equivalent) portion-wise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling, pour the reaction mixture cautiously into a beaker of ice water.

  • Acidification & Isolation: Acidify the aqueous mixture with a strong acid, such as hydrochloric acid (HCl), until the product precipitates completely.[1]

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. For higher purity, the product can be recrystallized from a solvent like ethanol or purified via the acid-base extraction method described in the troubleshooting guide.

Data on Quinoxaline Synthesis Yields

The following table summarizes yields reported for key reactions in the synthesis of quinoxaline derivatives, which can serve as a benchmark for optimization.

Reaction StepReactantsCatalyst/SolventConditionsYield (%)Reference
Quinoxaline Formation Benzil & o-PhenylenediamineHexafluoroisopropanol (HFIP)Room Temp, 1 hr95%[8]
Quinoxaline Formation Benzil & o-PhenylenediamineTiO₂-Pr-SO₃H / EtOH-95%[8]
Thiolation 2,3-Dichloroquinoxaline & NaSHEthanolReflux, 5 hr86%[8]
Thiolation 2,3-Dichloroquinoxaline & ThioureaEthanol, then NaOHReflux80-85%[7]
Thionation Quinoxaline-2,3-dioneDipyridine-diphosphorus pentasulfidePyridineReflux, 1 hr83%
Troubleshooting Logic

This diagram provides a logical path to diagnose and solve common issues during the synthesis.

G start Synthesis Issue Encountered q1 Which step has low yield? start->q1 step1 Step 1: Condensation (Quinoxalinone formation) q1->step1 Step 1 step2 Step 2: Thionation (Thiol formation) q1->step2 Step 2 impure Final Product is Impure q1->impure Impurity q2 Using traditional solvent (e.g., EtOH, Acetic Acid)? step1->q2 q3 Is P₂S₅ fresh and handled properly? step2->q3 sol1 Solution: - Use HFIP solvent - Use CAN or TiO₂ catalyst - Check starting material purity q2->sol1 Yes q2->q3 No sol2 Solution: - Use fresh P₂S₅ - Ensure anhydrous conditions - Increase reflux time/temp q3->sol2 No sol3 Solution: - Use acid/base extraction - Recrystallize from new solvent - Consider column chromatography q3->sol3 Yes impure->sol3

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylquinoxaline-2-thiol. Our aim is to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The most common impurity is the starting material, 3-methylquinoxalin-2(1H)-one, from which the thiol is synthesized via a thionation reaction. Other potential impurities can include residual thionating agents (e.g., phosphorus pentasulfide byproducts) and disulfide-linked dimers formed by oxidation of the thiol product.

Q2: What are the initial recommended steps for purifying crude this compound?

A2: A common starting point for the purification of quinoxaline derivatives is recrystallization. Ethanol has been reported as a suitable solvent for similar compounds. For more challenging separations, column chromatography can be employed.

Q3: My purified this compound appears to be degrading over time. What could be the cause and how can I prevent it?

A3: this compound, like many thiols, is susceptible to oxidation, which can lead to the formation of disulfide impurities. To minimize degradation, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. When handling solutions, using deoxygenated solvents can also help prevent oxidation.

Q4: I am having difficulty removing the starting material, 3-methylquinoxalin-2(1H)-one, by recrystallization. What other methods can I try?

A4: If recrystallization is ineffective, column chromatography is the next logical step. A silica gel stationary phase with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) should effectively separate the more polar thiol from the less polar starting material.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvent systems. A mixed solvent system, such as ethanol/water, may also be effective.
Product is too soluble in the chosen solvent. If the product remains in the mother liquor, try using a less polar solvent or a mixture of solvents.
Premature crystallization during hot filtration. Ensure your filtration apparatus is pre-heated to prevent the product from crashing out of solution prematurely.
Formation of an oil instead of crystals. "Oiling out" can occur if the solution is cooled too quickly or if impurities are inhibiting crystal formation. Try slower cooling, scratching the inside of the flask, or adding a seed crystal.
Issue 2: Persistent Impurities After Purification
Impurity Identification Method Troubleshooting Action
Starting Material (3-methylquinoxalin-2(1H)-one) TLC, HPLC, 1H NMRIf recrystallization is insufficient, employ column chromatography. A step-gradient elution may be necessary to achieve good separation.
Disulfide Dimer Mass Spectrometry, 1H NMR (disappearance of thiol proton)Minimize exposure to air during purification and storage. Work under an inert atmosphere and use deoxygenated solvents. The disulfide can sometimes be reduced back to the thiol using a mild reducing agent, followed by re-purification.
Inorganic Salts (from thionating agent) Insoluble in many organic solventsWash the crude product with water or a dilute aqueous acid/base solution (depending on the nature of the salt) before recrystallization.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) to identify a suitable system.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Purity of this compound After Different Purification Methods (Hypothetical Data)

Purification Method Starting Purity (%) Final Purity (%) Yield (%)
Recrystallization (Ethanol) 859570
Recrystallization (Ethanol/Water) 859765
Column Chromatography 85>9950

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization CheckPurity1 Check Purity (TLC/HPLC) Recrystallization->CheckPurity1 PureProduct1 Pure Product CheckPurity1->PureProduct1 Purity > 98% ColumnChromatography Column Chromatography CheckPurity1->ColumnChromatography Purity < 98% Impure1 Product Still Impure CheckPurity2 Check Purity (TLC/HPLC) ColumnChromatography->CheckPurity2 PureProduct2 Pure Product CheckPurity2->PureProduct2 Purity > 98% Impure2 Product Still Impure CheckPurity2->Impure2 Purity < 98%

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield PersistentImpurity Persistent Impurity? LowYield->PersistentImpurity CheckSolubility Optimize Recrystallization Solvent LowYield->CheckSolubility Yes IdentifyImpurity Identify Impurity (TLC, NMR, MS) PersistentImpurity->IdentifyImpurity Yes IsStartingMaterial Use Column Chromatography IdentifyImpurity->IsStartingMaterial Starting Material IsDisulfide Work under Inert Atmosphere / Use Deoxygenated Solvents IdentifyImpurity->IsDisulfide Disulfide IsOther Consider Acid/Base Wash IdentifyImpurity->IsOther Other

Caption: Decision tree for troubleshooting purification issues.

Technical Support Center: Synthesis and Purification of 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Methylquinoxaline-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the condensation of o-phenylenediamine with a pyruvate salt (like sodium pyruvate) or ester (like ethyl pyruvate) to form 3-methylquinoxalin-2(1H)-one.[1][2][3] The second step is the thionation of the intermediate 3-methylquinoxalin-2(1H)-one, commonly using phosphorus pentasulfide (P₂S₅) in a solvent such as pyridine, to yield the final product.[1]

Q2: My thionation reaction with phosphorus pentasulfide is not working well. What could be the issue?

Several factors can affect the efficiency of the thionation reaction. Ensure that the phosphorus pentasulfide is of good quality and has not been deactivated by moisture. The reaction is often carried out at reflux in a dry, high-boiling solvent like pyridine to ensure the reaction goes to completion.[1] Inadequate heating or reaction time can lead to incomplete conversion.

Q3: What are the common impurities in the synthesis of this compound?

Common impurities may include unreacted 3-methylquinoxalin-2(1H)-one, residual phosphorus-containing byproducts from the thionation reagent, and potentially polymeric materials. Side reactions during the initial condensation could also lead to other quinoxaline-related impurities.

Q4: What is the recommended method for purifying crude this compound?

Due to the acidic nature of the thiol group, a highly effective purification method is an acid-base extraction. This involves dissolving the crude product in an aqueous basic solution to form the water-soluble thiolate salt, followed by filtration to remove insoluble impurities. The thiol is then reprecipitated by acidifying the filtrate. Recrystallization from a suitable solvent is also a common and effective purification technique.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low yield of 3-methylquinoxalin-2(1H)-one (Step 1) Incomplete reaction.- Ensure the reaction is heated adequately, as the condensation often requires reflux. - Check the quality of the o-phenylenediamine and pyruvate source.
Side product formation.- Control the reaction temperature to minimize side reactions. - Use a suitable solvent as indicated in established protocols, such as ethanol or a water/acetic acid mixture.[1][2]
Low yield of this compound (Step 2) Incomplete thionation.- Use a sufficient excess of phosphorus pentasulfide. - Ensure the reaction is carried out under anhydrous conditions and at a sufficiently high temperature (e.g., reflux in pyridine).[1]
Degradation of the product.- Avoid prolonged heating at very high temperatures. - Work up the reaction mixture promptly after completion.
Product is an oil or does not solidify Presence of impurities.- Attempt purification via acid-base extraction to remove non-acidic impurities. - Try triturating the oil with a non-polar solvent like hexanes to induce solidification.
Difficulty in recrystallization Incorrect solvent choice.- Screen for suitable recrystallization solvents. Good options for quinoxaline derivatives include ethanol, methanol, or solvent mixtures like hexane/ethyl acetate. - Ensure the crude product is sufficiently pure before attempting recrystallization.
Purified product has a persistent color Trace impurities.- Treat the solution with activated charcoal during recrystallization to remove colored impurities. - Repeat the acid-base extraction to ensure the removal of all base-insoluble colored materials.

Experimental Protocols

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

This protocol is based on the reaction of o-phenylenediamine with a pyruvate source.

Materials:

  • o-Phenylenediamine

  • Sodium Pyruvate[1] or Ethyl Pyruvate[2][3]

  • Glacial Acetic Acid and Water[1] or Ethanol[2]

  • Heating mantle and reflux condenser

  • Filtration apparatus

Procedure (using Sodium Pyruvate): [1]

  • In a round-bottom flask, dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

  • Add sodium pyruvate to the solution.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product, 3-methylquinoxalin-2(1H)-one, under vacuum.

Step 2: Synthesis of this compound (Thionation)

This protocol describes the conversion of 3-methylquinoxalin-2(1H)-one to the corresponding thiol.

Materials:

  • 3-methylquinoxalin-2(1H)-one

  • Phosphorus pentasulfide (P₂S₅)

  • Anhydrous Pyridine

  • Hydrochloric acid (HCl)

  • Heating mantle and reflux condenser under an inert atmosphere

  • Filtration apparatus

Procedure: [1]

  • In a dry round-bottom flask under an inert atmosphere, add 3-methylquinoxalin-2(1H)-one and anhydrous pyridine.

  • Carefully add phosphorus pentasulfide to the mixture in portions.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

Purification of this compound by Acid-Base Extraction

Materials:

  • Crude this compound

  • Aqueous sodium hydroxide (e.g., 1 M NaOH)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound in an aqueous solution of sodium hydroxide. The thiol will deprotonate to form the soluble sodium salt.

  • Filter the basic solution to remove any insoluble impurities (e.g., unreacted starting material from the previous step).

  • Slowly add hydrochloric acid to the filtrate with stirring until the solution is acidic (check with pH paper).

  • The purified this compound will precipitate out of the solution.

  • Collect the purified solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

Data Presentation

The following table provides a hypothetical representation of purity improvement that could be expected from the purification process. Actual results will vary based on the specific experimental conditions.

Purification Step Purity (by HPLC) Yield Appearance
Crude Product~85%-Brownish solid
After Acid-Base Extraction>95%80-90%Off-white to pale yellow solid
After Recrystallization>99%70-85% (from extracted material)Crystalline solid

Process Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start o-Phenylenediamine + Sodium Pyruvate step1 Condensation Reaction (Reflux in Acetic Acid/Water) start->step1 intermediate Crude 3-methylquinoxalin-2(1H)-one step1->intermediate step2 Thionation with P₂S₅ in Pyridine intermediate->step2 crude_product Crude this compound step2->crude_product pur_step1 Dissolve in aq. NaOH crude_product->pur_step1 pur_step2 Filter to remove insoluble impurities pur_step1->pur_step2 pur_step3 Acidify with HCl to precipitate pur_step2->pur_step3 pur_step4 Filter and wash purified product pur_step3->pur_step4 recrystallize Optional: Recrystallization pur_step4->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_solutions1 Thionation Issues cluster_solutions2 Purification Issues start Low Purity of Final Product check_intermediate Check purity of 3-methylquinoxalin-2(1H)-one start->check_intermediate incomplete_thionation Incomplete Thionation? start->incomplete_thionation purification_issue Ineffective Purification? start->purification_issue solution1a Increase P₂S₅ amount incomplete_thionation->solution1a solution1b Ensure anhydrous conditions incomplete_thionation->solution1b solution1c Increase reaction time/temp incomplete_thionation->solution1c solution2a Optimize acid-base extraction (check pH) purification_issue->solution2a solution2b Screen for better recrystallization solvent purification_issue->solution2b solution2c Use activated charcoal purification_issue->solution2c

Caption: Troubleshooting logic for addressing low purity of this compound.

References

troubleshooting common issues in 3-Methylquinoxaline-2-thiol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3-Methylquinoxaline-2-thiol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Synthesis of this compound

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the thionation of 3-methylquinoxalin-2(1H)-one are a common issue. Here are several factors to consider and troubleshoot:

  • Incomplete Reaction: The thionation reaction with phosphorus pentasulfide (P₄S₁₀) in pyridine may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Temperature: Maintain a consistent and adequate reflux temperature.

      • Reagent Quality: Use freshly opened or properly stored P₄S₁₀ and dry pyridine. Moisture can deactivate the P₄S₁₀.

  • Sub-optimal Reagent Ratio: An incorrect ratio of P₄S₁₀ to the starting material can lead to incomplete conversion or side reactions.

    • Troubleshooting:

      • Ensure you are using the correct molar equivalents of P₄S₁₀ as specified in the protocol. An excess may be necessary, but a large excess can complicate purification.

  • Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product.

    • Troubleshooting:

      • Over-thionation: While less common for this specific conversion, excessive reaction times or temperatures could potentially lead to undesired side products.

      • Decomposition: The product might be sensitive to prolonged heating. Monitor the reaction and work it up promptly upon completion.

  • Work-up and Purification Issues: Product loss can occur during the work-up and purification steps.

    • Troubleshooting:

      • Precipitation: Ensure complete precipitation of the product upon acidification. Adjust the pH carefully.

      • Extraction: If performing a liquid-liquid extraction, ensure the pH of the aqueous layer is optimized for the solubility of your product in the organic phase.

      • Recrystallization: Choose an appropriate solvent system for recrystallization to minimize loss of product in the mother liquor.

Q2: I am observing a complex mixture of products in my reaction. What are the likely impurities?

A2: The primary impurities in the synthesis of this compound are typically:

  • Unreacted Starting Material: 3-methylquinoxalin-2(1H)-one may remain if the reaction is incomplete.

  • Phosphorus Byproducts: The use of P₄S₁₀ generates various phosphorus-containing byproducts which can be difficult to remove.

  • Side Products from P₄S₁₀: Depending on the reaction conditions, other sulfur-containing heterocyclic compounds could potentially form.

Q3: How can I effectively purify this compound from the reaction mixture?

A3: Purification can be challenging due to the nature of the phosphorus byproducts. Here is a recommended procedure:

  • Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice and acidifying with an acid like HCl. This will precipitate the crude product.

  • Filtration: Collect the crude product by filtration and wash it thoroughly with water to remove most of the water-soluble phosphorus salts.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate and hexane is often a good starting point.

Spectroscopic Analysis

Q4: My NMR spectrum of this compound looks different from what I expected. What are some common issues?

A4: Discrepancies in NMR spectra can arise from several sources:

  • Tautomerism: this compound can exist in tautomeric forms (thiol and thione). The equilibrium between these forms can be influenced by the solvent, temperature, and pH, leading to different spectral features. The thione form is generally the major tautomer.

  • Impurities: The presence of unreacted starting material, solvents, or phosphorus byproducts will result in extra peaks in your spectrum.

  • Solvent Peaks: Ensure you have correctly identified the residual solvent peaks in your NMR spectrum.

Q5: What are the expected key signals in the 1H and 13C NMR spectra of this compound?

A5: The following tables summarize the expected chemical shifts. Note that these are approximate values and can vary depending on the solvent and other experimental conditions.

Table 1: Predicted 1H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (ppm)Multiplicity
Methyl (CH₃)~2.5Singlet
Aromatic (4H)7.3 - 8.0Multiplets
Thiol/Amide (NH/SH)Broad singlet, variableSinglet

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

CarbonChemical Shift (ppm)
Methyl (CH₃)~20
Aromatic (6C)115 - 140
C=N~155
C=S~175

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3400 - 3300Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=N Stretch1620 - 1580Strong
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
C=S Stretch1250 - 1020Medium-Strong

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z
[M]+176.05
[M+H]+177.06

Experimental Protocols

Protocol 1: Synthesis of 3-methylquinoxalin-2(1H)-one

This protocol describes the synthesis of the precursor required for the preparation of this compound.

  • Reaction: o-phenylenediamine is refluxed with sodium pyruvate.

  • Procedure:

    • Combine o-phenylenediamine and sodium pyruvate in a round-bottom flask.

    • Add a suitable solvent (e.g., a mixture of ethanol and water).

    • Reflux the mixture for the time specified in your laboratory's standard operating procedure, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and then water.

    • Dry the product under vacuum to obtain 3-methylquinoxalin-2(1H)-one.

Protocol 2: Synthesis of this compound

This protocol details the thionation of 3-methylquinoxalin-2(1H)-one.

  • Reaction: 3-methylquinoxalin-2(1H)-one is refluxed with phosphorus pentasulfide (P₄S₁₀) in pyridine.[1]

  • Procedure:

    • To a solution of 3-methylquinoxalin-2(1H)-one in dry pyridine, add phosphorus pentasulfide (P₄S₁₀) portion-wise.

    • Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Acidify the mixture with concentrated hydrochloric acid (HCl) to precipitate the crude product.

    • Collect the precipitate by filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to yield pure this compound.

Diagrams

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow start Start reagents o-Phenylenediamine + Sodium Pyruvate start->reagents reflux1 Reflux in Ethanol/Water reagents->reflux1 product1 3-methylquinoxalin-2(1H)-one reflux1->product1 thionation_reagents P₄S₁₀ in Pyridine product1->thionation_reagents reflux2 Reflux thionation_reagents->reflux2 workup Work-up (Ice, HCl) reflux2->workup purification Purification (Recrystallization) workup->purification product2 This compound purification->product2 end End product2->end

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway: Inhibition of VEGFR-2 by this compound Derivatives

Derivatives of this compound have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.[2][3]

VEGFR2_Inhibition cluster_cell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive) Raf Raf PLCg->Raf Activates AKT Akt PI3K->AKT Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

stability and degradation pathways of 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of 3-Methylquinoxaline-2-thiol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in publicly available literature. The information provided here is based on established principles of thiol and quinoxaline chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under ambient conditions?

A1: this compound, like many thiols, is susceptible to oxidation, particularly in the presence of air (oxygen).[1] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to minimize degradation. In solution, its stability is significantly influenced by the solvent, pH, and the presence of metal ions.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of thiols is pH-dependent. At higher pH values, the thiol group (-SH) is deprotonated to form the more nucleophilic thiolate anion (-S⁻), which is more readily oxidized.[1][3] Therefore, this compound is expected to be less stable in basic solutions compared to acidic or neutral solutions.[3]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is expected to be the oxidation of the thiol group. This can proceed through several stages, starting with the formation of a disulfide, followed by further oxidation to sulfenic, sulfinic, and ultimately sulfonic acids.[4][5][6]

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in solution.

  • Possible Cause 1: Presence of Oxygen. Thiols readily oxidize in the presence of atmospheric oxygen.[1]

    • Troubleshooting Step: Degas solvents before use by sparging with an inert gas (argon or nitrogen). Prepare solutions and conduct experiments under an inert atmosphere.

  • Possible Cause 2: High pH of the solution. As mentioned in the FAQs, basic conditions promote the formation of the more easily oxidized thiolate anion.[1][3]

    • Troubleshooting Step: If the experimental conditions allow, maintain the pH of the solution in the acidic to neutral range (pH < 7).

  • Possible Cause 3: Presence of trace metal ions. Metal ions, such as copper and iron, can catalyze the oxidation of thiols.[2]

    • Troubleshooting Step: Use high-purity solvents and reagents. If metal contamination is suspected, consider the use of a chelating agent like EDTA, if compatible with the experimental setup.

Issue 2: Inconsistent results in biological assays.

  • Possible Cause 1: Reaction with culture media components. Thiol groups can react with components of cell culture media, such as disulfide bonds in proteins.

    • Troubleshooting Step: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and add them to the media immediately before the experiment. Run appropriate controls to assess the stability of the compound in the culture medium over the duration of the assay.

  • Possible Cause 2: Formation of mixed disulfides. The thiol group can form mixed disulfides with cysteine residues in proteins, potentially altering their function and leading to variable results.

    • Troubleshooting Step: Be aware of this possibility when interpreting results. The use of reducing agents in control experiments might help to elucidate if disulfide formation is a factor.

Issue 3: Strong, unpleasant odor in the laboratory.

  • Possible Cause: Volatility of the thiol compound. Many low molecular weight thiols have a potent and unpleasant odor.[9][10]

    • Troubleshooting Step: Always handle this compound in a well-ventilated fume hood.[9] To neutralize the odor on glassware and equipment, rinse with a solution of bleach (sodium hypochlorite) followed by a thorough water wash.[11]

Stability and Degradation Summary

The following table summarizes the expected stability of this compound under various stress conditions based on general chemical principles for thiol-containing compounds.

Stress ConditionExpected StabilityPrimary Degradation Products (Proposed)
Acidic Hydrolysis Likely StableMinimal degradation expected.
Basic Hydrolysis Prone to DegradationThiolate formation followed by oxidation.
**Oxidation (e.g., H₂O₂) **Highly UnstableDisulfide, Sulfenic Acid, Sulfinic Acid, Sulfonic Acid.[4][6]
Thermal Moderately StableDegradation rate will increase with temperature.
Photochemical Potentially UnstablePhotodegradation products (structure-dependent).[7]

Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for this compound.

G cluster_oxidation Oxidative Degradation Pathway A This compound B Disulfide Dimer A->B Mild Oxidation (e.g., Air, I₂) C Sulfenic Acid A->C Oxidation (e.g., H₂O₂) D Sulfinic Acid C->D Further Oxidation E Sulfonic Acid D->E Strong Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Stress

This protocol outlines a general procedure for investigating the degradation of this compound under oxidative stress.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.

  • Stress Condition:

    • To a known volume of the stock solution, add a solution of hydrogen peroxide (e.g., 3% or 30%) to achieve a final concentration that will induce partial degradation.

    • Incubate the mixture at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the reaction mixture.

    • If necessary, quench the reaction (e.g., by adding a reducing agent like sodium bisulfite, if compatible with the analytical method).

    • Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate and quantify the parent compound and its degradation products.[12]

  • Control: A sample of the stock solution without the stressor should be run in parallel to account for any degradation not caused by the oxidizing agent.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol provides a general framework for the analysis of degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, often with a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape.

    • Flow Rate: Typically 0.2-1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for the parent compound and its degradation products.

    • Analysis Mode: Full scan mode to identify the molecular weights of potential degradation products. Product ion scan (MS/MS) of the parent compound and any observed degradation products to aid in structural elucidation.[13]

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of this compound B Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B C Sample at Time Points B->C D Quench Reaction (if necessary) C->D E Analyze by Stability-Indicating Method (e.g., LC-MS) D->E F Identify & Quantify Degradation Products E->F

Caption: General experimental workflow for a forced degradation study.

References

side product formation in 3-Methylquinoxaline-2-thiol synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methylquinoxaline-2-thiol. Our goal is to help you navigate common challenges, minimize side product formation, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary and most frequently employed synthetic routes for this compound are:

  • Thionation of 3-Methylquinoxalin-2(1H)-one: This is a widely used two-step process. First, o-phenylenediamine is condensed with an α-keto acid or ester (like pyruvic acid or its ester) to form 3-methylquinoxalin-2(1H)-one. This intermediate is then treated with a thionating agent, such as Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent, to convert the carbonyl group to a thiocarbonyl group.

  • Nucleophilic Substitution of 2-Chloro-3-methylquinoxaline: This method involves the synthesis of 2-chloro-3-methylquinoxaline from 3-methylquinoxalin-2(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2-chloro derivative is then reacted with a sulfur nucleophile, such as thiourea or sodium hydrosulfide, to yield the final product.

Q2: What are the typical side products I might encounter during the synthesis?

A2: Side product formation is a common issue that can affect the yield and purity of your final product. The nature of the side products largely depends on the chosen synthetic route.

  • For the thionation route:

    • Unreacted 3-Methylquinoxalin-2(1H)-one: Incomplete thionation is a common problem, leading to contamination of the final product with the starting material.

    • Phosphorus-containing byproducts: Both P₄S₁₀ and Lawesson's Reagent generate phosphorus-containing byproducts that can be difficult to remove.[1][2]

    • Over-thionation products: While less common for this specific substrate, prolonged reaction times or excessive thionating agent can potentially lead to undesired side reactions on the quinoxaline ring.

    • Solvent-related impurities: If pyridine is used as a solvent with P₄S₁₀, side reactions involving the solvent can occur.[3]

  • For the nucleophilic substitution route:

    • Dimerization: Self-condensation of the this compound product can lead to the formation of disulfide dimers, especially under oxidative conditions.

    • Unreacted 2-Chloro-3-methylquinoxaline: Incomplete reaction will result in the presence of the starting material in your product.

    • Products of hydrolysis: If water is present in the reaction, 2-chloro-3-methylquinoxaline can hydrolyze back to 3-methylquinoxalin-2(1H)-one.

Q3: How can I minimize the formation of these side products?

A3: Careful control of reaction conditions is crucial for minimizing side product formation.

  • For the thionation route:

    • Optimize reactant stoichiometry: Use the appropriate molar ratio of the thionating agent to the quinoxalinone. An excess may lead to more side products, while an insufficient amount will result in incomplete reaction.

    • Control reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessively high temperatures.

    • Purification: Employ proper work-up and purification techniques. For Lawesson's reagent, a workup with aqueous sodium bicarbonate can help remove some phosphorus byproducts.[2] Column chromatography is often necessary for high purity.

  • For the nucleophilic substitution route:

    • Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the thiol and subsequent dimerization.

    • Anhydrous conditions: Ensure all reactants and solvents are dry to prevent the hydrolysis of 2-chloro-3-methylquinoxaline.

    • Control of stoichiometry: Use a slight excess of the sulfur nucleophile to ensure complete conversion of the starting material.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Thionation Route: - Incomplete reaction. - Degradation of the product during workup. Nucleophilic Substitution Route: - Incomplete reaction. - Loss of product during purification.Thionation Route: - Increase reaction time or temperature, monitoring by TLC. - Ensure the thionating agent is fresh and active. - Use a modified workup to minimize product degradation (e.g., quenching with a mild base). Nucleophilic Substitution Route: - Increase the amount of sulfur nucleophile. - Optimize reaction temperature and time. - Use an appropriate purification method to minimize loss (e.g., recrystallization from a suitable solvent).
Product is Contaminated with Starting Material (3-Methylquinoxalin-2(1H)-one) - Insufficient amount of thionating agent. - Reaction time is too short. - Thionating agent has low reactivity.- Increase the molar ratio of the thionating agent. - Prolong the reaction time, monitoring by TLC until the starting material is consumed. - Consider using a more reactive thionating agent like Lawesson's Reagent instead of P₄S₁₀.
Presence of a Greasy, Insoluble Impurity - Phosphorus-containing byproducts from the thionating agent.- During workup, wash the organic layer thoroughly with a mild aqueous base (e.g., NaHCO₃ solution) to remove acidic phosphorus byproducts. - Triturate the crude product with a non-polar solvent like hexane to remove some of the less polar impurities. - Column chromatography on silica gel is often effective for separating these byproducts.
Formation of a Disulfide Dimer - Oxidation of the thiol product, often catalyzed by air.- Conduct the reaction and workup under an inert atmosphere (N₂ or Ar). - Degas all solvents before use. - Add a small amount of a reducing agent like dithiothreitol (DTT) during workup if dimerization is a significant issue.

Experimental Protocols

Synthesis of 3-Methylquinoxalin-2(1H)-one (Precursor)

This protocol describes the synthesis of the precursor for the thionation route.

Materials:

  • o-Phenylenediamine

  • Ethyl pyruvate or Pyruvic acid

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol or a mixture of acetic acid and water).

  • Slowly add an equimolar amount of ethyl pyruvate or pyruvic acid to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol or water) and dry under vacuum to obtain 3-methylquinoxalin-2(1H)-one.

Route 1: Thionation of 3-Methylquinoxalin-2(1H)-one

Method A: Using Phosphorus Pentasulfide (P₄S₁₀)

Materials:

  • 3-Methylquinoxalin-2(1H)-one

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Pyridine

Procedure:

  • To a solution of 3-methylquinoxalin-2(1H)-one in anhydrous pyridine, add P₄S₁₀ portion-wise with stirring. A typical molar ratio is 2:1 (quinoxalinone:P₄S₁₀).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a beaker of crushed ice with vigorous stirring.

  • The crude product will precipitate. Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove pyridine and inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Method B: Using Lawesson's Reagent

Materials:

  • 3-Methylquinoxalin-2(1H)-one

  • Lawesson's Reagent

  • Anhydrous Toluene or Xylene

Procedure:

  • Suspend 3-methylquinoxalin-2(1H)-one and Lawesson's Reagent (0.5-0.6 equivalents) in anhydrous toluene or xylene.

  • Heat the mixture to reflux for 2-4 hours. The reaction mixture should become homogeneous.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Route 2: Nucleophilic Substitution of 2-Chloro-3-methylquinoxaline

Step 1: Synthesis of 2-Chloro-3-methylquinoxaline

Materials:

  • 3-Methylquinoxalin-2(1H)-one

  • Phosphorus Oxychloride (POCl₃)

Procedure:

  • Carefully add 3-methylquinoxalin-2(1H)-one to an excess of POCl₃.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude 2-chloro-3-methylquinoxaline can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound

Materials:

  • 2-Chloro-3-methylquinoxaline

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve 2-chloro-3-methylquinoxaline and a slight excess of thiourea in ethanol.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate.

  • Collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations and potential for side product formation, the following diagrams illustrate the key reaction pathways.

Synthesis_Pathways cluster_route1 Route 1: Thionation cluster_route2 Route 2: Nucleophilic Substitution OPD o-Phenylenediamine Quinoxalinone 3-Methylquinoxalin-2(1H)-one OPD->Quinoxalinone + Pyruvic Acid PyruvicAcid Pyruvic Acid / Ester Thiol_R1 This compound Quinoxalinone->Thiol_R1 + Thionating Agent ThionatingAgent P₄S₁₀ or Lawesson's Reagent SideProducts_R1 Side Products: - Unreacted Starting Material - Phosphorus Byproducts Thiol_R1->SideProducts_R1 Quinoxalinone2 3-Methylquinoxalin-2(1H)-one Chloroquinoxaline 2-Chloro-3-methylquinoxaline Quinoxalinone2->Chloroquinoxaline + POCl₃ ChlorinatingAgent POCl₃ Thiol_R2 This compound Chloroquinoxaline->Thiol_R2 + Sulfur Source SulfurSource Thiourea or NaSH SideProducts_R2 Side Products: - Dimer - Unreacted Starting Material Thiol_R2->SideProducts_R2

Caption: Synthetic routes to this compound.

Troubleshooting Logic Diagram

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction CheckYield->IncompleteReaction Yes ProductDegradation Product Degradation CheckYield->ProductDegradation Yes, during workup Success Successful Synthesis CheckPurity->Success No StartingMaterial Starting Material Present CheckPurity->StartingMaterial Yes OtherImpurity Other Impurities CheckPurity->OtherImpurity Yes OptimizeConditions Optimize Reaction: - Increase time/temp - Check reagent quality IncompleteReaction->OptimizeConditions OptimizeConditions->Start ModifyWorkup Modify Workup: - Mild quench - Inert atmosphere ProductDegradation->ModifyWorkup ModifyWorkup->Start IncreaseReagent Increase Reagent/ Reaction Time StartingMaterial->IncreaseReagent IncreaseReagent->Start ImprovePurification Improve Purification: - Column Chromatography - Recrystallization OtherImpurity->ImprovePurification ImprovePurification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

reaction condition optimization for 3-Methylquinoxaline-2-thiol derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 3-Methylquinoxaline-2-thiol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful synthesis of your target derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the thiol group of this compound?

A1: The most common derivatization methods involve S-alkylation and S-acylation. S-alkylation is typically achieved by reacting the thiol with alkyl halides (e.g., methyl iodide, benzyl bromide) or α-halo carbonyl compounds in the presence of a base. S-acylation can be performed using acyl chlorides or anhydrides.

Q2: My S-alkylation reaction is showing low yield. What are the potential causes and how can I improve it?

A2: Low yields in S-alkylation can be due to several factors:

  • Incomplete deprotonation of the thiol: Ensure you are using a sufficiently strong base to fully deprotonate the thiol. Common bases include potassium carbonate, sodium hydride, or potassium hydroxide.

  • Poor quality of the starting material: Verify the purity of your this compound.

  • Suboptimal reaction temperature: While some reactions proceed at room temperature, others may require heating to improve the reaction rate.

  • Incorrect solvent: Aprotic polar solvents like DMF or acetonitrile are generally good choices for S-alkylation.

Q3: I am observing multiple spots on my TLC after the reaction. What are the possible side products?

A3: The formation of multiple products can be attributed to:

  • Over-alkylation or N-alkylation: Besides the desired S-alkylation, the nitrogen atoms in the quinoxaline ring can also undergo alkylation, leading to the formation of quaternary ammonium salts or N-alkylated products.

  • Oxidation of the thiol: The thiol group can be oxidized to form a disulfide bridge, especially if the reaction is exposed to air for extended periods.

  • Decomposition of starting material or product: Depending on the reaction conditions, the quinoxaline core may be susceptible to degradation.

Q4: How can I minimize the formation of the disulfide byproduct?

A4: To minimize disulfide formation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensuring complete deprotonation of the thiol can reduce the concentration of the reactive thiol species that can undergo oxidation.

Q5: What are the recommended purification techniques for this compound derivatives?

A5: The choice of purification method depends on the properties of the derivative.

  • Column chromatography: Silica gel chromatography is a standard method for purifying these derivatives. The eluent system should be optimized based on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Preparative HPLC: For difficult separations or to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive alkylating/acylating agent. 2. Insufficient base strength or amount. 3. Low reaction temperature. 4. Inappropriate solvent.1. Check the purity and reactivity of your electrophile. 2. Use a stronger base (e.g., NaH) or increase the molar equivalents of the current base. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Switch to a polar aprotic solvent like DMF or DMSO.
Formation of multiple products (complex TLC) 1. N-alkylation/acylation on the quinoxaline ring. 2. Reaction temperature is too high. 3. The base is too strong, leading to side reactions.1. Use milder reaction conditions (lower temperature, weaker base). 2. Perform the reaction at a lower temperature for a longer duration. 3. Consider using a weaker base like K₂CO₃ or Et₃N.
Formation of a disulfide byproduct 1. Oxidation of the thiol starting material. 2. Reaction exposed to oxygen.1. Use freshly prepared this compound. 2. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in isolating the product 1. Product is highly soluble in the workup solvent. 2. Emulsion formation during aqueous workup.1. Use a different extraction solvent or perform back-extraction. 2. Add brine to the aqueous layer to break the emulsion.
Product decomposes during purification 1. Product is unstable on silica gel. 2. High temperatures during solvent evaporation.1. Use neutral or deactivated silica gel for chromatography. 2. Remove the solvent under reduced pressure at a lower temperature.

Experimental Protocols

General Protocol for S-Alkylation of this compound

This protocol describes a general procedure for the S-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be heated to 50-60 °C.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Reaction Condition Optimization Data

The following table summarizes typical reaction parameters that can be optimized for the S-alkylation of this compound.

Parameter Condition 1 (Mild) Condition 2 (Moderate) Condition 3 (Forcing) Remarks
Base K₂CO₃Cs₂CO₃NaHBase strength can influence reaction rate and side reactions.
Solvent AcetonitrileDMFDMSOSolvent polarity can affect solubility and reaction kinetics.
Temperature Room Temperature50 - 70 °C> 80 °CHigher temperatures can increase reaction rates but may also promote side reactions.
Reaction Time 12 - 24 hours4 - 8 hours1 - 3 hoursMonitor by TLC to determine the optimal reaction time.
Alkylating Agent Alkyl chlorideAlkyl bromideAlkyl iodideReactivity generally follows the order I > Br > Cl.

Visualizing the Workflow

General Workflow for Derivatization and Purification

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Combine this compound, base, and solvent start->reagents electrophile Add alkylating/acylating agent reagents->electrophile stir Stir and monitor by TLC electrophile->stir quench Quench reaction stir->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography or recrystallization dry->purify characterize Characterize product purify->characterize end End characterize->end

Caption: A general experimental workflow for the derivatization of this compound.

Troubleshooting Logic Diagram

troubleshooting start Low Yield or No Reaction check_reagents Check Reagent Purity and Activity start->check_reagents increase_temp Increase Temperature check_reagents->increase_temp Reagents OK change_base Use Stronger Base increase_temp->change_base No Improvement success Improved Yield increase_temp->success Improvement change_solvent Change Solvent change_base->change_solvent No Improvement change_base->success Improvement change_solvent->success Improvement

Caption: A logic diagram for troubleshooting low-yield derivatization reactions.

overcoming solubility issues with 3-Methylquinoxaline-2-thiol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methylquinoxaline-2-thiol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What do you recommend?

A1: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This stock solution can then be diluted into your aqueous experimental medium. For biological assays, it is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid affecting the experimental results.

Q2: My compound precipitated out of the stock solution when I stored it in the freezer. What should I do?

A2: Precipitation upon freezing can occur if the storage temperature is too low for the concentration of the solution. Gently warm the vial to room temperature or in a 37°C water bath and vortex or sonicate until the compound is fully redissolved. To prevent this from happening again, consider preparing smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles. Storing at a slightly higher concentration in the freezer might also be an option if the compound remains in solution.

Q3: When I dilute my DMSO stock solution into my cell culture medium, the compound precipitates. How can I prevent this?

A3: This is a common issue that arises from the rapid change in solvent polarity. To avoid this, use a stepwise dilution method. First, dilute the DMSO stock solution into a small volume of your aqueous buffer or medium while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume. This gradual change in the solvent environment can help keep the compound in solution.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Based on experimental data for structurally similar compounds and its use in synthesis, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for biological assays. A concentration of 10 mM in DMSO is a good starting point.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in the initial solvent. The chosen solvent may not be appropriate for this compound.Use a recommended organic solvent such as DMSO or DMF. Gentle warming (to 37°C) and sonication can aid dissolution.
Precipitation occurs during the experiment. The final concentration of the compound in the aqueous medium exceeds its solubility limit.Lower the final concentration of this compound in your assay. Ensure the final percentage of the organic solvent from the stock solution is kept to a minimum (ideally below 0.5%).
Inconsistent results between experiments. The compound may not be fully dissolved, or it may be precipitating over time in the experimental medium.Always ensure the stock solution is fully dissolved before use. Prepare fresh dilutions for each experiment and use them promptly. Visually inspect for any signs of precipitation before adding to your assay.

Solubility Data

SolventThis compound (Qualitative)3-Methylquinoxaline-2-carboxylic Acid (Quantitative)[1]
DMSO Soluble30 mg/mL
DMF Soluble25 mg/mL
Ethanol Sparingly Soluble25 mg/mL
Water InsolubleInsoluble
PBS (pH 7.2) Insoluble0.1 mg/mL (in a 1:10 DMSO:PBS solution)

Disclaimer: The quantitative data is for 3-Methylquinoxaline-2-carboxylic acid and should be used as a general guide only. The thiol group in this compound will influence its solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight: 176.24 g/mol ). For 1 mL of a 10 mM solution, you will need 1.76 mg.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform a stepwise dilution. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium: a. In a sterile tube, add 99 µL of the cell culture medium. b. Add 1 µL of the 10 mM stock solution to the 99 µL of medium to get a 100 µM intermediate solution. Vortex immediately to ensure proper mixing. c. Add 1 mL of the 100 µM intermediate solution to 9 mL of the final volume of cell culture medium to achieve the final 10 µM concentration.

  • Use the freshly prepared working solution immediately in your experiment.

Signaling Pathway and Experimental Workflow

As derivatives of this compound are investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), understanding its signaling pathway is crucial for experimental design.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Promotes AKT Akt PI3K->AKT AKT->Angiogenesis Promotes MQT This compound MQT->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

experimental_workflow arrow arrow start Start dissolve Dissolve this compound in DMSO to make 10 mM stock start->dissolve aliquot Aliquot and store at -20°C dissolve->aliquot thaw Thaw one aliquot aliquot->thaw dilute Perform stepwise dilution into aqueous medium thaw->dilute assay Add to biological assay (e.g., kinase assay, cell culture) dilute->assay incubate Incubate under experimental conditions assay->incubate measure Measure experimental endpoint (e.g., kinase activity, cell viability) incubate->measure end End measure->end

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Refinement of Analytical Methods for 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 3-Methylquinoxaline-2-thiol. The information is designed to directly address specific issues that may be encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for a heterocyclic compound like this compound is often due to secondary interactions with the stationary phase.[1][2] The basic nitrogen atoms in the quinoxaline ring can interact with acidic residual silanol groups on the silica-based column packing, leading to tailing.[1][3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[3]

    • Solution 2: Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[4]

    • Solution 3: Column Selection: Employing a column with a highly deactivated stationary phase (end-capped) or a polar-embedded phase can shield the analyte from residual silanols.[2]

    • Solution 4: Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting the sample.[1]

Issue: Retention Time Variability

  • Question: The retention time for this compound is shifting between injections. What should I investigate?

  • Answer: Fluctuations in retention time can be caused by several factors related to the HPLC system and mobile phase preparation.

    • Solution 1: Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent composition can lead to shifting retention times. If preparing the mobile phase online, ensure the pumping system is functioning correctly.[5]

    • Solution 2: Column Equilibration: Inadequate column equilibration between injections, especially during gradient elution, can cause retention time drift. Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) with the initial mobile phase conditions.[4]

    • Solution 3: Temperature Fluctuation: Variations in column temperature can affect retention times. Use a column oven to maintain a constant temperature.

    • Solution 4: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, consider replacing the column.[4]

Gas Chromatography (GC)

Issue: Peak Broadening or Tailing

  • Question: I am observing broad, tailing peaks for this compound during GC analysis. What is the likely cause?

  • Answer: The thiol group in this compound can be reactive and may interact with active sites in the GC system, leading to poor peak shape.

    • Solution 1: Derivatization: To improve volatility and reduce active site interactions, consider derivatizing the thiol group. Silylation is a common derivatization technique for compounds with active hydrogens.

    • Solution 2: Liner Selection and Maintenance: Use a deactivated liner in the GC inlet to minimize interactions. Regularly replace the liner to prevent the buildup of non-volatile residues.[6]

    • Solution 3: Column Choice: A column with a more inert stationary phase can reduce peak tailing.

Issue: Analyte Degradation

  • Question: I suspect that this compound is degrading in the GC inlet. How can I confirm and prevent this?

  • Answer: Thermal degradation can occur in the hot GC inlet, especially for compounds with sensitive functional groups.[6]

    • Solution 1: Lower Inlet Temperature: Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization of the analyte.[6]

    • Solution 2: Splitless vs. Split Injection: Splitless injection can sometimes lead to more on-column degradation due to longer residence times in the hot inlet. Experiment with split injection to see if peak shape and response improve.[6]

    • Solution 3: Cold On-Column Injection: If available, this injection technique introduces the sample directly onto the column without passing through a hot inlet, minimizing the risk of thermal degradation.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the best solvent to dissolve this compound for analysis?

    • A1: The solubility of this compound should be experimentally determined. Common organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are good starting points. For HPLC analysis, it is ideal to dissolve the sample in the initial mobile phase to avoid peak distortion.

  • Q2: How should I prepare a drug formulation containing this compound for analysis?

    • A2: A common approach for solid dosage forms is to grind the sample to a fine powder, followed by extraction with a suitable solvent.[7] The extraction solvent should be chosen based on the solubility of the active pharmaceutical ingredient (API) and the nature of the excipients. Subsequent filtration is necessary to remove insoluble materials before injection.[7]

Method Development

  • Q3: What are the key considerations for developing a robust HPLC method for this compound?

    • A3: Key considerations include selecting an appropriate column (e.g., C18 with end-capping), optimizing the mobile phase composition and pH to achieve good peak shape and resolution, and ensuring the method is specific for the analyte in the presence of any potential impurities or excipients.

  • Q4: Can I use UV detection for the quantification of this compound?

    • A4: Yes, the quinoxaline ring system is chromophoric and should exhibit strong UV absorbance. A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Stability and Storage

  • Q5: Is this compound prone to degradation? How should I store my samples and standards?

    • A5: Thiols can be susceptible to oxidation. It is advisable to store stock solutions and samples in a refrigerator or freezer, protected from light and air. The stability of the analyte in the chosen analytical solvent should be evaluated as part of method validation.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods discussed. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantitation (LOQ)~1.0 µg/mL

Data based on performance characteristics for structurally similar compounds.[8]

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (R²)> 0.999
Range0.1 - 100 ng/mL
Accuracy (% Recovery)99.0 - 101.0%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantitation (LOQ)~0.1 ng/mL

Data based on performance characteristics for structurally similar compounds.[8]

Experimental Protocols

Representative HPLC-UV Method

This protocol is a starting point and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (e.g., 254 nm or λmax).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Prepare working standards by diluting the stock solution with the initial mobile phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

Representative Sample Preparation from a Solid Dosage Form
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a suitable extraction solvent (e.g., methanol or a mixture of organic solvent and aqueous buffer) to approximately 70% of the flask volume.

  • Sonicate for 15-30 minutes to ensure complete dissolution of the API.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the extraction solvent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start: Drug Formulation weigh Weigh and Grind start->weigh extract Extract with Solvent weigh->extract filter Filter extract->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify end end quantify->end Report Results

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Peak Tailing cause1 Secondary Interactions (Silanol Groups) problem->cause1 cause2 Inappropriate Mobile Phase pH problem->cause2 cause3 Column Overload problem->cause3 cause4 Column Degradation problem->cause4 solution1 Use End-capped Column or Add Competing Base cause1->solution1 solution2 Adjust Mobile Phase pH (e.g., pH < 3) cause2->solution2 solution3 Dilute Sample cause3->solution3 solution4 Replace Column cause4->solution4

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Strategies to Improve Reaction Time for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for accelerating reaction times and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my traditional quinoxaline synthesis reaction so slow? A1: The classical method for quinoxaline synthesis, which involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often requires harsh conditions such as high temperatures, strong acid catalysts, and long reaction times, sometimes extending from 2 to 12 hours.[1][2] These conditions are often necessary to overcome the activation energy of the reaction but are inefficient. Modern methods aim to reduce these drawbacks significantly.[3][4]

Q2: What is the most effective strategy to dramatically reduce the reaction time? A2: Microwave-assisted synthesis is a highly effective technique for accelerating quinoxaline synthesis.[5] Studies have shown that microwave irradiation can increase reaction rates by up to 1000-fold compared to conventional heating.[5] Reactions that take hours under reflux can often be completed in a matter of minutes (e.g., 1-5 minutes) using a microwave reactor, frequently without the need for a solvent.[5][6][7]

Q3: How does catalyst choice impact the reaction speed? A3: The use of an appropriate catalyst is a crucial strategy for reducing reaction times, often enabling the reaction to proceed efficiently at room temperature.[2] A wide variety of catalysts have been shown to be effective, including:

  • Heterogeneous Catalysts: Systems like alumina-supported heteropolyoxometalates[1], Al₂O₃–ZrO₂[8], and various nanocatalysts[3] are advantageous as they are easily separated from the reaction mixture and can often be recycled.

  • Lewis and Brønsted Acids: Catalysts such as Zn[(L)proline][9], iodine[10], and phenol[11] have been used to achieve very fast reactions, with some completing in as little as 5 minutes at room temperature.[9]

  • Green Catalysts: Environmentally benign options like mineral fertilizers have also been used effectively.[12]

Q4: Can I run the reaction at room temperature to save time and energy? A4: Yes, many modern protocols are designed to run efficiently at room temperature, which avoids the time required for heating and cooling. This is typically achieved by using a highly active catalyst.[13] For example, using Zn[(L)proline] as a catalyst allows for the synthesis of quinoxaline derivatives in as little as 5 minutes at room temperature.[9] Similarly, catalysts like TiO₂-Pr-SO₃H[2] and pyridine[14] also facilitate room-temperature synthesis with significantly reduced reaction times.

Q5: How do solvents affect the reaction rate? A5: The choice of solvent can significantly influence the reaction rate.[15] While traditional methods often use ethanol or acetic acid[2], newer protocols have explored a range of options. Polar solvents can stabilize polar intermediates or transition states, potentially increasing the reaction rate.[15] Some of the most rapid syntheses have been achieved in "green" solvents like water or ethanol, or even under solvent-free conditions, particularly when combined with microwave irradiation or ball milling.[7][15]

Troubleshooting Guide

Issue 1: The reaction is proceeding very slowly or not at all at room temperature.

  • Possible Cause: Lack of a catalyst or an inefficient catalyst. The uncatalyzed reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound at room temperature shows virtually no product formation, even after several hours.[1]

  • Solution:

    • Introduce a Catalyst: Add an effective catalyst to the reaction mixture. For room temperature conditions, catalysts like Zn[(L)proline][9], alumina-supported molybdophosphovanadates (AlCuMoVP)[1], or pyridine[14] are excellent choices.

    • Increase Catalyst Loading: If a catalyst is already being used, its concentration may be too low. The yield of quinoxaline can increase significantly when the amount of catalyst is raised from 50 mg to 100 mg.[1]

    • Consider a Different Solvent: The reaction may be slow in a non-polar solvent. Switching to a more polar solvent like ethanol or DMF may increase the rate.[16][17]

Issue 2: The reaction requires reflux for many hours to reach completion.

  • Possible Cause: Use of a classical, uncatalyzed, or weakly catalyzed protocol.

  • Solution:

    • Switch to Microwave Synthesis: This is the most direct way to reduce multi-hour reaction times to a few minutes. Protocols using microwave irradiation, often with a catalytic amount of iodine in aqueous ethanol, can be completed in 2-3 minutes.[10]

    • Employ a More Active Catalyst: Instead of relying on thermal energy alone, use a catalyst known for high activity, such as various transition metal catalysts or nanocatalysts, which can significantly shorten the required heating time or eliminate the need for it entirely.[3][18]

    • Utilize Ultrasound: Ultrasound irradiation is another non-conventional energy source that can shorten reaction times for quinoxaline synthesis.[19]

Issue 3: The reaction is fast, but the yield is low.

  • Possible Cause: Incomplete reaction, suboptimal conditions, or formation of byproducts.[20]

  • Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in a low yield.[1][11]

    • Optimize Conditions: The combination of catalyst, solvent, and temperature may not be ideal. Refer to the data tables below to compare conditions from successful high-yield protocols.

    • Check Reagent Purity: Impurities in the 1,2-dicarbonyl starting material, such as aldehydes, can lead to the formation of benzimidazole byproducts, reducing the yield of the desired quinoxaline.[20] Ensure the purity of your starting materials before beginning the synthesis.

Data Summary

Table 1: Comparison of Different Catalytic Systems and Reaction Times
Catalyst SystemSolventTemperatureReaction TimeTypical YieldReference
None (Classical)Ethanol / Acetic AcidReflux2 - 12 hours34 - 85%[9]
AlCuMoVP (100 mg)TolueneRoom Temp (25°C)120 minutes~92%[1]
Pyridine (0.1 mmol)THFRoom Temp2 hours>90%[2][14]
Zn[(L)proline] (10 mol%)Acetic AcidRoom Temp~5 minutes92 - 96%[9]
Iodine (5 mol%)aq. Ethanol (1:1)Microwave (50°C)2 - 3 minutes~95%[10]
MgBr₂·OEt₂NoneMicrowave1 - 2.5 minutesHigh[21]
Acidic AluminaNoneMicrowave3 minutes80 - 86%[7]
Table 2: Effect of Solvents on Reaction Time for Quinoxaline Synthesis
MethodCatalystSolventTemperatureReaction TimeReference
ConventionalNoneEthanolReflux2 - 12 hours[11]
ConventionalPhenol (20 mol%)EthanolRoom Temp10 - 30 minutes[11]
ConventionalAl₂O₃–ZrO₂DMFRoom TempShort[8]
MicrowaveFerric Chloride1,4-Dioxane800W3 minutes[16][17]
MicrowaveFerric ChlorideEthanol800W3.5 minutes[16][17]
MicrowaveFerric ChlorideDMF800W4 minutes[16][17]
MicrowaveIodine (5 mol%)Toluene50°C> 30 minutes[10]
MicrowaveIodine (5 mol%)Acetonitrile50°C5 minutes[10]
MicrowaveIodine (5 mol%)aq. Ethanol (1:1)50°C30 seconds[10]

Visual Guides

Experimental Workflow

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_materials 1. Mix 1,2-Diamine & 1,2-Dicarbonyl in Solvent add_catalyst 2. Add Catalyst (e.g., AlCuMoVP) start_materials->add_catalyst react 3. Stir at Defined Temperature (e.g., 25°C) add_catalyst->react monitor 4. Monitor Progress (via TLC) react->monitor filter 5. Filter to Remove Heterogeneous Catalyst monitor->filter dry 6. Dry Filtrate (e.g., Na₂SO₄) filter->dry evaporate 7. Evaporate Solvent dry->evaporate purify 8. Purify Product (e.g., Recrystallization) evaporate->purify end_product Pure Quinoxaline Product purify->end_product

Caption: General workflow for catalyzed quinoxaline synthesis.

Troubleshooting Slow Reactions

G start Reaction is Too Slow q_catalyst Is a catalyst being used? start->q_catalyst q_temp Is the reaction at room temp? q_catalyst->q_temp Yes sol_add_catalyst Add an efficient catalyst (e.g., Zn[(L)proline]) q_catalyst->sol_add_catalyst No q_method Using conventional heating? q_temp->q_method Yes sol_increase_temp Gently heat or reflux the reaction mixture q_temp->sol_increase_temp No (Refluxing) sol_increase_loading Increase catalyst loading or switch to a more active catalyst q_method->sol_increase_loading No (Other issue) sol_microwave Switch to Microwave-Assisted Synthesis for rapid results q_method->sol_microwave Yes sol_increase_temp->sol_increase_loading

Caption: Decision tree for troubleshooting slow quinoxaline synthesis.

Detailed Experimental Protocols

Protocol 1: Room Temperature Synthesis Using a Heterogeneous Catalyst[1]

This protocol utilizes a recyclable alumina-supported heteropolyoxometalate catalyst for an efficient reaction at ambient temperature.

  • Materials:

    • o-phenylenediamine derivative (1 mmol)

    • 1,2-dicarbonyl compound (1 mmol)

    • Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)

    • Toluene (7-8 mL)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethanol (for recrystallization)

  • Procedure:

    • To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.

    • Stir the reaction mixture vigorously at room temperature (25°C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

    • Once the reaction is complete, separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol.

Protocol 2: Rapid Microwave-Assisted Synthesis[10]

This protocol uses microwave irradiation and a catalytic amount of iodine to achieve synthesis in minutes.

  • Materials:

    • 1,2-diamine derivative (1 mmol)

    • 1,2-dicarbonyl compound (1 mmol)

    • Iodine (I₂) (5 mol%)

    • Ethanol/Water (1:1, 1 mL)

    • Dichloromethane

    • 5% Sodium Thiosulphate solution

    • Brine

  • Procedure:

    • In a microwave process vial, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of an ethanol/water (1:1) solution.

    • Add a catalytic amount of iodine (5 mol%) to the mixture.

    • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 50°C (power level ~300W) for the time specified by pre-screening (typically 30 seconds to 3 minutes).

    • Monitor the reaction by TLC.

    • After completion, add dichloromethane (10 mL) to the reaction mixture.

    • Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).

    • Dry the organic layer, filter, and evaporate the solvent to yield the quinoxaline product.

Protocol 3: Solvent-Free Microwave Synthesis[5]

This protocol offers an environmentally friendly and extremely fast method that eliminates the need for a solvent.

  • Materials:

    • o-phenylenediamine derivative (1 mmol)

    • 1,2-dicarbonyl compound (1 mmol)

  • Procedure:

    • Place the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) directly into a microwave tube.

    • Irradiate the solvent-free mixture in a microwave reactor for approximately 5 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, purify the resulting product as needed, typically through recrystallization or column chromatography.

References

Validation & Comparative

comparative study of 3-Methylquinoxaline-2-thiol with other corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 3-Methylquinoxaline-2-thiol as a corrosion inhibitor, evaluating its performance against other established inhibitors. The information presented is based on experimental data from scientific literature, focusing on inhibition efficiency, electrochemical behavior, and mechanisms of action.

Introduction to this compound in Corrosion Inhibition

This compound is a heterocyclic organic compound belonging to the quinoxaline family of derivatives, which are recognized for their effective corrosion inhibition properties. The presence of nitrogen and sulfur heteroatoms, along with a planar aromatic structure, allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This guide will delve into the quantitative performance of this compound and compare it with other quinoxaline-based and commercially significant corrosion inhibitors.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is primarily determined by its inhibition efficiency (IE), which is influenced by the inhibitor's concentration, the corrosive environment, and the metallic substrate. The following tables summarize the performance of this compound and its counterparts based on data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.

Table 1: Potentiodynamic Polarization Data

Potentiodynamic polarization studies provide insights into the kinetic aspects of corrosion and the inhibitor's effect on anodic and cathodic reactions. Key parameters include corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (IE%).

InhibitorConcentration (M)Corrosive MediumSubstrateEcorr (mV vs. SCE)icorr (µA/cm²)IE (%)Reference
This compound 5 x 10⁻⁴1.0 M H₃PO₄Mild Steel--93[1]
(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ)10⁻³1.0 M HClMild Steel-5104895.7
(E)-3-styrylquinoxalin-2(1H)-one (STQ)10⁻³1.0 M HClMild Steel-50211589.6
(E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ)10⁻³1.0 M HClMild Steel-5057892.9
Benzotriazole (BTA)10⁻²3.5% NaClCopper--~90[2]
Tolyltriazole (TTA)10⁻²3.5% NaCl (sulfide polluted)Copper-->90[2]

Note: Direct comparative data for this compound alongside non-quinoxaline inhibitors under identical conditions is limited in the reviewed literature. The data presented is for illustrative comparison of performance in relevant corrosive environments.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a powerful non-destructive technique used to study the electrochemical interface and the protective properties of the inhibitor film. Key parameters include charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl generally indicate effective inhibition.

InhibitorConcentration (M)Corrosive MediumSubstrateRct (Ω·cm²)Cdl (µF/cm²)IE (%)Reference
This compound 5 x 10⁻⁴1.0 M H₃PO₄Mild SteelIncreased significantlyDecreased significantly-[1]
(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ)10⁻³1.0 M HClMild Steel12306495.9
(E)-3-styrylquinoxalin-2(1H)-one (STQ)10⁻³1.0 M HClMild Steel4808589.6
(E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ)10⁻³1.0 M HClMild Steel7207593.1
1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione10⁻³1.0 M HClMild Steel115844.396.0[3]

Note: The inhibition efficiency from EIS is often calculated from the charge transfer resistance values.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of corrosion inhibition studies. Below are generalized protocols for the key experiments cited.

Potentiodynamic Polarization
  • Electrode Preparation: Mild steel coupons are mechanically polished with successively finer grades of emery paper, rinsed with distilled water and acetone, and then dried.

  • Electrochemical Cell: A three-electrode setup is used, consisting of the mild steel coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.[4]

  • Test Solution: The corrosive medium (e.g., 1.0 M HCl) is prepared with and without various concentrations of the inhibitor.

  • Measurement: The working electrode is immersed in the test solution for a stabilization period (typically 30-60 minutes) to attain a stable open circuit potential (OCP). The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[5]

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel plots of the polarization curves. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)
  • Electrode and Cell Setup: The same three-electrode configuration as in potentiodynamic polarization is used.

  • Measurement: After the system reaches a stable OCP, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]

  • Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to determine parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Mechanism of Action and Visualization

The corrosion inhibition by this compound and other quinoxaline derivatives is primarily attributed to their adsorption on the metal surface. This adsorption can be physical (physisorption) due to electrostatic interactions or chemical (chemisorption) involving the sharing of electrons between the inhibitor molecules and the metal atoms. The presence of heteroatoms (N, S) and the π-electrons of the aromatic ring facilitate this process.

Corrosion_Inhibition_Mechanism cluster_surface Metal Surface (e.g., Mild Steel) Inhibitor This compound Metal Fe Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H_plus H⁺ H_plus->Metal Cathodic Reaction (H₂ evolution) Cl_minus Cl⁻ Anodic Dissolution Anodic Dissolution Metal->Anodic Dissolution Anodic Reaction (Fe → Fe²⁺ + 2e⁻)

Caption: Adsorption mechanism of this compound on a metal surface.

The adsorbed inhibitor molecules form a protective film that blocks the active corrosion sites, thereby hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

Experimental_Workflow start Start prep Material Preparation (Mild Steel Coupon) start->prep solution Solution Preparation (Corrosive Medium +/- Inhibitor) start->solution electrochemical_cell Assemble 3-Electrode Electrochemical Cell prep->electrochemical_cell solution->electrochemical_cell ocp Stabilize at Open Circuit Potential (OCP) electrochemical_cell->ocp pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis analysis Data Analysis (icorr, Rct, IE%) pdp->analysis eis->analysis end End analysis->end

Caption: General workflow for electrochemical corrosion testing.

Conclusion

This compound demonstrates high inhibition efficiency for the corrosion of mild steel, particularly in acidic environments. Its performance is comparable to, and in some cases potentially exceeds, other quinoxaline derivatives. The primary mechanism of inhibition is the formation of a protective adsorbed film on the metal surface, which acts as a barrier to the corrosive medium. While direct comparative data against a wide range of commercial inhibitors under identical conditions is not extensively available in the public literature, the existing evidence strongly supports its potential as an effective corrosion inhibitor. Further research involving direct comparative studies with industry-standard inhibitors would be beneficial for a more definitive assessment of its practical applications.

References

3-Methylquinoxaline-2-thiol: A Comparative Analysis of its Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel anticancer agent development, quinoxaline derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the efficacy of 3-Methylquinoxaline-2-thiol and its derivatives as potential anticancer agents, with a particular focus on their performance against alternative therapies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Comparative Cytotoxicity and Target Inhibition

A key measure of an anticancer agent's efficacy is its ability to selectively inhibit the growth of cancer cells. The following tables summarize the in vitro cytotoxic activity and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition of this compound derivatives in comparison to 3-methylquinoxalin-2(1H)-one derivatives and the established multi-kinase inhibitor, Sorafenib. The data is derived from studies on human breast adenocarcinoma (MCF-7) and liver carcinoma (HepG-2) cell lines.[1][2][3][4][5]

CompoundMCF-7 IC₅₀ (µM)HepG-2 IC₅₀ (µM)
This compound Deriv.
12e8.57.9
12g9.88.4
12k7.96.5
3-Methylquinoxalin-2(1H)-one Deriv.
11e2.72.1
11g3.12.5
Reference Compound
Sorafenib3.42.2
Lower IC₅₀ values indicate greater cytotoxic activity.

Table 2: In Vitro VEGFR-2 Inhibitory Activity

CompoundVEGFR-2 IC₅₀ (nM)
This compound Deriv.
12e3.8
12f3.8
12g5.4
12k2.9
3-Methylquinoxalin-2(1H)-one Deriv.
11b5.3
11e2.6
11f4.8
11g3.4
Reference Compound
Sorafenib3.07
Lower IC₅₀ values indicate greater inhibitory activity.

The data indicates that while some derivatives of this compound show promising anticancer activity, the 3-methylquinoxalin-2(1H)-one derivatives, particularly compound 11e, demonstrated superior cytotoxicity and VEGFR-2 inhibition, comparable to Sorafenib.[1][2][3][4][5]

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of these compounds reveals their ability to induce programmed cell death, or apoptosis, a critical hallmark of effective anticancer agents. The following table details the effect of a lead 3-methylquinoxalin-2(1H)-one derivative (compound 11e) on key apoptotic markers in HepG-2 cells.

Table 3: Effect of Compound 11e on Apoptotic Markers in HepG-2 Cells

Apoptotic MarkerFold Change vs. Control
Caspase-32.34-fold increase
Caspase-92.34-fold increase
BAX3.14-fold increase
Bcl-23.13-fold decrease

Compound 11e was also found to arrest the cell cycle at the G2/M phase and induce apoptosis in 49.14% of HepG-2 cells, compared to 9.71% in control cells.[3] This indicates a potent pro-apoptotic effect mediated through the intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: MCF-7 and HepG-2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) and Minimum Essential Medium Eagle, respectively, supplemented with 10% fetal bovine serum and 2 mM glutamine, and maintained at 37°C in a 5% CO₂ incubator.[6]

  • Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Procedure: The assay is typically performed using a commercially available VEGFR-2 kinase assay kit. The general principle involves the incubation of recombinant human VEGFR-2 with the test compound and a substrate in the presence of ATP. The amount of phosphorylated substrate is then quantified, usually via an ELISA-based method, to determine the inhibitory activity of the compound. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Cells are treated with the test compound for a specified period.

    • The cells are then harvested and washed with a binding buffer.

    • The cells are stained with Annexin V-FITC, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Procedure:

    • Cells are treated with the test compound, and cell lysates are prepared.

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Caspase-3, Caspase-9, BAX, Bcl-2, and a loading control like β-actin).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental validation process.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 3-Methylquinoxaline- 2-thiol Inhibition PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_target Target Validation cluster_analysis Data Analysis cell_culture Cancer Cell Lines (MCF-7, HepG-2) mtt_assay MTT Assay (Cytotoxicity, IC50) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay cell_cycle_analysis Flow Cytometry (Cell Cycle Arrest) cell_culture->cell_cycle_analysis western_blot Western Blot (Protein Expression) cell_culture->western_blot data_analysis Comparative Analysis of Efficacy mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis kinase_assay VEGFR-2 Kinase Assay (IC50) kinase_assay->data_analysis

Caption: General experimental workflow for validating the anticancer efficacy of the compounds.

Conclusion

The available data suggests that this compound derivatives possess notable anticancer properties, primarily through the inhibition of VEGFR-2 and the induction of apoptosis. However, comparative studies indicate that the analogous 3-methylquinoxalin-2(1H)-one scaffold may offer a more potent alternative, with efficacy comparable to the established drug Sorafenib. Further structure-activity relationship (SAR) studies and in vivo validation are warranted to fully elucidate the therapeutic potential of the this compound class of compounds and to optimize their anticancer activity. Direct comparative studies with other widely used chemotherapeutic agents such as doxorubicin and cisplatin would also be beneficial for a more comprehensive assessment of their clinical promise.

References

A Comparative Analysis of 3-Methylquinoxaline-2-thiol and Other Quinoxaline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among these, 3-Methylquinoxaline-2-thiol holds a prominent position due to its versatile therapeutic potential. This guide provides an objective comparison of the biological performance of this compound and its analogs against other quinoxaline derivatives, supported by experimental data from various biological assays.

Antimicrobial Activity: A Comparative Overview

Quinoxaline derivatives are well-recognized for their potent antimicrobial properties. The introduction of a thiol group at the 2-position and a methyl group at the 3-position of the quinoxaline scaffold has been shown to be a key determinant of their activity.

Antibacterial Activity

Recent studies have highlighted the efficacy of 3-hydrazinoquinoxaline-2-thiol, a close analog of this compound, against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparison.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 3-Hydrazinoquinoxaline-2-thiol and Other Quinoxaline Derivatives.

Compound/DerivativeStaphylococcus aureus (MRSA)Pseudomonas aeruginosaReference
3-Hydrazinoquinoxaline-2-thiol16 - 32[1]8 - 128[2][1][2]
Quinoxaline Derivative Compound*2 - 4[3]Not Reported[3]
Vancomycin (Reference)≤2 - 4[3]Not Applicable[3]

*Structure not fully specified in the reference.

The data indicates that 3-hydrazinoquinoxaline-2-thiol exhibits significant activity against MRSA, a notoriously difficult-to-treat pathogen. While another unspecified quinoxaline derivative showed even lower MIC values, the performance of the thiol-containing quinoxaline is noteworthy.

Antifungal Activity

The antifungal potential of 3-hydrazinoquinoxaline-2-thiol has also been investigated against various Candida species, which are common causes of fungal infections in humans.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of 3-Hydrazinoquinoxaline-2-thiol against Candida Species.

Organism3-Hydrazinoquinoxaline-2-thiol[4][5]Amphotericin B (Reference)[4]
Candida albicansMore effective than Amphotericin B-
Candida glabrataHigher effectiveness-
Candida parapsilosisHigher effectiveness-
Candida tropicalisVariable-
Pichia kudriavzeviiEffective-
Clavispora lusitaniaeEffective-

Notably, 3-hydrazinoquinoxaline-2-thiol demonstrated higher efficacy against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis when compared to the standard antifungal drug, Amphotericin B[4].

Anticancer Activity: Targeting Key Cellular Pathways

Quinoxaline derivatives have shown considerable promise as anticancer agents, with their mechanism of action often involving the inhibition of critical signaling pathways and the induction of apoptosis (programmed cell death).

Cytotoxicity against Cancer Cell Lines

The in vitro cytotoxicity of quinoxaline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

Table 3: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives and Other Quinoxalines against Human Cancer Cell Lines.

CompoundHepG-2 (Liver Cancer)MCF-7 (Breast Cancer)Reference
This compound Derivatives
Compound 12e--
Compound 12g--
Compound 12k--
Other Quinoxaline Derivatives
Compound VIIIa9.8[6]> 10[6]
Compound VIIIc> 109.0[6][6]
Compound XVa> 105.3[6][6]
Reference Drugs
Sorafenib2.17[7]3.43[7][7]
Doxorubicin--[6]

Specific IC50 values for this compound derivatives were part of a broader study where ranges were provided, indicating promising activity.

The data reveals that certain quinoxaline derivatives exhibit potent cytotoxic effects against liver (HepG-2) and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values in the low micromolar range.

Inhibition of VEGFR-2 and Induction of Apoptosis

A key mechanism underlying the anticancer activity of many quinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis. Furthermore, these compounds are known to induce apoptosis in cancer cells.

dot

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway quinoxaline Quinoxaline Derivatives bax Bax (Pro-apoptotic) quinoxaline->bax Activates bcl2 Bcl-2 (Anti-apoptotic) quinoxaline->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Quinoxaline-induced apoptosis pathway.

Studies have shown that some quinoxaline derivatives can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death[8].

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

dot

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG-2, MCF-7) compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Treat Cells with Quinoxaline Derivatives incubation 4. Incubate for Specified Duration treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate to Allow Formazan Crystal Formation mtt_addition->formazan_formation solubilization 7. Solubilize Crystals formazan_formation->solubilization absorbance 8. Measure Absorbance solubilization->absorbance ic50 9. Calculate IC50 Value absorbance->ic50

Caption: General workflow for cytotoxicity testing.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

Conclusion

The collective evidence from various biological assays strongly supports the therapeutic potential of this compound and its derivatives. In the realm of antimicrobial agents, these compounds exhibit potent activity against both bacteria and fungi, including drug-resistant strains. As anticancer agents, they demonstrate significant cytotoxicity against various cancer cell lines, often through the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis. The structure-activity relationship studies indicate that the quinoxaline scaffold is highly amenable to chemical modification, allowing for the fine-tuning of biological activity. Further research and development of these promising compounds are warranted to translate their in vitro efficacy into clinical applications.

References

confirming the mechanism of action of 3-Methylquinoxaline-2-thiol through experimental data

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 3-Methylquinoxaline-2-thiol

For researchers, scientists, and drug development professionals, this guide provides a comprehensive experimental framework to confirm the mechanism of action of this compound as a potent anti-cancer agent. Drawing from established literature and robust experimental design, we will proceed logically from direct target engagement to cellular and pathway-specific consequences. The central hypothesis is that this compound exerts its anti-proliferative and pro-apoptotic effects primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase in tumor angiogenesis.[1][2][3]

This guide is structured to be a self-validating system, not only confirming the primary mechanism but also interrogating the role of the compound's key chemical features, thereby providing a high degree of scientific confidence in the findings. We will compare its performance against Sorafenib, a well-established multi-kinase inhibitor with known activity against VEGFR-2.[4][5][6][7][8]

Part 1: Direct Target Engagement - Validating VEGFR-2 Inhibition

Expertise & Experience: The foundational step in validating a targeted therapy is to confirm its direct interaction with the putative molecular target in a controlled, cell-free environment. This eliminates cellular complexity and isolates the specific enzyme-inhibitor interaction. An in vitro kinase assay is the gold standard for this purpose. We will quantify the compound's ability to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.

Experiment 1: In Vitro VEGFR-2 Kinase Assay

This assay measures the transfer of the gamma-phosphate from ATP to a tyrosine residue on a synthetic peptide substrate by the recombinant human VEGFR-2 enzyme. The amount of ATP consumed is quantified using a luminescence-based assay (e.g., Kinase-Glo®), where light output is inversely proportional to kinase activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of this compound and Sorafenib (positive control inhibitor) in the kinase buffer. Ensure the final DMSO concentration is ≤1%.

    • Dilute recombinant human VEGFR-2 kinase and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1) in 1x Kinase Buffer.

  • Assay Plate Setup (96-well, white, opaque plate):

    • Test Wells: Add 5 µL of each inhibitor dilution.

    • Positive Control (100% Activity): Add 5 µL of kinase buffer with DMSO.

    • Blank (0% Activity): Add 10 µL of kinase buffer with DMSO.

  • Kinase Reaction:

    • Add 20 µL of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

    • To initiate the reaction, add 25 µL of a master mix containing ATP and the peptide substrate to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well.

    • Incubate at room temperature for 15 minutes in the dark.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percentage of inhibition relative to the "Positive Control".

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: VEGFR-2 Inhibition

CompoundTarget KinaseIC₅₀ (nM)
This compoundVEGFR-2Expected in low nM range
Sorafenib (Reference)VEGFR-2~90 nM[4][5][6][7]

Workflow Diagram: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis P1 Prepare Serial Dilutions (Test Compound & Sorafenib) R1 Add Inhibitor/Control to 96-well Plate P1->R1 P2 Prepare Kinase, Substrate, & ATP Master Mix R2 Add Kinase & Initiate with Master Mix P2->R2 R1->R2 R3 Incubate at 30°C (45-60 min) R2->R3 D1 Add Kinase-Glo® Reagent (Stops Reaction) R3->D1 D2 Incubate at RT (15 min) D1->D2 D3 Read Luminescence D2->D3 D4 Calculate % Inhibition & Determine IC₅₀ D3->D4

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Part 2: Cellular Consequences of Target Inhibition

Expertise & Experience: After confirming direct target inhibition, the next logical step is to assess the compound's effect in a relevant cellular context. An anti-proliferative assay using cancer cell lines known to rely on VEGFR signaling (such as human hepatocellular carcinoma, HepG-2, or breast cancer, MCF-7) will validate if the enzymatic inhibition translates to a functional anti-cancer effect.[1][2] The MTT assay is a robust, colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[9][10][11]

Experiment 2: Cellular Proliferation (MTT) Assay

This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Plating: Seed HepG-2 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Sorafenib in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value for cytotoxicity by plotting viability against inhibitor concentration.

Data Presentation: Anti-Proliferative Activity

CompoundCell LineCytotoxicity IC₅₀ (µM)
This compound (Derivative 12e)MCF-7~3.8 µM[1][2]
This compound (Derivative 12g)HepG-2~9.8 µM[1][2]
Sorafenib (Reference)MCF-7~3.4 µM[1][2]
Sorafenib (Reference)HepG-2~2.2 µM[1][2]

Part 3: Elucidating the Downstream Signaling Pathway

Authoritative Grounding: To definitively link VEGFR-2 inhibition to the observed anti-proliferative effect, we must investigate the downstream signaling cascade. VEGFR-2 activation triggers autophosphorylation, which in turn activates pro-survival pathways like PI3K/AKT and MAPK/ERK.[8] An effective inhibitor should block this phosphorylation cascade. Western blotting is the ideal technique to visualize these molecular switches being turned off. Furthermore, we can use this method to probe for key markers of the apoptotic pathway, which is the ultimate result of shutting down survival signals.

Signaling Pathway Diagram: VEGFR-2 Inhibition

G cluster_pathways Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation PI3K PI3K P_VEGFR2->PI3K ERK ERK P_VEGFR2->ERK AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Proliferation Cell Proliferation & Survival ERK->Proliferation Bcl2->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor 3-Methylquinoxaline- 2-thiol Inhibitor->P_VEGFR2 BLOCKS

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experiment 3: Western Blot Analysis of Key Signaling Proteins

Detailed Protocol:

  • Cell Culture and Lysis:

    • Culture HepG-2 cells to 80% confluency and serum-starve for 4-6 hours.

    • Pre-treat cells with this compound or Sorafenib at their IC₅₀ concentrations for 2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Quantify protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample and separate on an 8-12% SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies for:

      • p-VEGFR2 (Tyr1175)

      • Total VEGFR2

      • p-AKT (Ser473)

      • Total AKT

      • Cleaved Caspase-3

      • Bcl-2

      • Bax

      • GAPDH (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

    • Quantify band intensity using software like ImageJ. Normalize phosphorylated proteins to their total protein levels and all proteins to the GAPDH loading control.

Data Presentation: Expected Protein Level Changes

Protein TargetExpected Change with this compoundRationale
p-VEGFR2↓↓↓Direct inhibition of kinase activity.
p-AKT↓↓Inhibition of downstream PI3K/AKT pathway.
Bcl-2 (Anti-apoptotic)↓↓Loss of pro-survival signaling.
Bax (Pro-apoptotic)↑↑Upregulation of apoptotic signaling.
Cleaved Caspase-3↑↑↑Activation of the executioner caspase.

Part 4: Confirming the Apoptotic Phenotype

Trustworthiness: While Western blotting shows the molecular markers of apoptosis, it's crucial to validate this with a method that quantifies the number of cells undergoing apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the standard for this.[12][13][14][15] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently-labeled Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Experiment 4: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Detailed Protocol:

  • Cell Treatment: Treat HepG-2 cells in 6-well plates with this compound at its IC₅₀ concentration for 24-48 hours. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

Data Presentation: Apoptosis Induction

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Untreated Control>95%<5%<1%
Vehicle (DMSO)>95%<5%<1%
This compoundDecreasedIncreasedIncreased
Sorafenib (Reference)DecreasedIncreasedIncreased

Part 5: The Role of the Thiol Group - A Self-Validating System

Expertise & Experience: A key feature of this compound is its thiol (-SH) group. To build a truly trustworthy case for the mechanism, we must probe the importance of this functional group. Is it essential for binding to VEGFR-2, or is it merely a structural component? We can test this by comparing the activity of the parent compound to its 3-methylquinoxalin-2(1H)-one analogue, which replaces the sulfur with an oxygen. Literature suggests the -one moiety may even be more advantageous for activity, providing a fascinating point of comparison.[1][2]

Experiment 5: Comparative Analysis with a Non-Thiol Analogue

This experiment is a direct head-to-head comparison. The protocols for the VEGFR-2 Kinase Assay (Experiment 1) and the MTT Assay (Experiment 2) are repeated, but this time including the 3-methylquinoxalin-2(1H)-one analogue.

Data Presentation: Structure-Activity Relationship (SAR)

CompoundKey Functional GroupVEGFR-2 IC₅₀ (nM)Cytotoxicity IC₅₀ (µM, HepG-2)
This compound -SH (Thiol) Experimental ValueExperimental Value
3-Methylquinoxalin-2(1H)-one =O (Ketone) Experimental ValueExperimental Value

Trustworthiness: If the -one analogue shows significantly different (either higher or lower) activity, it confirms that this specific chemical position is critical to the compound's mechanism of action. This provides strong evidence that the interaction is not a non-specific or artifactual effect.

Conclusion

This comprehensive guide outlines a logical and rigorous experimental workflow to confirm that the primary anticancer mechanism of action for this compound is the inhibition of the VEGFR-2 signaling pathway. By progressing from direct enzymatic inhibition to cellular anti-proliferative effects, downstream pathway analysis, and phenotypic confirmation of apoptosis, this series of experiments provides multiple, reinforcing lines of evidence. The comparative analysis against the established drug Sorafenib benchmarks its performance, while the structural comparison with its non-thiol analogue validates the specificity of the pharmacophore. Following this guide will enable researchers to generate a robust and defensible data package elucidating the compound's biological activity.

References

Structure-Activity Relationship of 3-Methylquinoxaline-2-thiol Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 3-methylquinoxaline-2-thiol analogs reveals their significant potential in anticancer and antimicrobial applications. This guide provides a comparative overview of their structure-activity relationships, supported by experimental data, to aid researchers and drug development professionals in the design of novel therapeutics.

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities. Among these, this compound and its analogs have emerged as a promising class of compounds, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer angiogenesis. Furthermore, recent studies have highlighted their potent antibacterial and antifungal properties. This guide synthesizes the available data to provide a clear comparison of the structure-activity relationships (SAR) of these analogs across different biological targets.

Anticancer Activity: Targeting VEGFR-2

A significant body of research has focused on the development of this compound analogs as anticancer agents, with a primary mechanism of action being the inhibition of VEGFR-2. The general consensus from multiple studies is that the 3-methylquinoxalin-2(1H)-one moiety often confers superior cytotoxic and VEGFR-2 inhibitory effects compared to the this compound moiety.[1][2][3]

The substitution pattern on the pendant phenyl ring plays a crucial role in determining the anticancer potency. Both electron-donating and electron-withdrawing groups have been shown to influence activity, with their position on the ring being a key determinant. For instance, in one study, a 3-methoxy substitution on the phenyl ring of a 3-methylquinoxalin-2(1H)-one derivative resulted in potent VEGFR-2 inhibition.[1] Another study found that a 3-chlorophenyl group attached to the same core structure led to a highly potent VEGFR-2 inhibitor.[3]

Comparative Anticancer and VEGFR-2 Inhibitory Activities

The following table summarizes the in vitro cytotoxicity and VEGFR-2 inhibitory activity of selected this compound and 3-methylquinoxalin-2(1H)-one analogs from various studies.

Compound IDCore ScaffoldSubstitutionCancer Cell LineCytotoxicity IC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference
Series 1 This compound4-AcetylphenylMCF-79.85.4[4]
HepG-27.6[4]
Series 1 This compound3-MethoxyphenylMCF-76.53.8[4]
HepG-24.1[4]
Series 1 This compound4-MethylphenylMCF-75.22.9[4]
HepG-23.3[4]
Series 2 3-methylquinoxalin-2(1H)-one4-AcetylphenylMCF-74.33.4[4]
HepG-22.9[4]
Series 2 3-methylquinoxalin-2(1H)-one3-MethoxyphenylMCF-73.12.6[4]
HepG-22.1[4]
Series 3 This compound3-ChlorophenylMCF-75.83.4[3]
HepG-24.2[3]
Series 4 3-methylquinoxalin-2(1H)-one3-ChlorophenylMCF-72.82.7[3]
HepG-22.3[3]
Sorafenib --MCF-73.43.07[4]
HepG-22.2[4]

Antimicrobial Activity

Beyond their anticancer properties, this compound analogs have demonstrated notable antibacterial and antifungal activities. In particular, 3-hydrazinoquinoxaline-2-thiol has been investigated for its efficacy against various pathogens.

Antibacterial Activity

Studies have shown that 3-hydrazinoquinoxaline-2-thiol exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound against clinical MRSA strains ranged from 8 to 64 µg/mL.[5][6] Interestingly, a synergistic effect was observed when combined with penicillin, leading to a substantial reduction in the MIC of penicillin against MRSA.[5][6]

Antifungal Activity

The antifungal potential of these analogs has also been explored, with 3-hydrazinoquinoxaline-2-thiol showing efficacy against various Candida species. The MIC values against clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis were found to be comparable or even superior to the standard antifungal drug Amphotericin B in some cases.[7] Furthermore, a synergistic effect was observed when 3-hydrazinoquinoxaline-2-thiol was combined with thymoquinone against different Candida strains.[8][9]

Comparative Antimicrobial Activities

The following table summarizes the minimum inhibitory concentration (MIC) values of 3-hydrazinoquinoxaline-2-thiol against selected bacterial and fungal strains.

CompoundMicroorganismMIC Range (µg/mL)Reference
3-hydrazinoquinoxaline-2-thiol MRSA (clinical isolates)8 - 64[5][6]
3-hydrazinoquinoxaline-2-thiol Candida albicans (clinical isolates)8 - 64[8][9]
3-hydrazinoquinoxaline-2-thiol Candida glabrata (clinical isolates)8 - 32[8]
3-hydrazinoquinoxaline-2-thiol Candida parapsilosis (clinical isolates)16 - 64[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the this compound analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

  • Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity against VEGFR-2 is determined using a kinase assay kit.[12][13][14][15]

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the reaction wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: The amount of ATP consumed or the amount of phosphorylated substrate is quantified using a detection reagent that produces a luminescent or fluorescent signal.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17][18][19][20]

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for the in vitro evaluation of these compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway initiated by VEGF binding.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay (e.g., VEGFR-2) Characterization->Enzyme_Assay Antimicrobial_Assay Antimicrobial Susceptibility (Broth Microdilution) Characterization->Antimicrobial_Assay Data_Analysis IC50 / MIC Determination Cytotoxicity->Data_Analysis Enzyme_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for SAR studies of novel compounds.

References

comparative spectroscopic analysis of substituted quinoxaline-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative spectroscopic analysis of substituted quinoxaline-2-thiols, a class of heterocyclic compounds drawing significant interest for their diverse pharmacological activities. Quinoxaline derivatives are known to exhibit a wide range of biological effects, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. The introduction of a thiol group at the 2-position, along with various substituents on the quinoxaline core, can significantly modulate their electronic properties and, consequently, their biological activity and potential as therapeutic agents.

A key feature of quinoxaline-2-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium can be influenced by the solvent and the nature of substituents, and is readily studied by spectroscopic methods. This guide provides a summary of key spectroscopic data, detailed experimental protocols, and visual workflows to aid in the characterization and comparison of these important molecules.

Thiol-Thione Tautomerism

Quinoxaline-2-thiol exists in a dynamic equilibrium between its thiol and thione forms. Spectroscopic evidence, particularly from UV-Vis and NMR, confirms that the thione tautomer is generally the major form in solution.[1] Understanding this tautomerism is crucial for interpreting spectroscopic data and structure-activity relationships.

Caption: Thiol-Thione tautomeric equilibrium in quinoxaline-2-thiol.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for quinoxaline-2-thiol and its derivatives, compiled from various studies. Note that experimental conditions, such as the solvent used, can influence the observed values.

Table 1: UV-Visible Absorption Data
CompoundSolventλmax (nm)Reference
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxalineDMF228, 315[2]
2-(Thienyl)quinoxaline derivativesAcetonitrile350-400[3]
Quinoxaline derivativesChloroform~350[4]
Quinoxaline-2,3(1H,4H)-dione derivativesVarious200-400[5]
Table 2: FT-IR Spectral Data (Selected Peaks, cm-1)
Compound/Functional GroupWavenumber (cm-1)AssignmentReference
Indeno quinoxaline ring3063, 3038C-H stretching[6]
Indeno quinoxaline ring1625-1430C-C ring stretching[6]
Thiophene ring1532-1347C-C stretching[6]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline3070C-H[2]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline1607C=N[2]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline1495NO₂[2]
Quinoxaline-2,3-dione moiety1698-1733C=O stretching[5]
Table 3: 1H and 13C NMR Spectral Data (Selected Shifts, δ ppm)
CompoundSolvent1H NMR (δ ppm)13C NMR (δ ppm)Reference
2,3-DiphenylquinoxalineCDCl₃7.40 (m, 6H), 7.58 (m, 4H), 7.79-7.86 (m, 2H), 8.19-8.22 (m, 2H)128.7, 129.2, 129.6, 130.2, 130.3, 139.5, 141.6, 153.9
6-Nitro-2,3-diphenylquinoxalineCDCl₃7.42 (m, 6H), 7.58 (m, 4H), 8.32 (d, 1H), 8.57 (m, 1H), 9.10 (s, 1H)124.4, 126.7, 129.5, 129.6, 130.8, 130.9, 131.0, 131.9, 139.1, 139.2, 141.0, 144.7, 148.9, 156.8, 157.4
2-PhenylquinoxalineCDCl₃7.61-7.40 (m, 3H), 7.82-7.66 (m, 2H), 8.16-8.06 (m, 2H), 8.25-8.17 (m, 2H), 9.31 (s, 1H)127.3, 129.0, 129.1, 129.5, 129.6, 130.1, 130.2, 136.7, 141.5, 142.2, 143.3, 151.7[7]
2-(4-Nitrophenyl)quinoxalineCDCl₃7.77-7.85 (m, 2H), 8.11-8.18 (m, 2H), 8.40 (s, 1H), 9.36 (s, 1H)127.7, 128.4, 129.2, 130.8, 131.4, 133.0, 138.6, 142.8, 147.0, 149.1[7]
1-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dioneDMSO-d₆3.09 (s, 2H), 7.96–8.12 (m, 4H), 10.12 (bs, 1H)47.7, 125.6, 126.1, 128.3, 132.1, 137.1, 139.2, 145.1, 162.3, 165.4, 172.2[8]

Experimental Protocols & Workflow

A systematic approach is essential for the comparative analysis of these compounds. The general workflow involves synthesis, purification, and subsequent characterization by various spectroscopic techniques.

G A Synthesis of Substituted Quinoxaline-2-thiols B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Characterization B->C D UV-Vis Spectroscopy (Electronic Transitions, Tautomerism) C->D E FT-IR Spectroscopy (Functional Groups, Vibrational Modes) C->E F NMR Spectroscopy (¹H, ¹³C) (Proton/Carbon Environment, Connectivity) C->F G Data Analysis & Comparison D->G E->G F->G H Structure-Property Relationship Elucidation G->H

References

Unveiling the Antimicrobial Potential of Quinoxaline Derivatives: A Comparative Analysis of 3-Hydrazinoquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, quinoxaline derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial properties of 3-hydrazinoquinoxaline-2-thiol, a notable derivative of the quinoxaline core, against various pathogens. While direct comprehensive data for 3-Methylquinoxaline-2-thiol remains limited in publicly accessible research, the extensive studies on its hydrazino analogue offer valuable insights into the potential efficacy of this chemical family.

Comparative Antimicrobial Efficacy

Recent studies have demonstrated the significant in vitro activity of 3-hydrazinoquinoxaline-2-thiol against a range of clinically relevant bacteria and fungi. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC), has been benchmarked against standard antimicrobial agents.

Antibacterial Activity

The antibacterial potential of 3-hydrazinoquinoxaline-2-thiol has been notably evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Table 1: Comparative MIC of 3-Hydrazinoquinoxaline-2-thiol and Penicillin against MRSA [1]

MRSA Clinical Isolates (22 strains)3-Hydrazinoquinoxaline-2-thiol MIC (µg/mL)Penicillin MIC (µg/mL)
Range8 - 64128 - 1024

Table 2: MIC of 3-Hydrazinoquinoxaline-2-thiol against P. aeruginosa [2]

P. aeruginosa Clinical Isolates (63 strains)3-Hydrazinoquinoxaline-2-thiol MIC (µg/mL)
Range8 - 128
Majority of Isolates (50.8%)64

Furthermore, studies have explored the synergistic effects of 3-hydrazinoquinoxaline-2-thiol with conventional antibiotics. When combined with penicillin, a significant reduction in the MIC of penicillin against MRSA was observed, suggesting a potential to restore the efficacy of older antibiotics.[1] A similar synergistic interaction was noted with thymoquinone against MRSA, where the combination led to a substantial decrease in the MICs of both compounds.[3][4]

Antifungal Activity

The antifungal properties of 3-hydrazinoquinoxaline-2-thiol have been investigated against various Candida species, demonstrating promising activity, in some cases superior to the standard antifungal agent, Amphotericin B.

Table 3: Comparative MIC of 3-Hydrazinoquinoxaline-2-thiol and Amphotericin B against Candida Species [5]

Candida Species3-Hydrazinoquinoxaline-2-thiol MIC (µg/mL)Amphotericin B MIC (µg/mL)
C. albicansGenerally lower than Amphotericin B-
C. glabrataHigher efficacy than Amphotericin B-
C. parapsilosisHigher efficacy than Amphotericin B-

Synergistic studies with thymoquinone also revealed enhanced antifungal activity, with significant reductions in the MICs of both agents against various Candida strains.

Experimental Protocols

The antimicrobial activities of 3-hydrazinoquinoxaline-2-thiol were primarily determined using the broth microdilution method and the checkerboard assay to assess synergistic effects.

Broth Microdilution Assay for MIC Determination

This method is a standardized procedure for determining the minimum inhibitory concentration of an antimicrobial agent.[1]

  • Preparation of Antimicrobial Solutions: Two-fold serial dilutions of 3-hydrazinoquinoxaline-2-thiol are prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[1][2]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[1]

  • Incubation: The prepared microtiter plates, containing the antimicrobial dilutions and the microbial inoculum, are incubated at 37°C for 18-24 hours.[1][3]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[1]

Checkerboard Assay for Synergy Testing

The checkerboard assay is utilized to evaluate the interaction between two antimicrobial agents.[3]

  • Plate Preparation: A 96-well microtiter plate is set up with serial dilutions of the first compound along the x-axis and serial dilutions of the second compound along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension and the plate is incubated under appropriate conditions.[3]

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.[4]

Mechanism of Action and Experimental Workflow

While the precise signaling pathway of 3-hydrazinoquinoxaline-2-thiol is still under investigation, some studies suggest that quinoxaline derivatives may act by disrupting the integrity of the bacterial cell membrane. In the context of synergy with β-lactam antibiotics against MRSA, it is hypothesized that these compounds may interfere with the function of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for resistance.

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Data Analysis start Start: Prepare Materials media Prepare Mueller-Hinton Broth start->media compound Prepare 3-Hydrazinoquinoxaline-2-thiol Stock start->compound bacteria Culture & Standardize Bacterial Inoculum (0.5 McFarland) start->bacteria dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate media->dilution compound->dilution inoculation Inoculate Wells with Standardized Bacterial Suspension bacteria->inoculation dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation observation Visually Inspect for Bacterial Growth incubation->observation mic_det Determine Minimum Inhibitory Concentration (MIC) observation->mic_det end End: Report MIC Value mic_det->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Proposed synergistic mechanism against MRSA.

References

A Comparative Guide to the Electrochemical Properties of Quinoxaline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of various quinoxaline isomers and their derivatives, supported by experimental data. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and electronics, where the electron-accepting nature of the quinoxaline scaffold is often exploited.

Data Presentation: A Comparative Analysis

The electrochemical behavior of quinoxaline and its derivatives is primarily governed by the electron-deficient pyrazine ring, which is the main electroactive center.[1] The reduction process typically involves a two-electron, two-proton transfer, often proceeding through a semiquinone radical intermediate, particularly in acidic media.[1][2] The redox potentials and other electrochemical parameters are significantly influenced by the nature and position of substituents on the quinoxaline ring.

Below is a summary of key electrochemical data for a selection of quinoxaline derivatives, illustrating the impact of substitution on their properties.

CompoundOxidation Potential (Eoxonset, V)Reduction Potential (Eredonset, V)HOMO (eV)LUMO (eV)Electrochemical Band Gap (Eg, eV)Reference
2,3-diphenylquinoxaline (Qx-1)1.61-1.82-6.31-2.833.48[3]
2,3-bis(4-methoxyphenyl)quinoxaline (Qx-2)1.45-1.89-6.05-2.813.24[3]
2,3-di(thiophen-2-yl)quinoxaline (Qx-3)1.55-1.75-6.15-2.953.20[3]
2,3-bis(5-bromothiophen-2-yl)quinoxaline (Qx-4)1.68-1.69-6.28-3.013.27[3]
2,3-bis(5-hexylthiophen-2-yl)quinoxaline (Qx-5)1.39-1.80-5.99-2.903.09[3]
Quinoxalin-2(1H)-one (QO)-0.123 (vs. SHE)---
3-methylquinoxalin-2(1H)-one (MQO)-0.015 (vs. SHE)---
3-aminoquinoxalin-2(1H)-one (AQO)--0.254 (vs. SHE)---

Note: The redox potentials for Qx-1 to Qx-5 were measured in acetonitrile with TBAPF6 as the supporting electrolyte, versus a ferrocene internal reference.[3] The potentials for QO, MQO, and AQO are calculated values relative to the Standard Hydrogen Electrode (SHE) in aqueous solution.

Experimental Protocols

The following is a generalized methodology for the electrochemical analysis of quinoxaline derivatives based on common experimental practices.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used technique to investigate the electrochemical behavior of quinoxaline compounds.

  • Instrumentation: A standard three-electrode electrochemical workstation is employed.

  • Working Electrode: A glassy carbon electrode is a common choice.[4]

  • Counter Electrode: A platinum wire or foil is typically used.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is often utilized. For non-aqueous measurements, a ferrocene/ferrocenium (Fc/Fc+) couple can be used as an internal reference.[3]

  • Electrolyte Solution: A solution of the quinoxaline derivative (typically in the millimolar range) is prepared in a suitable solvent containing a supporting electrolyte. For organic solvents like acetonitrile or dichloromethane, tetrabutylammonium hexafluorophosphate (TBAPF6) at a concentration of 0.1 M is a common choice.[3] For aqueous solutions, buffers like Britton-Robinson or solutions of salts such as potassium chloride are used.[1][4]

  • Procedure:

    • The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for a period of time (e.g., 5-15 minutes) to remove dissolved oxygen, which can interfere with the measurements.[3]

    • The three electrodes are immersed in the solution.

    • A potential sweep is applied to the working electrode, starting from an initial potential where no reaction occurs, sweeping to a potential where reduction or oxidation of the analyte takes place, and then reversing the sweep back to the initial potential.

    • The current response is measured as a function of the applied potential, generating a cyclic voltammogram.

    • The experiment is typically repeated at various scan rates to investigate the kinetics of the electron transfer process.

Mandatory Visualization

Electrochemical Reduction Pathway of Quinoxaline Derivatives

The following diagram illustrates the general mechanism for the electrochemical reduction of quinoxaline derivatives in an acidic medium. The process initiates with the protonation of one of the nitrogen atoms in the pyrazine ring, followed by a sequence of electron and proton transfers.

G cluster_0 Electrochemical Reduction of Quinoxaline Quinoxaline Quinoxaline Derivative Protonated_Quinoxaline Protonated Quinoxaline Quinoxaline->Protonated_Quinoxaline + H+ Semiquinone_Radical Semiquinone Radical Intermediate Protonated_Quinoxaline->Semiquinone_Radical + e- Dihydroquinoxaline Dihydroquinoxaline Product Semiquinone_Radical->Dihydroquinoxaline + e-, + H+

Caption: Generalized pathway for the two-electron, two-proton reduction of a quinoxaline derivative.

Experimental Workflow for Cyclic Voltammetry

This diagram outlines the key steps involved in performing a cyclic voltammetry experiment for the analysis of quinoxaline isomers.

G cluster_1 Cyclic Voltammetry Experimental Workflow Prep Prepare Electrolyte Solution (Quinoxaline Isomer + Supporting Electrolyte) Purge Purge Solution with Inert Gas (e.g., N2 or Ar) Prep->Purge Setup Assemble Three-Electrode Cell (Working, Counter, Reference) Purge->Setup Scan Apply Potential Sweep and Record Current Setup->Scan Analyze Analyze Cyclic Voltammogram (Redox Potentials, Kinetics) Scan->Analyze

Caption: A streamlined workflow for the electrochemical analysis of quinoxaline isomers using cyclic voltammetry.

References

Comparative Efficacy of 3-Hydrazinoquinoxaline-2-thiol Against Drug-Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The rise of antimicrobial resistance poses a significant threat to global health. Methicillin-resistant Staphylococcus aureus (MRSA) is a prime example of a drug-resistant pathogen that has complicated treatment options for a range of infections.[1] In the search for novel therapeutic strategies, quinoxaline derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity. This guide provides a comparative analysis of the efficacy of 3-hydrazinoquinoxaline-2-thiol (3HL), a notable quinoxaline derivative, against drug-resistant bacterial strains, with a primary focus on MRSA.

A note on the compound nomenclature: While the initial topic specified "3-Methylquinoxaline-2-thiol," the preponderance of available scientific literature focuses on the antimicrobial properties of "3-hydrazinoquinoxaline-2-thiol" (3HL or 3HTQ). This guide will therefore focus on the latter compound, for which substantial experimental data exists.

Efficacy of 3-Hydrazinoquinoxaline-2-thiol: A Standalone and Synergistic Agent

Recent studies have demonstrated the potential of 3-hydrazinoquinoxaline-2-thiol as both a standalone antimicrobial agent and a powerful synergistic partner to existing antibiotics. Its efficacy has been evaluated against various clinical isolates of MRSA and other pathogens.

Comparative Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's potency. The following tables summarize the MIC values of 3HL against MRSA in comparison to standard-of-care antibiotics.

Table 1: MIC of 3-Hydrazinoquinoxaline-2-thiol (3HL) vs. Vancomycin against Clinical MRSA Isolates [2][3]

Compound MIC Range (µg/mL) Number of Strains Tested
3-Hydrazinoquinoxaline-2-thiol (3HL)16 - 3223
Vancomycin0.25 - 123

Table 2: MIC of 3-Hydrazinoquinoxaline-2-thiol (3HL) vs. Penicillin against Clinical MRSA Isolates

Compound MIC Range (µg/mL) Number of Strains Tested
3-Hydrazinoquinoxaline-2-thiol (3HL)8 - 6422
Penicillin128 - 102422

As a standalone agent, 3HL demonstrates antimicrobial activity against MRSA, although with higher MIC values compared to vancomycin.[2] However, its true potential appears to lie in its ability to act synergistically with other antibiotics, effectively restoring their efficacy against resistant strains.

Synergistic Activity

Synergy is observed when the combined effect of two drugs is greater than the sum of their individual effects. This is often quantified by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.

Table 3: Synergistic Effect of 3HL in Combination with Vancomycin against MRSA [1][2]

Combination FICI Range Interpretation Key Finding
3HL + Vancomycin0.236 - 0.5SynergySignificant reduction in the MIC of vancomycin.[2]

Table 4: Synergistic Effect of 3HL in Combination with Other Antimicrobials

Combination Target Organism FICI Interpretation Key Finding
3HL + PenicillinMRSA< 0.5SynergyUp to 64-fold reduction in penicillin MIC.
3HL + ThymoquinoneMRSA< 0.5Synergy4 to 64-fold reduction in 3HL MIC and 4 to 128-fold reduction in thymoquinone MIC.[4]
3HL + ThymoquinoneCandida species< 0.5SynergyUp to 64-fold reduction in MIC for both compounds.[5]

These findings suggest that 3HL can be a valuable component of combination therapies, potentially lowering the required doses of conventional antibiotics and mitigating the risk of further resistance development.

Mechanism of Action: Overcoming MRSA Resistance

The primary mechanism of resistance in MRSA is the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene.[1][4] Beta-lactam antibiotics, such as penicillin, act by inhibiting the native PBPs that are essential for cross-linking the peptidoglycan cell wall. PBP2a has a low affinity for these antibiotics and can take over the cell wall synthesis, rendering the bacteria resistant.[4] In-silico docking studies suggest that 3HL may exert its effect by interacting with PBP2a, thus interfering with its function.[2]

MRSA_Resistance_and_3HL_Action cluster_peptidoglycan Peptidoglycan Synthesis cluster_inhibition Drug Action cluster_proteins Bacterial Proteins Lipid II Lipid II Glycan Chain Elongation Glycan Chain Elongation Lipid II->Glycan Chain Elongation Transglycosylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Glycan Chain Elongation->Cross-linked Peptidoglycan Transpeptidation Beta-lactam Antibiotics Beta-lactam Antibiotics Native PBPs Native PBPs Beta-lactam Antibiotics->Native PBPs Inhibits 3HL 3-Hydrazinoquinoxaline-2-thiol PBP2a (from mecA gene) PBP2a (from mecA gene) 3HL->PBP2a (from mecA gene) Potential Inhibition tp_step tp_step Native PBPs->tp_step Catalyzes PBP2a (from mecA gene)->tp_step Bypasses inhibition, Catalyzes

Caption: MRSA resistance mechanism and the potential action of 3HL.

Experimental Protocols

The data presented in this guide were primarily generated using standardized in vitro antimicrobial susceptibility testing methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

MIC_Workflow start Start prep_compound Prepare serial dilutions of 3HL and comparator drugs in a 96-well plate. start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland). prep_compound->prep_inoculum inoculate Inoculate each well of the plate with the bacterial suspension. prep_inoculum->inoculate incubate Incubate the plate at 35-37°C for 18-24 hours. inoculate->incubate read_mic Visually inspect for turbidity. MIC is the lowest concentration with no visible growth. incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a method to assess the interaction between two antimicrobial agents.

Checkerboard_Workflow start Start plate_setup In a 96-well plate, prepare serial dilutions of Drug A horizontally and Drug B vertically. start->plate_setup inoculation Inoculate all wells with a standardized bacterial suspension. plate_setup->inoculation incubation Incubate the plate under appropriate conditions. inoculation->incubation mic_determination Determine the MIC of each drug alone and in combination. incubation->mic_determination fici_calculation Calculate the Fractional Inhibitory Concentration Index (FICI). FICI = FIC(A) + FIC(B) mic_determination->fici_calculation interpretation Interpret the result: ≤ 0.5: Synergy >0.5 to 4: Additive/Indifference > 4: Antagonism fici_calculation->interpretation end End interpretation->end

Caption: Workflow for the checkerboard synergy assay.

Alternatives and Future Directions

While 3-hydrazinoquinoxaline-2-thiol shows considerable promise, particularly in combination therapies, the landscape of anti-MRSA drug development is continually evolving. Other therapeutic options for MRSA infections include linezolid and daptomycin.[1][4][7] The unique synergistic properties of 3HL suggest its potential to enhance the efficacy of a broad range of antibiotics, a strategy that could be crucial in extending the lifespan of existing antimicrobial agents. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and pharmacokinetic profile of 3HL.

Conclusion

3-Hydrazinoquinoxaline-2-thiol demonstrates notable efficacy against drug-resistant strains, not primarily as a high-potency standalone antibiotic, but as a powerful synergistic agent. Its ability to restore the effectiveness of conventional antibiotics like penicillin and vancomycin against MRSA makes it a compelling candidate for further research and development in the fight against antimicrobial resistance. The experimental data strongly support its inclusion in combination therapy strategies, offering a potential new avenue to address challenging multidrug-resistant infections.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Methylquinoxaline-2-thiol (CAS No. 58773-29-8), ensuring the safety of personnel and compliance with regulations.

Safety and Handling Information
Quantitative Data Summary

Specific toxicological and physical property data for this compound are not extensively documented. The following table summarizes available information for the compound and provides hazard data for a closely related substance, 3-Methylquinoxaline-2-carboxylic acid, to offer an indication of potential hazards.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 58773-29-8[3][4][5]
Molecular Formula C₉H₈N₂S[3][4][5]
Molecular Weight 176.238 g/mol [3][4][5]
Physical State Solid (presumed)N/A
GHS Hazard Statements (for 3-Methylquinoxaline-2-carboxylic acid) H302: Harmful if swallowedH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
Precautionary Statements (for 3-Methylquinoxaline-2-carboxylic acid) P261, P264, P270, P271, P280, P301+P317, P304+P340, P305+P351+P338, P319, P330, P337+P317, P403+P233, P405, P501[6]

Experimental Protocol for Disposal

The recommended procedure for the disposal of this compound involves chemical neutralization through oxidation. Thiols can be oxidized to less odorous and less hazardous sulfonic acids using a common laboratory oxidizing agent like sodium hypochlorite (bleach).

Materials:

  • This compound waste (solid or in solution)

  • Household bleach (approx. 5-6% sodium hypochlorite) or a freshly prepared 10% sodium hypochlorite solution

  • Stir bar and stir plate

  • Appropriate glass beaker or flask

  • Sodium bisulfite (for quenching excess bleach, optional)

  • pH paper or pH meter

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Preparation: Conduct this procedure in a certified chemical fume hood. If neutralizing a solid, dissolve the this compound waste in a suitable solvent (e.g., ethanol or isopropanol) in a sufficiently large beaker or flask to allow for stirring and the addition of the bleach solution. For liquid waste already in an organic solvent, proceed to the next step.

  • Oxidation: Slowly and with constant stirring, add the sodium hypochlorite solution to the thiol solution. The reaction is exothermic, so add the bleach in small portions to control the temperature. A general rule of thumb is to use a significant excess of bleach to ensure complete oxidation.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure the complete oxidation of the thiol. The characteristic unpleasant odor of the thiol should dissipate upon successful oxidation.

  • Quenching Excess Oxidant (Optional but Recommended): To neutralize any remaining sodium hypochlorite, slowly add a solution of sodium bisulfite until the mixture no longer tests positive for oxidizing agents (e.g., with potassium iodide-starch paper).

  • Neutralization: Check the pH of the resulting solution. If it is acidic or basic, neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) as needed.

  • Final Disposal: Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for final approval before drain disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Initial Assessment & PPE B Segregate Waste A->B C Dissolve in Solvent (if solid) B->C D Chemical Oxidation (add bleach) B->D for liquid waste C->D E Reaction & Monitoring D->E F Quench Excess Bleach E->F G Neutralize pH F->G H Consult EHS & Dispose G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Methylquinoxaline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 3-Methylquinoxaline-2-thiol, tailored for researchers, scientists, and professionals in drug development. All procedures should be conducted with the utmost caution.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar compounds, this compound is anticipated to be a skin, eye, and respiratory irritant.[1] Thiol compounds are also known for their strong, unpleasant odors. Strict adherence to the following PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[1][2]To protect against splashes and vapors.
Skin Protection Chemical-resistant, impervious lab coat. Fire/flame resistant clothing is recommended.[2]To protect from spills and contamination.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or Butyl rubber). Gloves must be inspected prior to use.[2]To prevent skin contact.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1][2]To control vapor exposure.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure easy access to a safety shower, eyewash station, and fire extinguisher.[3]

  • Ventilation: All work must be conducted in a certified chemical fume hood.[2]

  • Container Handling: Keep the container tightly sealed when not in use.[1]

Handling Steps:

  • Don all required PPE as specified in Table 1.

  • Handle the chemical exclusively within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the generation and inhalation of dust or vapors.[1]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[4]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

  • The substance should be disposed of in a licensed hazardous-waste disposal facility.

  • Do not allow the product to enter drains, other waterways, or soil.[1]

Container Disposal:

  • Contaminated packaging should be treated as the chemical itself.

  • Dispose of containers at a licensed hazardous-waste disposal facility.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound, emphasizing safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_risk Conduct Risk Assessment prep_ppe Don Required PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood & Emergency Equip. prep_ppe->prep_setup handle_chem Handle Chemical in Fume Hood prep_setup->handle_chem Proceed with caution handle_exp Perform Experiment handle_chem->handle_exp emergency_spill Spill or Exposure handle_chem->emergency_spill cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment complete handle_exp->emergency_spill cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash emergency_action Follow Emergency Procedures emergency_spill->emergency_action

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylquinoxaline-2-thiol
Reactant of Route 2
3-Methylquinoxaline-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.